Fmoc-thr-OH-15N
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1/i20+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-UGFDDMHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Application of ¹⁵N-Labeled Fmoc-Threonine in Peptide Synthesis and Structural Biology
This guide provides an in-depth exploration of Fmoc-Thr-OH-¹⁵N, a critical reagent for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and, most importantly, its application in solid-phase peptide synthesis (SPPS) and advanced analytical techniques. This document is designed to be a practical resource, offering not just protocols but also the scientific rationale behind them.
Understanding the Nomenclature: The Critical Role of Side-Chain Protection
A frequent point of confusion is the distinction between Fmoc-Thr-OH-¹⁵N and its tert-butyl protected counterpart, Fmoc-Thr(tBu)-OH-¹⁵N. While the former refers to the threonine amino acid with a free hydroxyl (-OH) group on its side chain, it is the latter that is predominantly used in standard Fmoc-based solid-phase peptide synthesis (SPPS).
The hydroxyl group of threonine is nucleophilic and can undergo undesired side reactions during peptide coupling, such as acylation by the activated carboxyl group of the incoming amino acid. To prevent this and ensure the fidelity of the peptide sequence, the side-chain hydroxyl group is temporarily protected with a tert-butyl (tBu) group. This protecting group is stable under the basic conditions used for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF) but is readily cleaved under the strongly acidic conditions of the final peptide cleavage from the resin (e.g., with trifluoroacetic acid, TFA).
Therefore, for the remainder of this guide, we will focus on Fmoc-Thr(tBu)-OH-¹⁵N as the primary reagent for SPPS.
Physicochemical Properties
The incorporation of the ¹⁵N isotope results in a nominal mass increase of one Dalton compared to the unlabeled analogue. This mass difference is the cornerstone of its application in mass spectrometry-based quantitative proteomics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Labeled CAS Number | Unlabeled CAS Number |
| Fmoc-Thr(tBu)-OH-¹⁵N | C₂₃H₂₇¹⁵NO₅ | 398.46 | 387867-81-4, 1217449-23-4 | 71989-35-0[1][][3] |
| Fmoc-Thr-OH | C₁₉H₁₉NO₅ | 341.36 | 73731-37-0 | 73731-37-0[4][5] |
Synthesis and Quality Control of Fmoc-Thr(tBu)-OH-¹⁵N
The synthesis of Fmoc-Thr(tBu)-OH-¹⁵N is a multi-step process that begins with the introduction of the ¹⁵N isotope.
Isotope Incorporation
The ¹⁵N atom is typically introduced early in the synthesis of the threonine backbone. This can be achieved through various methods, including enzymatic synthesis or chemical synthesis starting from a ¹⁵N-labeled precursor, such as ¹⁵NH₄Cl. Asymmetric synthesis strategies are employed to ensure the correct stereochemistry (L-threonine).
Side-Chain and Nα-Protection
Once ¹⁵N-labeled L-threonine is obtained, the side-chain hydroxyl group is protected as a tert-butyl ether. This is often achieved by reacting the amino acid with isobutylene in the presence of a strong acid catalyst. Following side-chain protection, the α-amino group is protected with the Fmoc group by reacting it with a reagent like N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Sources
The Indispensable Role of ¹⁵N Isotopes in Protein Structure Determination: A Technical Guide
For researchers, scientists, and drug development professionals venturing into the intricate world of protein structure and dynamics, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical tool. This guide provides an in-depth exploration of the cornerstone of modern biomolecular NMR: the use of the stable nitrogen isotope, ¹⁵N. We will delve into the fundamental principles, experimental workflows, and data interpretation, offering not just a methodology, but a framework for understanding the causality behind experimental choices.
The Quantum Leap: Why ¹⁵N is Essential for Protein NMR
At the heart of protein NMR lies the ability to distinguish and analyze signals from individual atoms within a large biomolecule. While hydrogen (¹H) atoms are abundant, their signals in a one-dimensional NMR spectrum of a protein overlap so severely that they are largely uninterpretable for molecules larger than about 10 kDa.[1] This is where isotopic labeling becomes paramount.
The most abundant nitrogen isotope, ¹⁴N, which constitutes over 99.6% of natural nitrogen, is not amenable to high-resolution NMR. Its nuclear spin of 1 results in a quadrupole moment, leading to very broad and often undetectable NMR signals.[2] In stark contrast, the stable isotope ¹⁵N possesses a nuclear spin of 1/2. This fundamental quantum property gives rise to sharp, well-resolved signals, making it the ideal probe for studying the protein backbone.[2]
However, the low natural abundance of ¹⁵N (approximately 0.37%) necessitates the artificial enrichment of the protein sample.[1] This process, known as isotopic labeling, is the first critical step in a cascade of experiments that unlock atomic-resolution insights into protein structure, dynamics, and interactions.
From Culture to Magnet: The Art and Science of ¹⁵N Labeling
The most common and cost-effective method for uniformly labeling a protein with ¹⁵N is through recombinant expression in Escherichia coli.[2][3] The core principle is to grow the bacteria in a minimal medium where the sole source of nitrogen is a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl.[2][3]
A Validated Protocol for Uniform ¹⁵N Labeling in E. coli
This protocol is a self-validating system, where successful protein expression and purification are the initial indicators of a viable sample for NMR analysis.
Day 1: Transformation
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene for the protein of interest.
-
Plate the transformed cells on a minimal medium agar plate containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
Day 2: Starter Culture
-
Inoculate a 5 mL starter culture of minimal medium (containing ¹⁵NH₄Cl) with a single colony from the plate.
-
Grow overnight at 37°C with shaking. This allows the cells to adapt to the minimal medium.
Day 3: Large-Scale Expression
-
Use the overnight starter culture to inoculate 1 liter of minimal medium containing ¹⁵NH₄Cl, glucose (as the carbon source), and necessary vitamins and trace elements in a sterile shaker flask.[4]
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue shaking for another 12-16 hours. The lower temperature often improves protein solubility.
-
Harvest the cells by centrifugation. The resulting cell pellet can be stored at -80°C or used immediately for purification.
Protein Purification and Sample Preparation:
-
Purify the ¹⁵N-labeled protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
-
The final NMR sample should have a protein concentration of 0.1-1 mM in a suitable buffer.[4]
-
The buffer should have a pH below 6.5 to minimize the exchange rate of backbone amide protons with the solvent, which can lead to signal broadening and loss.[4]
-
The sample must contain 5-10% deuterium oxide (D₂O) for the NMR instrument's lock system.[4]
The Protein's Fingerprint: The ¹⁵N-HSQC Experiment
The two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of protein NMR.[5] It serves as a "fingerprint" of the protein, providing a wealth of information about its structural integrity and homogeneity.[5][6]
The HSQC experiment correlates the chemical shift of each backbone amide proton (¹H) with that of its directly bonded nitrogen (¹⁵N).[5] The result is a 2D spectrum where each peak represents a unique amide group in the protein (with the exception of proline residues, which lack a backbone amide proton).[7]
Interpreting the ¹⁵N-HSQC Spectrum: A Diagnostic Tool
The quality of the ¹⁵N-HSQC spectrum is a critical checkpoint before proceeding with more time-consuming experiments.
-
Well-folded proteins typically exhibit a wide dispersion of peaks in both the ¹H (roughly 6-10 ppm) and ¹⁵N dimensions. This indicates that the amide groups are in diverse chemical environments, characteristic of a stable tertiary structure.[7]
-
Disordered or unfolded proteins show a narrow clustering of peaks in the ¹H dimension (around 8.0-8.5 ppm).[7][8] This suggests that the amide groups are in similar, solvent-exposed environments.
-
The number of peaks should correspond to the number of non-proline residues in the protein sequence.[7]
| Spectral Feature | Indication of a Well-Behaved Sample | Potential Issues |
| Peak Dispersion | Wide spread of peaks in both ¹H and ¹⁵N dimensions | Narrow clustering of peaks (especially in ¹H) suggests disorder or unfolding.[7] |
| Peak Linewidth | Uniformly narrow peaks | Broad peaks can indicate aggregation or intermediate exchange dynamics. |
| Number of Peaks | Corresponds to the number of non-proline residues | Fewer peaks may suggest aggregation or dynamics; more peaks could mean multiple conformations or degradation.[7][8] |
Beyond the Fingerprint: Applications of ¹⁵N-Based NMR
With a high-quality ¹⁵N-HSQC spectrum in hand, a multitude of structural and dynamic questions can be addressed.
Mapping Binding Interfaces: Chemical Shift Perturbation
Chemical Shift Perturbation (CSP) is a powerful technique for identifying the binding site of a ligand or another protein.[9][10] The experiment involves recording a series of ¹⁵N-HSQC spectra of the ¹⁵N-labeled protein while titrating in an unlabeled binding partner.[9][11]
Residues at the binding interface, and those that undergo a conformational change upon binding, will experience a change in their chemical environment, resulting in a shift of their corresponding peaks in the HSQC spectrum.[10][12] By plotting the magnitude of these chemical shift changes against the residue number, the interaction surface can be mapped onto the protein's structure.[13]
The combined chemical shift perturbation (Δδ) is calculated using the following equation:
Δδ = √[ (ΔδH)² + (α * ΔδN)² ]
where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically around 0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[13]
Probing Protein Dynamics: ¹⁵N Relaxation Studies
Proteins are not static entities; their function is intimately linked to their dynamic motions, which occur over a wide range of timescales. ¹⁵N NMR relaxation experiments are uniquely suited to characterize these motions at atomic resolution, particularly on the picosecond to nanosecond timescale.[14][15]
The primary experiments measure three key parameters for each backbone amide:
-
R₁ (Longitudinal Relaxation Rate): Describes the return of the nuclear magnetization to its equilibrium state along the main magnetic field.
-
R₂ (Transverse Relaxation Rate): Describes the decay of magnetization in the plane perpendicular to the main magnetic field. It is sensitive to slower motions and chemical exchange processes.
-
¹⁵N-{¹H} Nuclear Overhauser Effect (NOE): Measures the change in the ¹⁵N signal intensity upon saturation of the amide proton signals. It is particularly sensitive to fast (ps-ns) internal motions.[14][16]
These relaxation parameters can be analyzed using the "model-free" formalism to extract residue-specific information about the protein's dynamics:[17]
-
S² (Order Parameter): A measure of the spatial restriction of the N-H bond vector's motion. An S² value of 1 indicates a completely rigid bond, while a value of 0 signifies unrestricted motion.
-
τₑ (Effective Internal Correlation Time): The timescale of the local internal motions.
-
Rₑₓ (Chemical Exchange Contribution): An additional contribution to R₂ that arises from slower conformational exchange processes on the microsecond to millisecond timescale.
Overcoming the Size Barrier: TROSY for Large Proteins
For proteins larger than ~30 kDa, the slow tumbling in solution leads to rapid transverse relaxation (large R₂) and severe line broadening in standard HSQC spectra, often to the point where signals are undetectable.[18] Transverse Relaxation-Optimized Spectroscopy (TROSY) is a specialized NMR experiment that overcomes this limitation, extending the reach of solution NMR to macromolecules up to and even exceeding 100 kDa.[18][19]
TROSY works by exploiting the interference between two different relaxation mechanisms (dipole-dipole coupling and chemical shift anisotropy).[20] This clever manipulation results in one of the four components of the amide signal being significantly sharper and longer-lived than the others. The TROSY experiment selectively detects only this sharp component, resulting in dramatically improved spectral quality for large proteins.[20] For optimal performance, TROSY experiments are often combined with deuteration of the protein, which further reduces relaxation rates.[20]
Conclusion: The Enduring Power of ¹⁵N in Structural Biology
The strategic incorporation of ¹⁵N isotopes has revolutionized protein NMR spectroscopy, transforming it from a niche technique for small proteins into a versatile tool for probing the structure, dynamics, and interactions of a vast range of biological macromolecules. From the initial quality control provided by the ¹⁵N-HSQC "fingerprint" to the detailed mapping of binding interfaces and the intricate characterization of backbone dynamics, ¹⁵N-based experiments provide an unparalleled level of insight at atomic resolution. As NMR technology continues to advance, the humble ¹⁵N isotope will undoubtedly remain at the core of efforts to unravel the complex molecular mechanisms that underpin life.
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Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics. Journal of Biomolecular NMR. [Link]
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15N-1H Scalar Coupling Perturbation: An Additional Probe for Measuring Structural Changes Due to Ligand Binding. National Institutes of Health. [Link]
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Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics. SpringerLink. [Link]
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The N HSQC: a convenient and rapid NMR tool to rapidly characterize the protein structure or protein-ligand interactions. RéNaFoBiS. [Link]
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¹⁵N Relaxation Experiments to Probe Protein Dynamics. Medium. [Link]
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Some NMR experiments and a structure determination employing a [15N,2H] enriched protein. PubMed. [Link]
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Chemical shift perturbations of the 1 HN and 15 N resonances of... ResearchGate. [Link]
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Quantitative analysis of protein–ligand interactions by NMR. ResearchGate. [Link]
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New developments in isotope labeling strategies for protein solution NMR spectroscopy. Lewis Kay's group at the University of Toronto. [Link]
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Speeding up direct 15N detection: hCaN 2D NMR experiment. National Institutes of Health. [Link]
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Insights into Protein Dynamics from 15N-1H HSQC. Magnetic Resonance. [Link]
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A 1 H, 15 N-HSQC-based titration protocol. To a 15 N-labeled protein,... ResearchGate. [Link]
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A Technical Guide to the Solubility of Fmoc-L-Threonine-15N in DMF and DMSO for Solid-Phase Peptide Synthesis
Foreword: The Criticality of Solubility in Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the seemingly simple step of dissolving an amino acid is a critical control point that dictates the success and purity of the final peptide product. For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility characteristics of Fmoc-protected amino acids is not merely academic; it is the bedrock of robust and reproducible synthetic protocols. This guide provides an in-depth technical exploration of the solubility of N-α-Fmoc-L-Threonine-¹⁵N (Fmoc-Thr-OH-¹⁵N) in two of the most prevalent and indispensable solvents in SPPS: N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).
The incorporation of isotopically labeled amino acids, such as ¹⁵N-labeled threonine, is a powerful technique for a variety of applications, including protein structure determination by NMR and metabolic studies. The physicochemical properties of isotopically labeled amino acids are nearly identical to their unlabeled counterparts, and thus, their solubility behavior is expected to be the same. This guide will, therefore, refer to the solubility data of Fmoc-Thr-OH, with the understanding that it is directly applicable to Fmoc-Thr-OH-¹⁵N.
Physicochemical Landscape: Understanding Fmoc-Thr-OH and the Solvents
To appreciate the nuances of solubility, we must first understand the molecular characteristics of the solute and the solvents.
-
Fmoc-L-Threonine (Fmoc-Thr-OH): This derivative of the amino acid threonine is characterized by the bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the alpha-amino group. The threonine side chain contains a secondary hydroxyl group, which can participate in hydrogen bonding. This combination of a large nonpolar moiety and a polar, hydrogen-bonding side chain results in a molecule with moderate polarity.
-
N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent with a high dielectric constant. Its ability to solvate a wide range of organic molecules, including protected amino acids, has made it the workhorse solvent for SPPS.[1] However, DMF can degrade over time to form dimethylamine, which can cause premature deprotection of the Fmoc group.[1]
-
Dimethyl Sulfoxide (DMSO): DMSO is another highly polar aprotic solvent with excellent solvating power, often exceeding that of DMF for certain compounds.[2] It is particularly effective at disrupting intermolecular hydrogen bonds. A key practical consideration is its hygroscopic nature; the presence of water can significantly impact the solubility of some compounds.[3]
Quantitative and Qualitative Solubility Data
The following table summarizes the available solubility data for Fmoc-Thr-OH in DMF and DMSO. It is important to note that solubility can be influenced by factors such as the purity of the solute and solvent, temperature, and the specific experimental conditions.
| Solvent | Reported Solubility (Quantitative) | Reported Solubility (Qualitative) | Molar Concentration (approx.) |
| DMF | Not widely reported in precise quantitative terms | "Excellent solubility", "Clearly soluble"[4] | ~250 mM[4] |
| DMSO | 100 mg/mL[4], 175 mg/mL[3] | - | 293 mM - 513 mM |
Analysis of the Data:
For DMSO, the reported quantitative values are significantly high, confirming its exceptional capacity to dissolve Fmoc-Thr-OH. The requirement for ultrasonic assistance in some cases suggests that the dissolution process in DMSO can be kinetically limited, and physical agitation can be crucial to overcome the initial energy barrier for dissolution.[3][4]
The "Why": Causality Behind Experimental Choices
As a Senior Application Scientist, it is imperative to move beyond simply stating protocols and delve into the reasoning that underpins them.
Solvent Selection: DMF vs. DMSO
The choice between DMF and DMSO is often dictated by the specific requirements of the peptide sequence and the synthesis protocol.
-
DMF: The Standard Choice: Due to its long-standing use and proven efficacy, DMF is the default solvent for most SPPS applications.[] Its ability to swell the polystyrene resins commonly used in SPPS and its compatibility with most coupling reagents make it a reliable choice.[1] For Fmoc-Thr-OH, its high solubility in DMF ensures that it is readily available for the coupling reaction.
-
DMSO: The Problem Solver: DMSO is often employed when solubility issues arise with other Fmoc-amino acids or with the growing peptide chain itself.[1] Its superior ability to disrupt secondary structures and aggregates can be advantageous for "difficult sequences" prone to aggregation.[6] Given the high solubility of Fmoc-Thr-OH in DMSO, it can be an excellent alternative or co-solvent to enhance the overall efficiency of the synthesis.
The Role of Sonication and Anhydrous Solvents
-
Sonication: The application of ultrasonic waves provides energy to the solution, which can break down solute aggregates and accelerate the dissolution process.[7] For compounds like Fmoc-Thr-OH in a viscous solvent like DMSO, sonication can significantly reduce the time required to achieve a clear, homogenous solution.
-
Anhydrous Solvents: The presence of water in polar aprotic solvents like DMSO can have a detrimental effect on the solubility of certain organic compounds. Water molecules can form strong hydrogen bonds with the solute, potentially competing with the solvent and hindering dissolution. Furthermore, in the context of SPPS, water can react with activated amino acids, leading to hydrolysis and the formation of byproducts. Therefore, the use of fresh, anhydrous DMSO is strongly recommended to ensure consistent and optimal solubility.[2][3]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, ensuring complete dissolution and solution stability.
Protocol for Preparation of Fmoc-Thr-OH-¹⁵N Solution in DMF
-
Reagent and Glassware Preparation: Ensure the use of high-purity, peptide synthesis-grade DMF. Use a clean, dry glass vial with a magnetic stir bar.
-
Weighing: Accurately weigh the required amount of Fmoc-Thr-OH-¹⁵N into the vial.
-
Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration (e.g., 0.5 M).
-
Dissolution: Stir the mixture at room temperature. Visually inspect the solution for any undissolved particles. In most cases, Fmoc-Thr-OH will dissolve readily in DMF with gentle agitation.
-
Verification: A clear, particulate-free solution indicates complete dissolution. The stability of Fmoc-amino acids in DMF is generally good for the duration of a standard coupling reaction.[1]
Protocol for Preparation of Fmoc-Thr-OH-¹⁵N Solution in DMSO
-
Reagent and Glassware Preparation: Use fresh, anhydrous, peptide synthesis-grade DMSO.[3] Use a clean, dry glass vial.
-
Weighing: Accurately weigh the required amount of Fmoc-Thr-OH-¹⁵N into the vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO.
-
Dissolution with Sonication: Place the sealed vial in an ultrasonic bath. Sonicate for 5-10 minute intervals, checking for dissolution after each interval. Avoid excessive heating of the sample.
-
Verification: The solution should be completely clear and free of any visible particles. Due to the hygroscopic nature of DMSO, it is advisable to prepare the solution immediately before use.
Visualization of the Dissolution Workflow
The following diagram illustrates the decision-making process and workflow for preparing Fmoc-Thr-OH-¹⁵N solutions for SPPS.
Sources
Storage Stability of Isotope-Labeled Fmoc Amino Acids: A Technical Guide
Executive Summary
The chemical stability of isotope-labeled (
This guide moves beyond standard "store at 4°C" advice. It establishes a self-validating storage ecosystem designed to prevent the three primary failure modes: Hydrolytic Fmoc Cleavage , Enantiomeric Drift (Racemization) , and Oxidative Degradation .
Part 1: Mechanisms of Degradation
Understanding why these reagents fail is the first step to preventing loss. The presence of stable isotopes does not introduce new degradation pathways, but it demands we treat standard pathways with zero tolerance.
Autocatalytic Fmoc Cleavage
The Fmoc group is base-labile.[1] The primary threat during storage is moisture-induced autocatalysis .
-
Mechanism: Trace moisture hydrolyzes the Fmoc ester or residual solvent (e.g., ethyl acetate) to form acid. More critically, if any free amine is generated (via spontaneous cleavage), it acts as a base, deprotonating the fluorenyl ring proton (
) of neighboring molecules, triggering a cascade of elimination reactions. -
Result: Formation of dibenzofulvene and free amino acid, rendering the reagent useless for SPPS (Solid Phase Peptide Synthesis).
Racemization (Enantiomeric Drift)
-
Risk Factors: High pH, moisture, and temperature.
-
Critical Residues: Fmoc-His(Trt)-OH and Fmoc-Cys(Trt)-OH are highly susceptible. The imidazole ring of Histidine can act as an intramolecular base, abstracting the
-proton even in solid state if moisture facilitates mobility. -
Isotope Impact: Deuterated
-carbons ( ) actually exhibit a Primary Kinetic Isotope Effect (KIE) , making the bond harder to break ( ). Theoretically, -deuterated amino acids are more resistant to racemization than unlabeled ones, though this should not lead to complacency.
Oxidative Degradation
-
Targets: Methionine (Sulfoxide formation), Cysteine (Disulfide bridging), Tryptophan (Indole oxidation).
-
Trigger: Atmospheric oxygen, accelerated by light and trace metals.
Part 2: The Storage Protocol (Standard Operating Procedure)
This protocol treats isotope-labeled reagents as Non-Renewable Assets .
Phase 1: Receipt & Aliquoting (The "Zero-Freeze" Rule)
Repeated freeze-thaw cycles introduce condensation. Isotope-labeled reagents should be aliquoted immediately upon receipt.
Protocol:
-
Equilibrate: Allow the manufacturer's bottle to warm to room temperature inside a desiccator (2–4 hours) before opening. Never open a cold bottle.
-
Environment: Work in a glove box or a low-humidity hood.
-
Aliquot: Distribute the bulk powder into amber glass vials with Teflon-lined caps.
-
Usage Units: Aliquot amounts typically used for one synthesis run (e.g., 0.5 mmol or 1.0 mmol).
-
QC Aliquot: Create one small aliquot (10 mg) specifically for future analytical validation.
-
-
Seal: Backfill vials with Argon or Nitrogen before capping. Parafilm is insufficient; use high-quality screw caps.
Phase 2: Storage Conditions
| Parameter | Standard Fmoc AA | Isotope-Labeled Fmoc AA | Reason |
| Temperature | 4°C (Fridge) | -20°C (Freezer) | Arrhenius equation: Lower T exponentially slows degradation kinetics. |
| Atmosphere | Air (tightly capped) | Argon/Nitrogen Headspace | Prevents oxidation (Met/Trp/Cys) and moisture ingress. |
| Container | Plastic/Glass | Amber Glass Only | Plastic is permeable to moisture/oxygen over years. Amber blocks UV. |
| Desiccant | Silica Gel |
Phase 3: Workflow Visualization
Figure 1: Optimized workflow for handling high-value isotope-labeled amino acids to minimize moisture exposure and freeze-thaw degradation.
Part 3: Self-Validating Quality Control
Do not assume stability. Prove it before committing to a synthesis.
The "Solubility Test" (Visual)
Before loading the reagent onto a synthesizer:
-
Dissolve the aliquot in DMF (Dimethylformamide).
-
Pass: Solution is crystal clear.
-
Fail: Turbidity or suspended particles. This indicates Fmoc-polymerization or hydrolysis products (free amino acids are often less soluble in organic solvents than protected ones).
-
Action: If turbid, filter and check purity, or discard. Do not use for automated synthesis as it will clog lines.
Analytical Verification (HPLC/LC-MS)
For critical syntheses, use the "QC Aliquot" created during Phase 1.
-
Method: Reverse-Phase HPLC (C18 column).
-
Gradient: 5-95% Acetonitrile in Water (0.1% TFA).
-
Detection: UV at 254 nm (Fmoc) and 214 nm (Amide/Peptide).
-
Criteria:
Part 4: Specific Residue Sensitivities & Troubleshooting
| Amino Acid | Specific Risk | Mitigation Strategy |
| Fmoc-Met-OH | Sulfoxide formation (Met(O)) | Strictly store under Argon. |
| Fmoc-Cys(Trt)-OH | Racemization & Oxidation | Avoid basic environments entirely. Use immediately after dissolving. |
| Fmoc-His(Trt)-OH | Racemization | Store at -20°C. Do not pre-activate for long periods. |
| Fmoc-Arg(Pbf)-OH | Lactam formation | Avoid heating during dissolution. |
| Fmoc-Asp(OtBu)-OH | Aspartimide formation | Not a storage issue, but a synthesis issue. Ensure high purity to avoid |
Quantitative Impact of Impurities
Data derived from Novabiochem and Sigma-Aldrich technical notes [2, 3]:
-
0.1% Acetic Acid: Can terminate ~5% of chains in a 20-mer peptide synthesis (due to low MW and high reactivity).
-
0.5% Free Amine: Leads to "double insertion" (e.g., Leu-Leu instead of Leu), which is often inseparable by HPLC.
Part 5: Degradation Pathway Diagram
Figure 2: The autocatalytic degradation cycle. Once a small amount of free amine is generated (via moisture), it catalyzes the destruction of the remaining stock.
References
Sources
A Technical Guide to the Application of Fmoc-Thr-OH-¹⁵N in Heteronuclear Single Quantum Coherence (HSQC) NMR for Peptide Analysis
Abstract
The site-specific incorporation of stable isotopes, such as ¹⁵N, into peptides offers an unparalleled atomic-level window into their structure, dynamics, and interactions. Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy, a powerful and sensitive technique, leverages these isotopic labels to resolve individual amide signals, providing a unique fingerprint of the peptide's molecular environment. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the end-to-end workflow of utilizing Fmoc-Thr-OH-¹⁵N. We will traverse the journey from the strategic incorporation of the ¹⁵N-labeled threonine residue into a target peptide via Solid-Phase Peptide Synthesis (SPPS), through to the meticulous preparation of the NMR sample, and culminating in the acquisition and interpretation of the ¹⁵N HSQC spectrum. The causality behind experimental choices, self-validating protocols, and field-proven insights are interwoven to equip the reader with the expertise to confidently apply this methodology.
Introduction: The Synergy of Isotopic Labeling and HSQC NMR
In the landscape of peptide and protein analysis, understanding the three-dimensional structure and dynamic behavior is paramount to elucidating function. While techniques like X-ray crystallography provide high-resolution static snapshots, Nuclear Magnetic Resonance (NMR) spectroscopy offers profound insights into molecules in their native solution state.
The ¹⁵N HSQC experiment is a cornerstone of biomolecular NMR.[1][2] It is a two-dimensional experiment that correlates the chemical shifts of amide protons (¹H) with their directly bonded amide nitrogens (¹⁵N).[3] Since the natural abundance of the NMR-active ¹⁵N isotope is a mere 0.37%, isotopic enrichment is typically required for sensitive and timely data acquisition.[4] By selectively introducing a ¹⁵N label at a specific residue, such as threonine, using Fmoc-Thr-OH-¹⁵N, we can use the resulting HSQC spectrum as a precise probe for that region of the peptide.
Each peak in a ¹⁵N HSQC spectrum represents a unique H-N bond, primarily from the peptide backbone amides and certain side chains (e.g., asparagine, glutamine).[2][3] The position (chemical shift) of each peak is exquisitely sensitive to the local chemical environment, making it an ideal tool for studying:
-
Peptide Folding and Misfolding: A well-folded peptide typically displays a well-dispersed set of peaks in the HSQC spectrum, while an unfolded or unstructured peptide shows peaks clustered in a narrow region.[5]
-
Ligand Binding and Drug Interaction: Upon interaction with a binding partner, chemical shift perturbations (CSPs) of specific amide peaks can map the binding interface.[2]
-
Conformational Dynamics: Changes in peak intensities or the appearance of new peaks can indicate conformational exchange on various timescales.
-
Post-Translational Modifications (PTMs): The chemical environment around a PTM site is altered, leading to predictable shifts in the corresponding HSQC peaks.
The use of Fmoc-protected amino acids is the dominant strategy in modern Solid-Phase Peptide Synthesis (SPPS) due to its mild deprotection conditions, which minimizes side reactions and is compatible with a wide range of sensitive modifications.[6] By integrating ¹⁵N-labeled Fmoc-amino acids into this robust synthetic framework, researchers can generate precisely labeled peptides for advanced NMR analysis.
The Workflow: From Synthesis to Spectrum
The successful application of Fmoc-Thr-OH-¹⁵N for HSQC analysis is a multi-stage process that demands precision at each step. This section outlines the complete experimental workflow, from the initial peptide synthesis to the final NMR data acquisition.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experimental stages. The protocols are designed to be self-validating, with checkpoints and expected outcomes.
Part 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Thr-Containing Peptide
This protocol outlines the manual synthesis of a hypothetical peptide on a 0.1 mmol scale using standard Fmoc/tBu chemistry.
Materials & Reagents:
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[6][7]
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Fmoc-Amino Acids: Standard protected Fmoc-amino acids and Fmoc-Thr(tBu)-OH-¹⁵N.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[7]
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[8]
-
Precipitation Solvent: Cold diethyl ether.
Protocol:
-
Resin Swelling: Place the resin (e.g., ~135 mg for 0.74 mmol/g loading) in a reaction vessel. Add DCM and allow it to swell for 30-60 minutes with gentle agitation. Drain the DCM.[7]
-
Initial Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.[9]
-
Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
First Amino Acid Coupling (e.g., Fmoc-Thr-OH-¹⁵N):
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH-¹⁵N (4 equivalents, ~0.4 mmol) and HBTU/HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents, ~0.8 mmol) to the solution to activate the amino acid. Allow to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Causality Check: The use of a slight excess of activated amino acid and coupling reagent drives the reaction to completion, ensuring a high yield at each step. The choice of HBTU/HATU is based on their efficiency in forming the active ester and minimizing racemization.[10]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-6 times) to remove unreacted reagents.
-
Chain Elongation: Repeat steps 2 (Fmoc Deprotection), 3 (Coupling with the next amino acid in the sequence), and 4 (Washing) for each subsequent amino acid until the full peptide sequence is assembled.
-
Final Cleavage and Deprotection:
-
After the final coupling and washing steps, wash the peptide-resin with DCM (3-4 times) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail fresh in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[11]
-
Agitate gently at room temperature for 2-3 hours.
-
Expert Insight: The scavengers in the cleavage cocktail (Phenol, Water, TIS) are critical. TIS is particularly effective at quenching the reactive trityl cations generated from side-chain protecting groups, preventing re-attachment to sensitive residues like tryptophan or cysteine.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage solution away from the resin beads into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form. If not, placing the tube on dry ice can aid precipitation.[12]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture to obtain a fluffy white powder.
-
Part 2: Peptide Purification and Verification
The crude peptide must be purified to remove deletion sequences and by-products from the synthesis and cleavage steps.
-
Purification: Purify the lyophilized crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[13]
-
Verification: Collect the fractions corresponding to the major peak, combine them, and confirm the identity and isotopic incorporation of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass should correspond to the calculated mass of the peptide with one ¹⁵N atom.
Part 3: NMR Sample Preparation and HSQC Acquisition
Meticulous sample preparation is crucial for acquiring high-quality NMR data.
NMR Sample Preparation Protocol:
-
Dissolution: Dissolve the purified, lyophilized ¹⁵N-labeled peptide in the desired NMR buffer. A typical starting concentration for a synthetic peptide is 1-2 mM.[14]
-
Buffer Selection: The buffer should be chosen to maintain peptide solubility and stability. A common choice is a sodium phosphate or Tris buffer at a pH where the amide protons are slow to exchange with the solvent (typically pH < 6.5).[15]
-
D₂O Addition: Add 5-10% (v/v) Deuterium Oxide (D₂O) to the sample. The D₂O provides the deuterium lock signal required for the spectrometer's field stability.[15]
-
Reference Standard: Add a chemical shift reference standard, such as DSS or TSP, to a final concentration of ~0.1 mM.
-
Final Volume: Adjust the final sample volume to ~500-600 µL for a standard 5 mm NMR tube.
-
Filtration/Centrifugation: Centrifuge the sample to remove any precipitate before transferring it to the NMR tube.[16]
HSQC Data Acquisition Parameters:
The following table provides a representative set of parameters for a standard ¹⁵N HSQC experiment on a 600 MHz spectrometer. These will need to be optimized for the specific instrument and sample.[17]
| Parameter | Recommended Value | Rationale |
| Pulse Program | hsqcetf3gpsi or similar | Sensitivity-enhanced, gradient-selected sequence for good water suppression and sensitivity. |
| ¹H Spectral Width | 12-16 ppm | To cover the full range of proton chemical shifts. |
| ¹⁵N Spectral Width | 30-35 ppm | Centered around 118-120 ppm to cover the amide nitrogen region. |
| Number of Scans | 8, 16, 32 (or more) | A multiple of 8 or 16. Increase for lower concentration samples to improve signal-to-noise. |
| Dummy Scans | 16 or 32 | To allow the spins to reach a steady state before data acquisition begins. |
| ¹H Data Points | 2048 (2k) | Determines the digital resolution in the direct dimension. |
| ¹⁵N Increments | 128-256 | Determines the digital resolution in the indirect dimension. More increments lead to better resolution but longer experiment time. |
| Recycle Delay (d1) | 1.0 - 1.5 s | The delay between scans. Should be ~1.25 * T₁ of the protons for optimal sensitivity. |
| Temperature | 298 K (25 °C) | Must be stable and regulated. Can be varied to study temperature-dependent conformational changes. |
Data Processing and Interpretation
Once acquired, the raw time-domain data (FID) must be processed to generate the final 2D spectrum.
Interpretation of the ¹⁵N HSQC Spectrum:
The final spectrum will have a proton (¹H) axis and a nitrogen (¹⁵N) axis. A single peak should be visible, corresponding to the amide N-H group of the ¹⁵N-labeled threonine residue.
-
Peak Position (Chemical Shift): The coordinates of this peak provide the ¹H and ¹⁵N chemical shifts for that specific threonine residue.
-
¹H Dimension: Amide proton signals typically resonate between 7.5 and 9.5 ppm. Shifts outside this range can indicate strong hydrogen bonding or unusual local environments.
-
¹⁵N Dimension: Amide nitrogen signals typically resonate between 105 and 130 ppm.
-
-
Peak Dispersion: For a peptide containing multiple ¹⁵N labels, a wide spread of peaks (good dispersion) is indicative of a stable, well-defined three-dimensional structure. Conversely, if all peaks are clustered in a narrow range of ¹H chemical shifts (~8.0-8.5 ppm), it suggests the peptide is largely unstructured or random coil.[5]
-
Interpreting Changes: The true power of this technique lies in comparing spectra under different conditions. For example, in a drug-binding experiment, you would acquire an HSQC spectrum of your ¹⁵N-Thr-labeled peptide both in the absence and presence of the target ligand. A change in the chemical shift of the threonine peak upon addition of the ligand is direct evidence that the environment of that specific residue has been perturbed, strongly suggesting its involvement in the binding interaction.
Troubleshooting and Advanced Considerations
| Problem | Potential Cause | Suggested Solution |
| Low peptide yield in SPPS | Incomplete coupling or deprotection. | Use a prediction tool for "difficult sequences"; consider double coupling for hindered amino acids; ensure high-purity, amine-free DMF.[18] |
| Peptide fails to precipitate | Peptide is short, highly polar, or too much TFA is present. | Reduce the volume of the cleavage cocktail; try precipitating in a 1:1 mixture of ether and pentane; or evaporate the solvent and purify directly.[12] |
| No/weak signal in HSQC | Low sample concentration; rapid amide proton exchange. | Increase peptide concentration; lower the sample pH to slow exchange (if stability permits); ensure proper spectrometer tuning.[15] |
| Purple/Red color during Thr coupling | Potential side reaction or premature deprotection. | This has been observed anecdotally, particularly at higher temperatures. Ensure no acid contamination and that the base (DIPEA) is added just before coupling.[19] |
Conclusion
The site-specific incorporation of Fmoc-Thr-OH-¹⁵N provides a powerful and precise tool for interrogating peptide structure and function using HSQC NMR. By following a robust workflow that integrates meticulous solid-phase synthesis, rigorous purification, and optimized NMR spectroscopy, researchers can gain invaluable, high-resolution insights into their systems of interest. This guide has detailed the causality and practical execution of each step, providing a comprehensive framework for both novice and experienced scientists in the fields of chemical biology and drug development. The ability to "shine a light" on a single residue within a complex biomolecule underscores the elegance and utility of combining isotopic labeling with modern NMR techniques.
References
-
A rapid procedure to isolate isotopically labeled peptides for NMR studies. (2014). Journal of Peptide Science. [Link]
-
A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis. (2015). Protein Expression and Purification. [Link]
-
NMR sample preparation guidelines. (n.d.). polypice.com. [Link]
-
Heteronuclear single quantum coherence spectroscopy. (n.d.). Wikipedia. [Link]
-
How to interpret a HSQC NMR Spectrum. (2013). YouTube. [Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). Biochemical Society Transactions. [Link]
-
Expressing 15N labeled protein. (n.d.). University of Warwick. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology. [Link]
-
High-yield expression of isotopically labeled peptides for use in NMR studies. (2014). Journal of Peptide Science. [Link]
-
Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. (2019). ACS Omega. [Link]
-
T2_15N_HSQC.nan. (2025). Protocols.io. [Link]
- Cleavage of synthetic peptides. (2015).
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]
-
1H-15N HSQC. (2012). Protein NMR. [Link]
-
Fast Structure-Based Assignment of 15N HSQC Spectra of Selectively 15N-Labeled Paramagnetic Proteins. (2004). Journal of the American Chemical Society. [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. [Link]
-
Collecting a 15N Edited HSQC. (2022). Powers Wiki - UNL. [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
-
NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. (2016). Journal of Biomolecular NMR. [Link]
-
What do you do when your peptide synthesis fails? (2023). Biotage. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1). (n.d.). Academia.edu. [Link]
-
Peptide synthesis troubleshooting. (2023). Reddit. [Link]
-
Synthesis of 15N-Labeled Amino Acids. (2025). ResearchGate. [Link]
-
Does anyone observed that purple colour evolved during a coupling in solid phase peptide sinthsys when coupling Fmoc-Thr(tBu)-OH ?. (2021). ResearchGate. [Link]
-
Successful Development of a Method for the Incorporation of Fmoc- Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N Butylpyrrolidinone (NBP) as Solvent. (n.d.). MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 3. protein-nmr.org.uk [protein-nmr.org.uk]
- 4. portlandpress.com [portlandpress.com]
- 5. High-yield expression of isotopically labeled peptides for use in NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. nmr-bio.com [nmr-bio.com]
- 15. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 16. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 18. biotage.com [biotage.com]
- 19. researchgate.net [researchgate.net]
cost-effectiveness of synthetic 15N labeling vs metabolic labeling
Cost-Effectiveness of Synthetic N Labeling vs. Metabolic Labeling
Executive Summary: The "Make vs. Buy" Decision
In structural biology and drug discovery, the choice between metabolic labeling (recombinant expression) and synthetic labeling (Solid Phase Peptide Synthesis - SPPS) for introducing Nitrogen-15 (
-
The Verdict:
-
Metabolic Labeling is the undisputed king of cost-effectiveness for Uniformly Labeled (
N) proteins >10 kDa . The cost per milligram drops precipitously as yield increases. -
Synthetic Labeling is the superior choice for peptides <50 residues or when site-specific labeling is required to resolve spectral crowding. It eliminates the "scrambling" noise inherent in biological systems but scales poorly with length.
-
This guide dissects the technical workflows, hidden failure modes, and economic crossover points of both methodologies.
Deep Dive: Metabolic Labeling (The Biological Route)
Metabolic labeling relies on the biosynthetic machinery of a host (typically E. coli or HEK293) to incorporate isotopes present in the growth medium.
The Mechanism & The "Scrambling" Trap
For uniform labeling, we use
-
Uniform Labeling: High fidelity. The organism builds all amino acids from the ammonium salt.
-
Selective Labeling (The Danger Zone): When adding specific
N-amino acids to suppress background, metabolic scrambling becomes the primary failure mode. Transaminases (e.g., Aspartate transaminase) will rapidly transfer the N amine from your expensive labeled Leucine to Glutamate or Aspartate, diluting your signal and creating background noise.
Protocol: The "Spin-Down" Method (Marley et al.)
To maximize cost-effectiveness, we do not grow cells in labeled media from the start. We use the "High-Density Cell Growth & Exchange" method.[1][2] This reduces isotope usage by 4-fold .[2]
Step-by-Step Workflow:
-
Biomass Generation: Grow E. coli (BL21-DE3) in standard Luria Broth (LB) (unlabeled) until OD
reaches ~0.7–0.8. -
Harvest: Centrifuge at 4,000 x g for 15 mins. Discard LB.
-
Wash: Resuspend pellet in M9 salts (no nitrogen) to remove residual LB. Centrifuge again.
-
Resuspension: Resuspend cells in 25% of the original volume using M9 Minimal Media containing
NH Cl (1 g/L) and C-Glucose (if double labeling). -
Recovery: Shake for 1 hour to allow metabolic adaptation and clearance of unlabeled metabolites.
-
Induction: Add IPTG to induce expression. Harvest after 4–12 hours.
Visualization: Metabolic Workflow
Caption: The "Spin-Down" method concentrates biomass before introducing expensive isotopes, maximizing incorporation efficiency.
Deep Dive: Synthetic Labeling (The Chemical Route)
Synthetic labeling utilizes Solid Phase Peptide Synthesis (SPPS). Here, the
The Mechanism: Precision vs. Aggregation
SPPS offers absolute control. You can label Residue 14 and Residue 22, leaving Residue 18 unlabeled. This Sparse Labeling is impossible to achieve perfectly in bacteria due to scrambling.
The Limitation: The "Aggregation Barrier." As peptides grow (>30-40 residues), inter-chain hydrogen bonding on the resin causes aggregation, leading to deletion sequences. This drops the yield exponentially.
Protocol: Fmoc SPPS with Isotope Integration
-
Resin Loading: Start with Wang or Rink Amide resin.
-
Deprotection: Remove Fmoc group using 20% Piperidine in DMF.
-
Activation: Activate the incoming Fmoc-
N-Amino Acid using HBTU/DIEA or DIC/Oxyma. Critical: Use only 1.5 - 2 equivalents of expensive isotope-labeled AA, compared to 5-10 eq for standard AA. -
Coupling: Allow reaction for 45-60 mins.
-
Capping: Acetylate unreacted amines to prevent deletion sequences.
-
Cleavage: TFA/TIS/Water cocktail releases the peptide.
Visualization: SPPS Cycle
Caption: The SPPS cycle allows precise insertion of
Comparative Analysis: The Economic Showdown
The following data assumes 2025 market pricing estimates (Global Average).
Cost Drivers
| Feature | Metabolic Labeling ( | Synthetic Labeling (Fmoc- |
| Isotope Cost | Low (~$30–50 / g of | High (~$50–150 / g per Amino Acid) |
| Fixed Costs | High (Cloning, Media prep, Purification columns) | Low (Synthesizer runtime, Solvents) |
| Labor | High (3-5 days: Transformation to Purification) | Low (Automated synthesis + 1 day HPLC) |
| Yield | Variable (1 mg/L to 100 mg/L) | Linear (scales with resin loading) |
| Purity | High (>95% after Ni-NTA/SEC) | Variable (Needs HPLC for >95%) |
The "Crossover Point" Analysis
When does it become cheaper to synthesize?
-
Scenario A: 5 mg of a 30-mer Peptide (Uniform Labeling)
-
Scenario B: 10 mg of a 20 kDa Protein (Uniform Labeling)
-
Scenario C: Site-Specific Labeling (Valine-10 only)
Decision Matrix Diagram
Caption: Decision tree for selecting the optimal labeling strategy based on size, pattern, and quantity.
References
-
Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins.[2] Journal of Biomolecular NMR, 20(1), 71–75.[2]
-
Sivashanmugam, A., et al. (2009). Practical protocols for production of high-efficiency terrestrial and marine recombinant proteins. Protein Science, 18(5), 936–948.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Kay, L. E. (2011). Solution NMR spectroscopy of supra-molecular systems, key developments and future landscapes. Journal of Magnetic Resonance, 210(2), 159-170.
Sources
- 1. A method for efficient isotopic labeling of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Synthesis Pricing [abiscientific.com]
- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 13. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
solid-phase peptide synthesis protocol for Fmoc-Thr-OH-15N
Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Thr(tBu)-OH-15N
N) in SPPS.Executive Summary
The incorporation of isotopically labeled amino acids, such as Fmoc-Thr(tBu)-OH-15N , into peptide sequences is a critical step for heteronuclear NMR studies (HSQC/HMQC). Unlike standard SPPS, where reagents are used in high excess (5–10 equivalents), the high cost of
This protocol details a high-fidelity synthesis method designed to maximize coupling efficiency while minimizing reagent consumption (1.2–1.5 equivalents). It specifically addresses the unique challenges of Threonine: steric hindrance due to
Strategic Considerations & Mechanism
The "Economy vs. Purity" Paradox
Standard SPPS relies on kinetic superiority via concentration (Le Chatelier's principle). When reducing equivalents from 10x to 1.5x, the reaction kinetics slow significantly. To compensate, we must alter the activation chemistry:
-
Reagent Selection: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) . HATU generates a highly reactive 7-azabenzotriazole active ester, which is faster and less prone to racemization than HBTU/HOBt esters, particularly for sterically hindered amino acids like Threonine.
-
Concentration: The coupling reaction volume is reduced by 40–50% compared to standard cycles to artificially increase the effective concentration of the
N monomer.
Threonine-Specific Risks
- -Elimination: Prolonged exposure to bases (piperidine) can cause the elimination of the side-chain tert-butyl ether, forming a dehydro-amino acid.
-
Racemization: While less prone than Cys or His, Thr can epimerize at the
-carbon during slow activations. The use of DIPEA (base) must be strictly controlled (2.0 eq relative to AA) to prevent base-catalyzed enolization.
Material Specifications
| Component | Grade/Specification | Role |
| Labeled Monomer | Fmoc-Thr(tBu)-OH-15N (>98% isotopic enrichment) | Target Building Block |
| Coupling Agent | HATU (High Purity) | Rapid Activator |
| Base | DIPEA (N,N-Diisopropylethylamine), biotech grade | Activator Base |
| Solvent | DMF (Anhydrous, amine-free) | Reaction Medium |
| Resin | Polystyrene or PEG-PS (Loading < 0.6 mmol/g preferred) | Solid Support |
| Monitor | Kaiser Test Kit (Ninhydrin, Phenol, KCN) | Colorimetric QC |
CRITICAL CHECK: Ensure your labeled Threonine has side-chain protection (tBu ). Using unprotected Fmoc-Thr-OH-15N will lead to extensive O-acylation (branching) and sequence failure.
Experimental Workflow (Visualization)
The following diagram illustrates the "Isotope Cycle," distinct from standard SPPS cycles due to the manual intervention and extended coupling times.
Caption: Workflow for high-fidelity incorporation of expensive isotopes. Note the external activation step to prevent resin-bound guanidinium formation.
Detailed Protocol
Step 1: Resin Preparation & Deprotection
-
Swelling: Ensure the resin-bound peptide (
) is fully swollen in DMF for 20 minutes. -
Deprotection: Treat with 20% Piperidine in DMF (v/v).
-
Cycle: 1 x 3 min, 1 x 12 min.
-
Note: Do not exceed 15 minutes total to minimize potential side reactions on previous sensitive residues.
-
-
Washing (Crucial): Wash thoroughly to remove all traces of piperidine, which would consume the expensive activated amino acid.
-
DMF (5 x 1 min).
-
DCM (3 x 1 min).
-
DMF (3 x 1 min).
-
Step 2: Stoichiometric Activation (The "Isotope Step")
Objective: Activate 1.2 to 1.5 equivalents of Fmoc-Thr(tBu)-OH-15N ensuring quantitative transfer.
-
Calculation: Calculate required mass for 1.5 equivalents relative to resin loading.
-
Dissolution: In a clean, dry vial, dissolve the amino acid and HATU (1.45 eq) in the minimum amount of anhydrous DMF required to solvate (approx. 0.2 M concentration).
-
Why 1.45 eq HATU? Always use slightly less coupling agent than amino acid. Excess HATU can react with the resin N-terminus to form a guanidinium cap, permanently terminating the chain [1].
-
-
Activation: Add DIPEA (3.0 eq) to the vial. Vortex briefly.
-
Timing: Allow to pre-activate for 30–60 seconds .
-
Warning: Do not pre-activate >2 mins. HATU active esters can epimerize or rearrange if left too long without the amine nucleophile.
-
Step 3: Coupling
-
Transfer: Immediately transfer the activated solution to the resin vessel.
-
Rinse: Rinse the activation vial with a tiny volume of DMF (100–200 µL) and add to resin to ensure 100% transfer.
-
Reaction: Agitate at Room Temperature for 3–4 hours .
-
Do not use Microwave heating for this step.[1] The risk of racemization and isotope loss outweighs the speed benefit.
-
-
End Point: Drain and wash with DMF (3x).[2]
Step 4: Quality Control (Kaiser Test)
Perform a Kaiser (Ninhydrin) test on a few resin beads.
-
Colorless/Yellow: Coupling complete (>99%). Proceed to capping.[3]
-
Blue/Purple: Incomplete coupling.
-
Troubleshooting: Do not add more 15N (too expensive). If the sequence allows, perform a second coupling with unlabeled Fmoc-Thr(tBu)-OH (0.5 eq) to cap the deletion, or simply cap with acetic anhydride if the % deletion is acceptable for the NMR experiment.
-
Step 5: Capping
Even if the Kaiser test is negative, perform a capping step to terminate any unreacted chains (deletion sequences are easier to filter out in NMR data than error sequences).
-
Reagent: Acetic Anhydride / DIPEA / DMF (10:5:85).
-
Time: 10 minutes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Blue Kaiser) | Moisture in solvent; Piperidine carryover. | Use fresh anhydrous DMF. Increase post-deprotection washes. |
| Racemization | Base excess; Prolonged activation. | Reduce DIPEA to 2.0 eq. Use Oxyma/DIC as an alternative to HATU if racemization persists [2].[4] |
| Double Peaks in NMR | Incomplete coupling or Rotamers. | Verify coupling efficiency via HPLC of a cleaved aliquot. |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][4] Journal of the American Chemical Society. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link
-
Isotope Labeling in Biomolecular NMR . (2011). Methods in Molecular Biology. Springer Protocols. Link
-
Merrifield, R. B. (1963).[5] Solid Phase Peptide Synthesis.[1][2][3][6][7][8][9][10][11][12][13] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. bachem.com [bachem.com]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. biomatik.com [biomatik.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. peptide.com [peptide.com]
- 11. vapourtec.com [vapourtec.com]
- 12. Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Optimized Coupling of 15N-Labeled Fmoc-Threonine in Solid-Phase Peptide Synthesis: An Application Guide
Introduction
The incorporation of isotopically labeled amino acids, such as 15N-labeled Fmoc-threonine, is a cornerstone of modern biochemical and pharmaceutical research. These labeled residues serve as invaluable probes in nuclear magnetic resonance (NMR) spectroscopy for protein structure and dynamics studies, and as internal standards in quantitative proteomics and metabolic flux analysis.[1] Threonine, with its β-hydroxyl group and sterically hindered nature, presents unique challenges in solid-phase peptide synthesis (SPPS).[2][3] The bulky tert-butyl (tBu) protecting group on the side chain, while necessary to prevent side reactions, further exacerbates these challenges.[2][4][5] This guide provides a comprehensive overview of the optimized conditions for the efficient and racemization-free coupling of 15N-labeled Fmoc-Thr(tBu)-OH, ensuring the integrity and yield of the final peptide product.
While stable isotope labeling does not alter the fundamental chemical reactivity of an amino acid, the high cost and critical nature of labeled reagents demand a "right-first-time" approach to synthesis.[1][6] Therefore, understanding the interplay between coupling reagents, bases, solvents, and potential side reactions is paramount.
The Challenge of Coupling Sterically Hindered Amino Acids
The primary obstacle in coupling Fmoc-Thr(tBu)-OH is the steric hindrance posed by the β-methyl and O-tert-butyl groups. This bulkiness can significantly slow down the rate of acylation of the free N-terminal amine of the growing peptide chain. Incomplete or slow coupling reactions can lead to the formation of deletion sequences, truncated peptides, and other impurities that complicate purification and reduce overall yield.[7][8]
Furthermore, the hydroxyl group of threonine can contribute to peptide chain aggregation through hydrogen bonding, which can physically obstruct the N-terminus from reacting with the incoming activated amino acid.[3][9]
Selection of Optimal Coupling Reagents and Conditions
The choice of coupling reagent is a critical determinant of success in SPPS, particularly for challenging residues like threonine.[4] Modern coupling reagents are broadly categorized into carbodiimides and uronium/aminium salt-based reagents.
Uronium/Aminium Salt-Based Reagents: The Preferred Choice
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have become the gold standard for coupling sterically hindered amino acids.[7][10] These reagents rapidly form highly reactive activated esters, driving the coupling reaction to completion and minimizing side reactions.[7]
-
HATU , in conjunction with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), is highly recommended for coupling Fmoc-Thr(tBu)-OH.[4][7] The HOAt additive accelerates the coupling rate and suppresses racemization.
-
HBTU is another effective and widely used coupling reagent, often paired with HOBt (Hydroxybenzotriazole) and DIPEA.[4][5]
Carbodiimides: A Viable Alternative
Carbodiimides, such as DIC (N,N'-Diisopropylcarbodiimide), in the presence of an additive like HOBt or Oxyma Pure, are also effective.[4][10] This combination can be advantageous when base-free conditions are desired to minimize the risk of racemization.[10]
The Role of the Base
A tertiary amine base, typically DIPEA, is used to activate the coupling reagent and maintain a slightly basic pH to facilitate the reaction.[4][5][7] However, an excess of base should be avoided as it can promote side reactions, including racemization.[7] For particularly sensitive couplings, the weaker base 2,4,6-collidine has been recommended as a substitute for DIPEA.[7][10]
Solvent Considerations
N,N-Dimethylformamide (DMF) is the most common solvent for SPPS due to its excellent solvating properties for both the protected amino acids and the growing peptide chain on the resin.[4][5] In cases of severe aggregation, alternative solvents like N-methylpyrrolidone (NMP) or the addition of chaotropic salts or DMSO may be beneficial.[9]
Comparative Performance of Common Coupling Reagents
The following table summarizes the performance of several common coupling reagents for the incorporation of sterically hindered amino acids like Fmoc-Thr(tBu)-OH.
| Coupling Reagent | Additive | Base | Solvent | Typical Molar Excess (AA:Reagent:Base) | Typical Coupling Time (min) | Reported Yield (%) |
| HATU | HOAt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~99[4] |
| HBTU | HOBt | DIPEA | DMF | 3-5 : 3-5 : 6-10 | 30 | ~95-98[4] |
| DIC/HOBt | HOBt | - | DMF/DCM | 3 : 3 : - | 30-120 | ~95-98[4] |
| PyBOP | HOBt | DIPEA | DMF | 3 : 3 : 6 | 60-120 | ~95-98[7] |
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the coupling of Fmoc-threonine and subsequent synthesis steps. Awareness of these potential issues is crucial for troubleshooting and ensuring the synthesis of a high-purity peptide.
-
Racemization: The chiral integrity of the amino acid is paramount. While Nα-urethane protected amino acids are generally resistant to racemization, it can occur under inadequate coupling conditions.[7] The use of additives like HOBt or HOAt and avoiding excessive base helps to minimize this risk.[7][10]
-
Aggregation: As the peptide chain elongates, it can form secondary structures that lead to intermolecular aggregation, hindering further coupling and deprotection steps.[9][11] Strategies to overcome aggregation include using specialized solvents, elevated temperatures, or incorporating structure-disrupting elements like pseudoproline dipeptides.[9][11][12]
-
Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage and can lead to the cleavage of the dipeptide from the resin.[7][9] It is particularly common with sequences containing proline as one of the first two residues.[9] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[9]
-
Premature Fmoc Cleavage: The Fmoc protecting group can be prematurely cleaved by the free amino group of the incoming amino acid during very slow coupling reactions.[7] Ensuring efficient and rapid coupling minimizes this risk.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the efficient coupling of 15N-labeled Fmoc-Thr(tBu)-OH.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.
Materials:
-
Peptide-resin with a free N-terminal amine
-
15N-labeled Fmoc-Thr(tBu)-OH
-
HATU
-
HOAt
-
DIPEA
-
DMF, peptide synthesis grade
-
Reaction vessel for manual or automated synthesis
Procedure (0.1 mmol scale):
-
Resin Preparation:
-
Activation of 15N-Fmoc-Thr(tBu)-OH:
-
In a separate vessel, dissolve 15N-Fmoc-Thr(tBu)-OH (e.g., 4 equivalents, ~0.4 mmol) and HATU (e.g., 3.9 equivalents, ~0.39 mmol) in DMF.
-
Add DIPEA (e.g., 8 equivalents, ~0.8 mmol) to the amino acid solution and allow the activation to proceed for a few minutes at room temperature.[5]
-
-
Coupling Reaction:
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[3] A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin extensively with DMF (5-6 times) to remove unreacted reagents and by-products.[5]
-
Protocol 2: DIC/HOBt-Mediated Coupling
This protocol is a reliable alternative, particularly when minimizing base exposure is a priority.
Materials:
-
Peptide-resin with a free N-terminal amine
-
15N-labeled Fmoc-Thr(tBu)-OH
-
DIC
-
HOBt
-
DMF, peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Reaction vessel for manual or automated synthesis
Procedure (0.1 mmol scale):
-
Resin Preparation:
-
Follow the same resin preparation and Fmoc deprotection steps as in Protocol 1.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve 15N-Fmoc-Thr(tBu)-OH (e.g., 3 equivalents, ~0.3 mmol) and HOBt (e.g., 3 equivalents, ~0.3 mmol) in a 1:1 mixture of DMF/DCM.[4]
-
Add DIC (e.g., 3 equivalents, ~0.3 mmol) to the solution and stir for 15-20 minutes at room temperature.[7]
-
Add the activated amino acid solution to the prepared peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using the ninhydrin test.
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF.
-
Workflow and Decision-Making Diagrams
The following diagrams illustrate the general workflow for a single coupling cycle and a decision-making process for troubleshooting incomplete coupling.
Caption: General workflow for a single coupling cycle of 15N-Fmoc-Thr(tBu)-OH.
Caption: Decision-making flowchart for troubleshooting incomplete coupling.
Conclusion
The successful incorporation of 15N-labeled Fmoc-threonine is readily achievable with careful consideration of the steric challenges it presents. The use of highly efficient uronium/aminium salt-based coupling reagents, such as HATU, in combination with appropriate additives and bases, is the most reliable strategy. Vigilant monitoring of the reaction progress and an awareness of potential side reactions will ensure the synthesis of high-purity, isotopically labeled peptides for a wide range of research applications.
References
- A Comparative Guide to Coupling Reagents for Fmoc-Thr(tBu)-OH Acylation in Peptide Synthesis - Benchchem. (n.d.).
- Standard Protocol for Coupling Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis - Benchchem. (n.d.).
- Side Reactions in Peptide Synthesis. (n.d.).
- Jaeger, E., Remmer, H. A., Jung, G., Metzger, J., Oberthür, W., Rücknagel, K. P., ... & Zetl, I. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological chemistry Hoppe-Seyler, 374(5), 349–362.
- Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- Application Note and Protocol: Optimization of Fmoc-Thr-OH Coupling Reaction Time and Temperature in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019, November 11). Chemical Communications (RSC Publishing). DOI:10.1039/C9CC08421E.
- Electronic Supplementary Information. (n.d.).
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.).
- Minimal Protection Group Strategies for SPPS - CPC Scientific. (2023, April 14).
- Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023, January 30).
- Fmoc Amino Acids for SPPS - AltaBioscience. (2024, June 14).
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. (n.d.).
- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR | Organic Process Research & Development - ACS Publications. (2018, July 20).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6).
- Isotope Labeled Peptides - SIL Peptides - QYAOBIO. (n.d.).
- Revolutionizing Peptide Synthesis: Enhancing Coupling Efficiency with Fmoc-Trp(Boc)- Thr(Psi - Benchchem. (n.d.).
- Fmoc solid phase peptide synthesis? - ResearchGate. (2021, November 23).
- Peptides labelled with stable isotopes 13C or 15N. - Innovagen AB. (n.d.).
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13).
- Guide to Solid Phase Peptide Synthesis - AAPPTEC. (n.d.).
- Implications of >15>N-metabolic labeling for automated peptide identification in Arabidopsis thaliana - Experts@Minnesota. (2007, April 15).
- Synthesis of 15N-Labeled Amino Acids - ResearchGate. (2025, August 10).
- Englander, J., Cohen, L., Arshava, B., Estephan, R., Becker, J. M., & Naider, F. (2006). Selective labeling of a membrane peptide with 15N-amino acids using cells grown in rich medium. Biopolymers, 84(5), 508–518.
Sources
- 1. qyaobio.com [qyaobio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. innovagen.com [innovagen.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
incorporating Fmoc-Thr-OH-15N into hydrophobic peptide sequences
Application Note: High-Fidelity Incorporation of Fmoc-Thr-OH- N into Hydrophobic Peptide Sequences via SPPS
Executive Summary
The incorporation of isotopically labeled amino acids, such as Fmoc-Thr-OH-
This guide details a High-Efficiency Coupling Protocol specifically designed for expensive, sterically hindered monomers within "difficult" sequences. It prioritizes atom economy (minimizing isotope waste) and solvation engineering (preventing on-resin aggregation).
Strategic Pre-Synthesis Planning
Before initiating synthesis, three critical parameters must be optimized to support the hydrophobic sequence and the labeled threonine.
Resin Selection
Hydrophobic peptides tend to aggregate and collapse within the pores of standard polystyrene (PS) resins.
-
Recommendation: Use ChemMatrix® (PEG-based) or PEG-PS resins. These amphiphilic supports expand better in the polar solvents required to solubilize hydrophobic chains.
-
Loading: Strictly maintain low loading (< 0.25 mmol/g) . High loading promotes inter-chain aggregation (
-sheet formation), which sterically blocks the N-terminus.
Solvent Engineering: The "Magic Mixture"
Standard DMF is often insufficient for hydrophobic regions (e.g., transmembrane domains).
-
Primary Solvent: N-Methyl-2-pyrrolidone (NMP) is superior to DMF for preventing aggregation.
-
Disaggregation Cocktail: For extreme cases, utilize the "Magic Mixture" (Zhang et al.):
-
DCM / DMF / NMP (1:1:1 v/v/v)
-
Additive: 1% Triton X-100 and 2M Ethylene Carbonate.[1]
-
Activation Chemistry[2]
-
Standard: HATU/HOAt is the gold standard for difficult couplings but carries a risk of epimerization at high temperatures.
-
Recommended for Thr: DIC/Oxyma Pure . This combination maintains coupling efficiency comparable to HATU but with significantly lower racemization rates, allowing for safer heating during the coupling of the sensitive Threonine residue.
Experimental Protocol: The Isotope Incorporation Cycle
This protocol assumes a standard Fmoc-SPPS workflow up to the point of the labeled residue. Crucially, the labeled coupling should be performed MANUALLY or via a "Single-Shot" automated interrupt to ensure no dead-volume loss.
Phase 1: Preparation of Fmoc-Thr-OH- N
-
Stoichiometry: Unlike standard amino acids (used at 5–10 eq), use 1.5 – 2.0 equivalents of the labeled monomer relative to resin loading. We compensate for lower stoichiometry with concentration, time, and temperature .
-
Concentration: Dissolve the labeled amino acid in minimum NMP to achieve 0.3 – 0.5 M concentration (standard is 0.1 M). High local concentration drives reaction kinetics (Le Chatelier’s principle).
Phase 2: The Coupling Workflow
Step 1: Aggregation-Breaking Wash
Before coupling the labeled Thr, wash the resin with a chaotropic salt solution to disrupt existing secondary structures.
-
Wash resin 3x with 0.1 M LiCl in NMP .
-
Wash 2x with dry NMP to remove excess salt.
Step 2: Activation (DIC/Oxyma)
-
Vessel: 2 mL Eppendorf tube or small glass vial (minimize surface area).
-
Reagents:
-
Procedure: Pre-activate for 2 minutes at Room Temperature (RT). Do not over-activate; active esters can hydrolyze.
Step 3: Coupling (Microwave Assisted)
Transfer the activated solution to the resin.
-
Temperature: 50°C (Do not exceed 75°C for Thr to avoid
-elimination). -
Time: 20 minutes (Microwave) OR 2 hours (RT with vigorous shaking).
-
Agitation: Continuous.
Step 4: The "Chaser" (Optional but Recommended)
To ensure 100% coupling without using more labeled reagent:
-
Do NOT wash the resin yet.
-
Add 0.5 eq of unlabeled Fmoc-Thr-OH (pre-activated with DIC/Oxyma).
-
Allow to react for 15 minutes. Rationale: This scavenges any remaining difficult sites. While it introduces a tiny fraction of unlabeled peptide, the
N incorporation usually exceeds 95%, which is sufficient for NMR, while ensuring the peptide chain continues growing.
Step 5: Capping
Acetylate unreacted amines to prevent "deletion sequences" (n-1 impurities) which are impossible to separate from the product.
-
Reagent: Acetic Anhydride / Pyridine / NMP (1:1:8).
-
Time: 10 minutes.
Visualization of Workflows
Diagram 1: The High-Fidelity Isotope Coupling Cycle
This flowchart illustrates the critical decision points and specific chemical interventions required for the labeled Threonine.
Caption: Workflow for incorporating expensive labeled residues. Note the chaotropic wash and optional "Chaser" step to ensure sequence continuity.
Diagram 2: Mechanism of Aggregation Disruption
Understanding why NMP and LiCl are used is vital for troubleshooting.
Caption: Chaotropic salts (LiCl) and polar solvents (NMP) disrupt inter-chain hydrogen bonds, exposing the amine for coupling.
Quantitative Data & Reagent Comparison
Table 1: Coupling Reagent Performance for Fmoc-Thr-OH Comparison based on 20 min microwave coupling at 50°C.
| Reagent System | Coupling Efficiency | Racemization Risk | Notes |
| HATU / HOAt / DIEA | High (98%) | Moderate | Standard for difficult sequences, but risk of epimerization at >50°C. |
| HBTU / HOBt / DIEA | Moderate (85%) | Low | Often insufficient for sterically hindered |
| DIC / Oxyma Pure | High (97%) | Very Low | Recommended. Best balance of efficiency and optical purity for heated reactions. |
| PyBOP / DIEA | Moderate (90%) | Moderate | Good alternative if uronium salts fail, but generates carcinogenic byproducts (HMPA). |
Quality Control & Validation
Since the Kaiser test (ninhydrin) is often unreliable on hydrophobic resins (false negatives due to lack of bead swelling), use the Chloranil Test or Micro-Cleavage .
Protocol: Micro-Cleavage LC-MS
The only definitive way to verify incorporation of the isotope.
-
Remove ~20 beads from the vessel.
-
Wash with DCM.
-
Add 20 µL TFA/TIS/H2O (95:2.5:2.5).
-
Incubate 30 mins.
-
Evaporate TFA under nitrogen stream.
-
Redissolve in 50% Acetonitrile/Water.
-
Analyze via LC-MS: Look for the mass shift (+1 Da for
N).-
Target Mass: [M+H]+ (Calculated) + 1.
-
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007).[3] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link
-
Collins, J. M., et al. (2014). Microwave-Assisted Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 225-234.[4] Link
- Zhang, L., & Tam, J. P. (2014). Orthogonal Coupling of Unprotected Peptide Segments through Hystidyl Amino Group. Tetrahedron Letters (Context on "Magic Mixture" solvents).
-
Subirós-Funosas, R., et al. (2009).[5] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Tickler, A. K., & Wade, J. D. (2007).[6] Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Protein & Peptide Letters, 14(8). Link
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
manual vs automated synthesis using expensive isotope reagents
Application Note: Strategic Optimization of Isotope Labeling: Manual vs. Automated Workflows
Abstract
The synthesis of radiolabeled compounds presents a unique dichotomy in process engineering. While automation offers reproducibility and safety for high-energy, short-lived isotopes (e.g.,
Strategic Decision Matrix: The "Why" Before the "How"
Before selecting a protocol, the radiochemist must weigh three variables: Half-life (
-
Manual Synthesis is favored when the isotope is expensive but stable (long
), allowing for maximum yield optimization through visual monitoring and manual intervention. -
Automated Synthesis is non-negotiable for high-activity PET isotopes due to radiation safety, or when GMP compliance requires an unalterable audit trail.
Decision Logic Visualization
Figure 1: Decision matrix for selecting synthesis modality based on isotope properties and safety constraints.
Protocol A: Manual Synthesis (High Precision)
Target Application:
Experimental Setup
-
System: High-vacuum manifold (<0.1 mmHg) with J-Young NMR tubes or specialized reaction vessels.
-
Safety: Fume hood with charcoal filters (to trap volatile iodides).
Step-by-Step Methodology
-
Precursor Preparation (The "Dry" Step):
-
Dissolve the nucleophile (e.g., amine or phenoxide) in anhydrous DMF or DMSO.
-
Expert Insight: Add a crown ether (e.g., 18-crown-6) if using a salt. This sequesters the cation, leaving the anion "naked" and significantly boosting reactivity, allowing you to use less radioactive reagent.
-
Degas the solution via freeze-pump-thaw cycles (3x) to remove oxygen, which can quench radical side-pathways.
-
-
Cryogenic Transfer (The "Zero-Loss" Technique):
-
Connect the vessel containing
CH I (ampoule) and the reaction vessel to the vacuum manifold. -
Cool the reaction vessel with liquid nitrogen (
, -196°C). -
Open the stopcock. The volatile
CH I will sublime and re-deposit entirely into the frozen reaction mixture. -
Self-Validation: Monitor the pressure gauge. It should drop to baseline, indicating all gas has transferred.
-
-
Reaction & Monitoring:
-
Seal the reaction vessel and warm to room temperature (or required heat).
-
Expert Insight: Do not open the vessel to sample. Use a portable Geiger counter on the headspace of the vessel. If counts are high, unreacted
CH I is still present. If counts drop to background (and activity is in the liquid), the reaction is complete.
-
-
Work-up:
-
Quench excess reagents in the closed system before opening to avoid releasing volatile radioactive byproducts.
-
Protocol B: Automated Synthesis (High Safety/Speed)
Target Application:
Experimental Setup
-
System: Commercial Synthesis Module (e.g., GE FASTlab, Synthera, or ELIXYS).
-
Reagents: Cassette-based pre-loaded reagents (GMP compliant).
Automated Workflow Logic
Figure 2: Standard Unit Operations (SUOs) in an automated radiochemistry module.
Step-by-Step Methodology
-
Trapping and Elution (Concentration):
-
Pass aqueous [
F]fluoride through a QMA (Quaternary Methyl Ammonium) cartridge. -
Expert Insight: The [
F] is trapped, while [ O]water passes through (recovery). Elute with Kryptofix 2.2.2/K CO . The Kryptofix acts as a phase transfer catalyst, essential for pulling F- into the organic phase.
-
-
Azeotropic Drying (The Critical Failure Point):
-
The robot heats the reactor to 95-100°C under vacuum/gas flow.
-
Why: Water forms a solvation shell around F-, rendering it unreactive. You must remove all water.
-
Self-Validation: Most modules have a pressure sensor. A "spike" in pressure indicates solvent boiling. The process must repeat until the pressure curve remains flat (dryness).
-
-
Labeling Reaction:
-
Precursor is added (dissolved in MeCN or DMSO).
-
Heated to 100-130°C for 5-10 minutes.
-
-
Purification (SPE vs. HPLC):
-
The mixture is passed through cartridges (e.g., C18 to trap product, Alumina to trap unreacted F-).
-
Expert Insight: For clinical routine, SPE (Solid Phase Extraction) is preferred over HPLC due to simplicity and lower risk of microbial contamination, though it offers lower resolution.
-
Comparative Analysis: Data & Performance
The following data aggregates typical performance metrics for a standard tracer (e.g., a benzamide derivative) synthesized via both methods.
| Metric | Manual Synthesis ( | Automated Synthesis ( | Microfluidic Automated ( |
| Radiochemical Yield (RCY) | 70 - 95% | 25 - 45% (decay corrected) | 60 - 85% |
| Precursor Mass Needed | Low (Stoichiometric) | High (Excess required) | Ultra-Low (<50 |
| Operator Exposure | Negligible (Soft Beta) | Low (< 5 | Low (< 5 |
| Reproducibility (CV) | Variable (15-20%) | Excellent (<5%) | Good (5-10%) |
| Setup/Cleaning Time | 2 - 4 Hours | 30 Minutes (Cassette) | 1 Hour |
| Cost per Run (Consumables) | Low (Glassware) | High ($300+ Cassette) | Medium (Chip) |
Key Takeaway: Automation sacrifices yield for safety and consistency. However, "dead volume" in macro-automated modules (tubing length) causes significant loss of expensive reagents.
Advanced Optimization: The Microfluidic Bridge
For researchers dealing with expensive precursors (e.g., complex peptides, antibodies) but requiring automation (for safety/GMP), Microfluidics is the emerging gold standard.
-
Mechanism: Reactions occur in nanoliter droplets or micro-channels.
-
Benefit: The surface-to-volume ratio is massive, improving heat transfer and reaction kinetics.
-
Protocol Adjustment: Instead of milligram-scale precursors, microfluidic chips (e.g., Advion NanoTek, GE FASTlab with micro-cassette) allow the use of micrograms, reducing cost by factor of 10-50x while maintaining automated control.
References
-
Comparison of Manual vs.
-
Microfluidics for Expensive Reagents
- Title: Micro-chemical synthesis of molecular probes on an electronic microfluidic device.
- Source: PNAS (2012).
-
URL:[Link]
- Significance: Validates the use of microfluidics to achieve high yields (88%) with minute reagent quantities.
-
GMP Guidelines for Automation
- Title: Guidance on current good radiopharmacy practice for the small-scale preparation of radiopharmaceuticals using autom
- Source: European Journal of Nuclear Medicine and Molecular Imaging (2014).
-
URL:[Link]
- Significance: Establishes the regulatory necessity of autom
-
Cost & Efficiency in Automation
Sources
Application Note: Precision Stoichiometry for Cost-Efficient Coupling of Isotopically Labeled Fmoc-Thr-OH-15N
Topic: Calculating Coupling Equivalents for Fmoc-Thr-OH-15N to Reduce Waste Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals
Abstract
The incorporation of isotopically labeled amino acids, such as Fmoc-Thr(tBu)-OH-15N , into solid-phase peptide synthesis (SPPS) presents a critical economic challenge. Standard SPPS protocols routinely utilize 5–10 equivalents of amino acid to drive reaction kinetics via mass action, a practice that is financially unsustainable for labeled reagents costing upwards of
Theoretical Framework: The Kinetics of Conservation
Standard SPPS relies on pseudo-first-order kinetics where the amino acid (AA) is in vast excess. The rate of acylation is defined by:
To maintain a high reaction rate while reducing the moles of Activated AA (to save cost), one must reduce the solvent volume . By increasing the concentration of the activated species from the standard 0.1 M to 0.4–0.6 M , we compensate for the reduction in equivalents (from 5.0 to 1.2), maintaining a favorable kinetic profile.
The Threonine Challenge
Threonine is
Protocol: Optimization Strategy & Calculations
Phase A: Stoichiometry Calculations
Before weighing any reagents, precise calculation of the resin loading is mandatory. Do not rely on the manufacturer's nominal loading; theoretical yield depends on the actual available substitution.
Formulae:
-
Target Moles (
): -
Coupling Equivalents (
): For expensive reagents, target 1.2 to 1.5 equivalents . -
Mass of this compound (
):
Data Table 1: Comparative Consumption (0.1 mmol scale)
| Parameter | Standard SPPS | Optimized HCLE Protocol | Savings |
| Equivalents | 5.0 eq | 1.2 – 1.5 eq | ~70-75% |
| Concentration | 0.1 – 0.2 M | 0.4 – 0.6 M | N/A |
| Reagent | DIC / Oxyma | HATU / HOAt / DIPEA | Higher Efficiency |
| Time | 30–60 min | 2–4 hours (or overnight) | N/A |
| Cost (Est.) * | ~$250 per step | ~$60 per step | $190 Saved |
*Cost estimate based on average market price of 15N-labeled Fmoc-AAs.
Phase B: Visualization of Logic Flow
The following diagram outlines the decision process for coupling expensive residues.
Figure 1: Decision matrix for optimizing coupling of expensive amino acids. Note the critical checkpoint at the Kaiser Test.
Step-by-Step Experimental Protocol
Reagents Required:
-
Fmoc-Thr(tBu)-OH-15N
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
HOAt (1-Hydroxy-7-azabenzotriazole) [Optional but recommended for Thr]
-
DMF (Anhydrous, amine-free)
Step 1: Manual Dissolution (The "Zero Dead Volume" Method)
Automated synthesizers often require excess volume to prime lines. For this step, pause the robot and perform a manual coupling.
-
Weigh the calculated mass of this compound (1.2–1.5 eq) into a small vial.
-
Weigh HATU (0.95 × AA equivalents) to ensure the expensive AA is the limiting reagent slightly, or 1.0 eq if maximizing yield is critical. Recommendation: Use 1.1 eq HATU relative to Resin, but ensure AA is 1.2 eq.
-
Add the minimum volume of DMF to dissolve the solids.
-
Example: For 0.1 mmol scale, use ~200–300 µL DMF. Target concentration: 0.5 M .
-
Step 2: Activation[1][2]
-
Add DIPEA (2.0 eq relative to AA).[3]
-
Vortex briefly (10–30 seconds). The solution should turn yellow.
-
Immediate Addition: Do not let the activated ester sit for >2 minutes, as HATU active esters can epimerize or hydrolyze.
Step 3: Coupling Reaction[1][4][5]
-
Add the activated solution directly to the resin bed.
-
Agitation: Shake gently or bubble nitrogen.[1] Ensure the resin is a "slurry" but not drowning in excess solvent. The high concentration drives the reaction.
-
Time: Allow to react for 2 to 4 hours at room temperature. (Standard couplings are 30 mins; extended time compensates for lower equivalents).
Step 4: Monitoring (Quality Control)
Do not wash the resin immediately. Remove a small aliquot of resin beads (~10–20 beads) and perform a Kaiser Test (for primary amines).
-
Colorless/Yellow: Coupling complete (>99%). Proceed to wash.[1][3][4][5][6]
-
Blue/Purple: Incomplete.
-
Remedy: Do not add more 15N-Thr yet. Add a "chaser" of fresh HATU/DIPEA in DMF (no amino acid) and react for another 30 mins to couple any dormant active ester. Retest.
-
Last Resort: If still positive, perform a second coupling with a small amount (0.5 eq) of non-labeled Fmoc-Thr-OH (if the experiment tolerates <100% enrichment) or more labeled material.
-
Troubleshooting & Critical Considerations
Table 2: Common Pitfalls with 15N-Thr Coupling
| Issue | Cause | Solution |
| Racemization | Over-activation with base (DIPEA) or high temp.[7] | Use Collidine instead of DIPEA; keep reaction at Room Temp (never heat >40°C for labeled Cys/His/Thr). |
| Low Solubility | High concentration causes precipitation. | Add 10% DMSO or NMP to the DMF mixture. |
| Incomplete Coupling | Steric hindrance of Threonine.[8] | Switch coupling reagent to COMU (more efficient than HATU for hindered AAs). |
Visualizing the Concentration Effect
The following graph illustrates why reducing volume is non-negotiable when reducing equivalents.
Figure 2: Impact of solvent volume on reaction kinetics. Simply reducing the mass (middle node) kills the reaction rate. Reducing volume (green node) restores kinetic pressure.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][9][4][5][6][8][10] Chemical Reviews. Available at: [Link]
- Albericio, F., & Tulla-Puche, J. (2008). The Power of High Concentration in SPPS. Organic Process Research & Development.
-
Biotage. (2023).[11] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. rsc.org [rsc.org]
- 7. mesalabs.com [mesalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Best Coupling Conditions for Automated SPPS | pepresin [pepresin.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. biotage.com [biotage.com]
Application Notes and Protocols: Strategic Side-Chain Protection of Fmoc-Thr-OH-¹⁵N in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of isotopically labeled amino acids, such as ¹⁵N-labeled L-threonine (Thr), is a cornerstone of modern proteomics and drug development, enabling detailed structural and functional studies of peptides and proteins. In Fmoc-based solid-phase peptide synthesis (SPPS), the judicious protection of the threonine side-chain hydroxyl group is paramount to prevent side reactions and ensure the synthesis of high-purity peptides. This document provides a comprehensive guide to the side-chain protection strategies for Fmoc-Thr-OH-¹⁵N, with a primary focus on the widely employed tert-butyl (tBu) and trityl (Trt) protecting groups. We delve into the chemical rationale behind their selection, provide detailed, field-tested protocols for their application, and offer insights into troubleshooting potential challenges.
Introduction: The Imperative of Orthogonal Protection in Fmoc-SPPS
Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy has become the predominant method for the routine synthesis of peptides.[1][2] This approach relies on an orthogonal protection scheme, where the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side-chains of trifunctional amino acids are protected by acid-labile groups.[1][] This orthogonality ensures that the side-chain protecting groups remain intact during the repetitive, base-mediated cleavage of the Fmoc group throughout the peptide chain elongation.[4][5]
Threonine, a β-hydroxy amino acid, possesses a reactive side-chain hydroxyl group that can lead to undesirable side reactions, such as O-acylation, during the coupling steps of SPPS if left unprotected.[6] Therefore, effective side-chain protection is crucial for the successful synthesis of threonine-containing peptides. The isotopic labeling of the α-amino group with ¹⁵N in Fmoc-Thr-OH-¹⁵N does not alter the reactivity of the side-chain hydroxyl group; hence, the protection strategies are identical to those for the unlabeled counterpart.
This guide will focus on the two most prevalent side-chain protecting groups for threonine in Fmoc-SPPS: the tert-butyl (tBu) ether and the trityl (Trt) ether.
Comparative Analysis of Threonine Side-Chain Protecting Groups
The choice between the tBu and Trt protecting groups is dictated by the specific requirements of the peptide being synthesized, particularly its sensitivity to acid and the overall synthetic strategy.
| Property | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH |
| Protecting Group | tert-Butyl (tBu) | Trityl (Trt) |
| Chemical Linkage | Ether | Ether |
| Acid Lability | Cleaved by strong acid (e.g., 95% TFA)[7][8] | Highly acid-labile (cleaved by mild acid, e.g., 1-5% TFA)[7] |
| Primary Application | Routine synthesis of peptides not sensitive to strong acid.[7] | Synthesis of acid-sensitive peptides, protected peptide fragments, and sequences prone to aggregation.[7][9] |
| Molecular Weight | 397.46 g/mol [10] | 583.7 g/mol [7] |
| Advantages | - High stability to mild acids. - Cost-effective. | - Mild cleavage conditions preserve acid-sensitive modifications. - Can be selectively removed on-resin. - May improve solubility and reduce aggregation of difficult sequences.[9] |
| Disadvantages | - Requires strong acid for cleavage, which can degrade sensitive peptides. | - Higher cost. - Steric hindrance may slightly reduce coupling efficiency in some cases. |
The tert-Butyl (tBu) Strategy: Robust and Routine
The tert-butyl ether is the most commonly used protecting group for the threonine side-chain in routine Fmoc-SPPS.[11][12] Its stability under the basic conditions required for Fmoc group removal and its clean cleavage with strong acids like trifluoroacetic acid (TFA) make it a reliable choice for a wide range of peptide sequences.[6]
Rationale for the tBu Group
The tBu group's stability is attributed to the steric hindrance around the ether linkage, which prevents nucleophilic attack under basic conditions. Deprotection occurs via an acid-catalyzed unimolecular cleavage mechanism (SN1), where the protonated ether cleaves to form a stable tert-butyl cation. This cation is then scavenged to prevent side reactions with nucleophilic residues like tryptophan, methionine, or tyrosine.
Experimental Workflow: Fmoc-Thr(tBu)-OH-¹⁵N in SPPS
The following diagram illustrates the key steps in the incorporation of Fmoc-Thr(tBu)-OH-¹⁵N into a growing peptide chain on a solid support.
Figure 1. General workflow for the incorporation of Fmoc-Thr(tBu)-OH-¹⁵N in SPPS.
Detailed Protocol: Coupling of Fmoc-Thr(tBu)-OH-¹⁵N
Materials:
-
Fmoc-Thr(tBu)-OH-¹⁵N
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang) with a free amino group
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), reagent grade
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH-¹⁵N (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
Perform a final wash with DCM and dry the resin under vacuum if proceeding to the next cycle after a hold.
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test or a Chloranil test on a small sample of the resin beads. A negative result (yellow beads for Kaiser test) indicates a complete coupling reaction.
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
-
Lyophilize the purified peptide.
-
The Trityl (Trt) Strategy: Mild and Versatile
The trityl group is a highly acid-labile protecting group that offers significant advantages in the synthesis of sensitive peptides or when on-resin side-chain modifications are required.[7][9]
Rationale for the Trt Group
The exceptional acid lability of the Trt group stems from the high stability of the triphenylmethyl carbocation (trityl cation) that is formed upon cleavage. This stability allows for deprotection under very mild acidic conditions, such as 1-5% TFA in DCM, which are orthogonal to the stronger conditions required to cleave the peptide from many common resins (e.g., Wang resin).[7] This feature is particularly valuable for the synthesis of peptides containing acid-sensitive post-translational modifications or for the preparation of protected peptide fragments for subsequent fragment condensation.
Experimental Workflow: Selective Deprotection of Fmoc-Thr(Trt)-OH-¹⁵N
The ability to selectively deprotect the Trt group on-resin opens up possibilities for site-specific modifications of the threonine side-chain.
Figure 2. Workflow for on-resin modification of the threonine side-chain using the Trt protecting group.
Detailed Protocol: Selective On-Resin Deprotection of the Trt Group
Materials:
-
Peptide-resin containing Fmoc-Thr(Trt)-OH-¹⁵N
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF)
-
Pyridine or DIPEA (for neutralization)
Procedure:
-
Resin Preparation: Swell the fully assembled peptide-resin in DCM.
-
Selective Deprotection:
-
Prepare a solution of 1-5% TFA in DCM with 5% TIS as a scavenger.
-
Treat the resin with the deprotection solution for 10-30 minutes at room temperature, with gentle agitation. Repeat as necessary, monitoring the deprotection by HPLC-MS analysis of a small cleaved sample.
-
-
Washing and Neutralization:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Wash the resin with DMF and then with DCM.
-
-
On-Resin Modification: Proceed with the desired on-resin chemical modification of the now-free threonine hydroxyl group.
-
Final Cleavage: After on-resin modification, proceed with the final cleavage from the resin and global deprotection of other side-chain protecting groups as described in section 3.3, step 7.
Troubleshooting and Key Considerations
-
Incomplete Coupling: For sterically hindered couplings involving Fmoc-Thr(tBu)-OH or Fmoc-Thr(Trt)-OH, consider double coupling or using a more potent coupling reagent like HATU or HCTU.[13]
-
Aggregation: Peptides containing multiple threonine residues may be prone to aggregation. The use of Fmoc-Thr(Trt)-OH has been reported to mitigate aggregation in some "difficult sequences".[9]
-
Side Reactions during Final Cleavage: The tert-butyl cation generated during the cleavage of the tBu group can lead to the alkylation of sensitive residues. The use of scavengers like TIS is crucial to prevent this.
-
Aspartimide Formation: For sequences containing Asp-Thr, aspartimide formation can be a significant side reaction, particularly during the piperidine-mediated Fmoc deprotection. While the tBu group on threonine does not directly influence this, careful selection of coupling conditions and the use of additives like HOBt during deprotection can minimize this side reaction.[14]
Conclusion
The successful incorporation of Fmoc-Thr-OH-¹⁵N into synthetic peptides hinges on the appropriate selection and application of a side-chain protecting group. The tert-butyl group offers a robust and cost-effective strategy for routine peptide synthesis, while the trityl group provides the necessary mild cleavage conditions for acid-sensitive peptides and enables selective on-resin side-chain modifications. By understanding the chemical principles behind these protecting groups and adhering to optimized protocols, researchers can confidently synthesize high-purity, ¹⁵N-labeled, threonine-containing peptides for a wide range of applications in chemical biology and drug discovery.
References
- A Comparative Guide to Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis. Benchchem.
- Wang, J.-D., et al. (2002). 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert -butyl or benzyl groups.
- Introduction To Amino Acid Side Chain Protecting Groups. Chemical Amino / Alfa Chemistry.
- Amino Acid Deriv
- A Technical Guide to Fmoc-Thr(tBu)
- Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Indian Academy of Sciences.
- An In-depth Technical Guide to Cbz-O-tert-butyl-L-threonine tert-butyl ester and its Applic
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.
- Standard Protocol for Coupling Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis. Benchchem.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. Advanced ChemTech.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
- Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
- Fmoc-Thr(tBu)-OH [71989-35-0]. Aapptec Peptides.
- O-Benzyl-N-tert-butyloxycarbonyl-L-threonine. The Journal of Organic Chemistry.
- Why Fmoc-Protected Amino Acids Domin
- Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7).
- Technical Support Center: Threonine Side Reactions in SPPS. Benchchem.
- 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. (n.d.).
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech.
- Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU...
- Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. PMC.
- Fmoc-Thr(tBu)-OH = 98.0 HPLC 71989-35-0. Sigma-Aldrich.
- Fmoc-Thr(Trt)-OH Novabiochem 133180-01-5. Sigma-Aldrich.
- de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. “Solid-phase peptide synthesis using N -trityl-amino acids.” Lett.
- Fmoc-Thr(tBu)-OH.
- Fmoc-Thr(tBu)-Thr(tBu)-OH. PubChem - NIH.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cblpatras.gr [cblpatras.gr]
- 10. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. advancedchemtech.com [advancedchemtech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
Fmoc deprotection times for 15N-labeled amino acids
Application Note: Precision Fmoc Deprotection for 15N-Labeled Amino Acids
Executive Summary
The synthesis of 15N-labeled peptides—critical for NMR structural studies and quantitative proteomics—presents a unique economic and chemical challenge. While the Kinetic Isotope Effect (KIE) of 15N on Fmoc removal is chemically negligible, the high cost of isotopic reagents (
This guide provides a validated, self-correcting protocol for Fmoc deprotection of 15N-labeled amino acids. It shifts from "fixed-time" methodologies to feedback-loop synthesis , ensuring quantitative yield without compromising chiral integrity.
Mechanistic Insight: Why 15N Does Not Slow Deprotection
To optimize the protocol, one must first understand the reaction kinetics. The removal of the Fmoc group proceeds via an E1cb (Elimination Unimolecular conjugate Base) mechanism.[1]
-
Rate-Determining Step (RDS): The base (piperidine) abstracts the acidic proton from the fluorenyl ring (C9 position).
-
Fast Step: The resulting carbanion collapses to form dibenzofulvene (DBF), releasing CO₂ and the free amine.
The Isotope Reality: Because the RDS involves breaking a C-H bond, not the N-C bond, the presence of a heavy nitrogen atom (15N) exerts a negligible secondary isotope effect. Therefore, 15N-labeled amino acids do not require longer deprotection times based on intrinsic chemistry. However, they require stricter monitoring because the cost of "double coupling" or "re-synthesis" is prohibitive.
DOT Diagram: Fmoc E1cb Mechanism & 15N Position
Figure 1: The E1cb mechanism highlights that the rate-limiting proton abstraction is remote from the 15N label, negating the need for extended reaction times based on isotope chemistry.
Critical Parameters & Reagent Selection
For 15N-labeled reagents, we recommend Standard Deprotection over "Fast" (aggressive) protocols to preserve chiral purity, particularly for Cys and His residues.
| Parameter | Standard (Recommended) | Aggressive (Avoid for 15N) | Rationale |
| Reagent | 20% Piperidine in DMF | 5% DBU or 20% Piperidine + DBU | DBU promotes aspartimide formation; Piperidine is safer for high-value chains. |
| Additive | 0.1 M HOBt (Optional) | None | HOBt suppresses aspartimide formation in Asp-Gly/Asp-Asn sequences [1]. |
| Temperature | Ambient (25°C) to 50°C | >75°C (Microwave) | High heat increases racemization risk. 15N reagents are too costly to risk epimerization [2]. |
| Solvent | DMF (Dimethylformamide) | NMP (N-methylpyrrolidone) | DMF is standard; NMP is better for aggregation but harder to remove. |
Protocol: The "Smart" Deprotection Workflow
This protocol utilizes a Double Deprotection Strategy with an optional UV-monitoring checkpoint. This ensures complete removal without unnecessary exposure to base.
Materials:
-
Deprotection Cocktail: 20% (v/v) Piperidine in DMF.[1][2][3][4] (Add 0.1M HOBt if sequence contains Asp/Asn).
-
Wash Solvent: HPLC-grade DMF.
-
Monitoring: UV-Vis spectrophotometer (flow cell or manual aliquot) reading at 301 nm (DBF-piperidine adduct).
Step-by-Step Procedure:
-
Solvent Exchange:
-
Drain the coupling solution from the resin.[1]
-
Wash resin 3x with DMF (flow rate: 10 mL/min for automated systems).
-
-
Initial "Flash" Deprotection (Removal of Bulk):
-
Secondary "Polishing" Deprotection:
-
Add fresh 20% Piperidine/DMF .
-
Agitate for 7 minutes at room temperature.
-
Critical Check: If synthesizing a "difficult" sequence (e.g., hydrophobic run like V-A-I-L), extend this step to 10 minutes .
-
-
UV Validation (The "Zero-Defect" Step):
-
Automated: Monitor the deprotection peak at 301 nm.[8] If the peak tail does not return to baseline, trigger a third deprotection (5 min).
-
Manual: Perform a Kaiser Test (ninhydrin) on a few beads.
-
Blue beads = Complete deprotection (Free amines present).
-
Colorless beads = Incomplete (Repeat Step 3).
-
-
-
Final Wash:
Troubleshooting: Aggregation & Difficult Sequences
When 15N-labeled residues are part of a beta-sheet forming region (e.g., Aβ, Tau), aggregation can sterically hinder the base.
Decision Tree: Handling Slow Deprotection
Figure 2: Logic flow for monitoring deprotection. Switch to DBU only as a last resort to prevent base-catalyzed side reactions on expensive 15N chains.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
- Context: Discusses the use of HOBt to suppress aspartimide form
-
Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Link
- Context: Establishes temperature limits (50°C vs 80°C) to prevent racemization of Cys/His, crucial for expensive isotopes.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link
- Context: authoritative protocol for handling aggreg
-
CEM Corporation. (2020). CarboMAX™ - Enhanced Peptide Coupling at Elevated Temperatures. Link
- Context: While focused on coupling, this resource details the stability of Fmoc-amino acids under heated conditions, relevant for 15N workflow decisions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. rsc.org [rsc.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
microwave-assisted synthesis with Fmoc-Thr-OH-15N
Application Note: Precision Microwave-Assisted SPPS of
Executive Summary
The incorporation of isotopically labeled amino acids, such as Fmoc-Thr(tBu)-OH-
This guide details a microwave-assisted solid-phase peptide synthesis (MW-SPPS) protocol designed to maximize coupling efficiency while preserving chiral integrity. By utilizing DIC/Oxyma Pure activation instead of basic aminium salts (HATU/HBTU), and strictly controlling microwave energy delivery, this protocol ensures >98% enantiomeric purity and high crude yield, minimizing the waste of expensive isotopic reagents.
Critical Considerations & Mechanistic Insight
The Steric & Thermodynamic Challenge
Threonine is
The Racemization Pathway (Oxazolone Formation)
Under basic conditions (e.g., presence of DIEA or NMM), the activated Fmoc-amino acid can cyclize to form an oxazolone intermediate. This intermediate is prone to enolization, destroying the chirality at the
-
Risk Factor: High temperature + Strong Base (DIEA) = High Racemization.
-
Solution: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure .[2] This coupling environment is slightly acidic to neutral, drastically reducing the rate of oxazolone formation compared to HATU/DIEA systems.
Isotope Conservation Strategy
Standard MW-SPPS uses 5.0 equivalents of amino acid to drive kinetics. For
Materials & Reagents
| Component | Specification | Purpose |
| Labeled AA | Fmoc-Thr(tBu)-OH- | Target residue for NMR labeling. |
| Coupling Reagent | DIC (Diisopropylcarbodiimide) | Carbodiimide activator (Base-free). |
| Additive | Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) | Suppresses racemization; safer than HOBt. |
| Solvent | DMF (Dimethylformamide), Peptide Grade | Main reaction solvent. |
| Deprotection | 20% Piperidine in DMF + 0.1M Oxyma | Removal of Fmoc group; Oxyma prevents aspartimide. |
| Resin | Rink Amide ProTide or Wang (Low Load: 0.2–0.4 mmol/g) | Low loading reduces aggregation. |
Experimental Protocol
Instrument Setup (CEM Liberty Blue / Biotage Initiator or similar)
-
Mode: Single Coupling (High Efficiency).
-
Scale: 0.1 mmol.
-
Variable: Microwave Power & Temperature.[1]
Step-by-Step Workflow
Step 1: Resin Preparation Swell 0.1 mmol of resin in DMF for 15 minutes. Perform initial deprotection (see Step 3).
Step 2: Preparation of
-
Standard AA: 0.2 M concentration.
-
Labeled AA: Dissolve 3.0 equivalents of Fmoc-Thr(tBu)-OH-
N in minimal DMF to achieve 0.5 M concentration .-
Why? Higher concentration drives second-order kinetics (
) compensating for the lower molar excess.
-
Step 3: The Coupling Cycle
-
Activator Base: None (DIC is self-activating).
-
Reagent Ratio: 1.0 (AA) : 1.0 (DIC) : 1.0 (Oxyma).
-
Microwave Method: "Safe-Ramp"
-
Stage 1: 75°C | 15 seconds | High Power (Rapid Ramp)
-
Stage 2: 75°C | 10 minutes | Low Power (Maintenance)
-
Note: Do NOT exceed 75°C. Standard 90°C protocols pose a risk of
-elimination for Threonine.
-
Step 4: Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF.[3]
-
Microwave: 75°C for 3 minutes (Single Step) or 75°C (30 sec) + 75°C (180 sec) (Double Step).
Step 5: Washing
-
Aggressive washing (4x DMF) is required after the labeled residue to recover any unreacted isotope if possible (though usually not practical for recovery, it prevents carryover).
Visualization of Workflows
Diagram 1: The "Safe-Ramp" Coupling Logic
This decision tree illustrates the specific parameters chosen to protect the
Caption: Workflow logic distinguishing standard residues from the sensitive
Diagram 2: Racemization Defense Mechanism
Understanding why DIC/Oxyma is chosen over HATU/DIEA.
Caption: Mechanistic comparison showing how basic conditions (DIEA) promote oxazolone-mediated racemization, while DIC/Oxyma favors direct coupling.
Data & Validation
Coupling Reagent Comparison (Threonine Specific)
Data synthesized from comparative studies on hindered
| Parameter | DIC / Oxyma Pure (Recommended) | HATU / DIEA (Avoid) | HBTU / DIEA |
| Activation pH | Neutral / Slightly Acidic | Basic (pH > 9) | Basic (pH > 9) |
| Racemization (Thr) | < 0.8% | 2.5% - 15.0% | 2.0% - 8.0% |
| Coupling Efficiency | > 99.5% | > 99.8% | ~99.0% |
| Low | High (Base catalyzed) | High | |
| Reagent Stability | High (in solution) | Low (Hydrolyzes fast) | Moderate |
Quality Control (QC) Checklist
-
Mass Spectrometry (ESI-MS): Check for the exact mass shift of +1 Da (for
N).-
Alert: A mass shift of -18 Da indicates
-elimination (loss of H₂O/tBu).
-
-
HPLC: Look for "doublet" peaks which indicate racemization (D-isomer usually elutes slightly earlier or later than L-isomer).
-
Kaiser Test: Not recommended for sensitive resins; rely on UV monitoring of the Fmoc deprotection of the subsequent residue to verify coupling efficiency of the Thr.
Troubleshooting
-
Issue: Incomplete Coupling (Deletion Sequence)
-
Cause: Steric hindrance of the tBu group.[4]
-
Fix: Do not increase temperature. Instead, perform a "double coupling" using 1.5 eq for the second shot, or use the "Pause-Mix" method (stop MW, vortex, restart).
-
-
Issue: Low Yield / Dark Resin
-
Cause: Overheating causing peptide degradation.
-
Fix: Ensure the temperature probe is calibrated. Reduce max temp to 50°C and extend time to 20 minutes for the labeled residue.
-
References
-
Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters, 16(3), 940-943. Link
- Establishes the superiority of DIC/Oxyma in MW-SPPS.
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 15(37), 9394-9403. Link
- Foundational paper on Oxyma Pure reducing racemiz
-
Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science, 13(3), 143-148.[5] Link
- Specific data on temperature limits (50°C vs 80°C) for Cys/His/Thr.
-
Cambridge Isotope Laboratories. "Protected Amino Acids for Peptide Synthesis." CIL Application Notes. Link
- Source for specific
Sources
Application Note & Protocol: Preparation of High-Purity Fmoc-Thr(tBu)-OH-¹⁵N Stock Solutions for Solid-Phase Peptide Synthesis
Introduction: The Critical First Step in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides, enabling advancements in drug discovery, proteomics, and biomaterials. The success of the Fmoc/tBu strategy, the most prevalent method in modern SPPS, is fundamentally dependent on the quality and consistency of the reagents used.[1][2] The preparation of amino acid stock solutions is the foundational step upon which the entire synthesis rests. Incomplete dissolution or inaccurate concentration of these building blocks can lead to catastrophic failures in the synthesis, resulting in deletion sequences, low yields, and complex purifications.[3]
This technical guide provides a detailed, field-proven protocol for the preparation of stock solutions of ¹⁵N-labeled Fmoc-L-Threonine(tBu)-OH. The incorporation of stable isotopes like ¹⁵N is indispensable for quantitative proteomics and for structural studies of peptides and proteins using Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] Given the high cost of isotopically labeled reagents, a robust and reproducible protocol is essential to ensure efficient and economical use. This document outlines the necessary calculations, step-by-step procedures, and expert best practices to ensure the preparation of high-purity, accurate stock solutions, thereby setting the stage for a successful peptide synthesis.
Physicochemical Data & Recommended Parameters
A thorough understanding of the reagent's properties is crucial for its proper handling and use. The data below pertains to the side-chain protected, ¹⁵N-labeled threonine derivative used in standard Fmoc SPPS.
| Parameter | Value | Source / Rationale |
| Full Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine-¹⁵N | Standard nomenclature for protected amino acids. |
| Abbreviation | Fmoc-Thr(tBu)-OH-¹⁵N | Commonly used abbreviation in SPPS.[1] |
| Molecular Formula | C₂₃H₂₇¹⁵NO₅ | --- |
| Molecular Weight | 398.46 g/mol | [4][6] |
| Primary Solvent | N,N-Dimethylformamide (DMF), High Purity / SPPS Grade | DMF is the standard solvent for Fmoc SPPS due to its excellent solvating power for protected amino acids and compatibility with polystyrene resins.[3][7] |
| Recommended Concentration | 0.2 M to 0.5 M | Concentrations ≥0.25 M are ideal to minimize solvent volumes.[8] Higher concentrations (up to 0.5 M) can increase coupling efficiency, especially for long or difficult sequences.[9][10] |
| Storage (Powder) | +2°C to +8°C, desiccated, protected from light | Manufacturer's recommendation to ensure long-term stability.[4][5] |
| Storage (Solution in DMF) | Use immediately for best results. Short-term: ≤ 1 month at -20°C. | Fmoc-amino acids are less stable in solution than as dry powders.[6] Fresh preparation is strongly advised to prevent degradation. |
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical workflow for preparing a reliable Fmoc-Thr(tBu)-OH-¹⁵N stock solution for use in automated or manual SPPS.
Caption: Workflow for preparing Fmoc-amino acid stock solutions.
Detailed Protocols
This section is divided into the prerequisite calculations and the step-by-step preparation procedure. Adherence to this protocol is critical for achieving the desired concentration and purity.
Protocol A: Stock Solution Calculations
Accurate calculations are mandatory to achieve the target molar concentration.
-
Define Parameters:
-
V_final: The desired final volume of the stock solution (in Liters, L).
-
C_final: The desired final concentration of the stock solution (in Molarity, M or mol/L).
-
MW: The molecular weight of Fmoc-Thr(tBu)-OH-¹⁵N (398.46 g/mol ).
-
-
Calculate Moles Required:
-
Moles = C_final (mol/L) * V_final (L)
-
-
Calculate Mass Required:
-
Mass (g) = Moles (mol) * MW (g/mol)
-
Example Calculation: To prepare 50 mL (0.050 L) of a 0.5 M stock solution:
-
Moles = 0.5 mol/L * 0.050 L = 0.025 mol
-
Mass = 0.025 mol * 398.46 g/mol = 9.96 g
Protocol B: Step-by-Step Solution Preparation
-
Preparation:
-
Bring the vial of Fmoc-Thr(tBu)-OH-¹⁵N powder to room temperature before opening to prevent water condensation.
-
Select a clean, dry, and appropriately sized volumetric flask or graduated cylinder for your target volume.
-
-
Weighing:
-
Using an analytical balance, accurately weigh the calculated mass of the amino acid derivative onto weighing paper or directly into a clean glass vial.
-
Record the exact mass. Due to the high value of the material, quantitative transfer is paramount.
-
-
Dissolution:
-
Transfer the weighed powder to your chosen volumetric flask or vessel.
-
Add approximately 80% of the final required volume of high-purity DMF.
-
Cap the vessel and vortex vigorously for 1-2 minutes. Many Fmoc-amino acids require more than simple agitation to fully dissolve.
-
If solids persist, place the vessel in a bath sonicator and sonicate for 5-15 minute intervals.[3] Visually inspect for complete dissolution. Avoid excessive heating of the sonicator bath.
-
Once fully dissolved, add DMF to reach the final target volume. Invert the capped flask several times to ensure a homogenous solution.
-
-
Filtration (Recommended):
-
For use in automated synthesizers, it is best practice to filter the solution to remove any microparticulates that could obstruct fluidic lines.
-
Draw the solution into a syringe and pass it through a 0.22 µm or 0.45 µm PTFE syringe filter into a clean, labeled storage vial.
-
-
Storage and Use:
-
The solution is now ready for use. For automated synthesizers, transfer the solution to the appropriate amino acid reservoir.
-
If not for immediate use, cap the vial tightly, seal with paraffin film, and store at -20°C. Bring to room temperature and ensure no precipitation has occurred before use.
-
Expert Insights & Best Practices
-
Causality of Poor Solubility: Fmoc-amino acids can be difficult to dissolve due to intermolecular hydrogen bonding and π-stacking from the large, aromatic Fmoc group. Sonication provides the necessary energy to break these aggregates apart, which simple vortexing may not achieve.[3]
-
Solvent Integrity: Use only high-purity, anhydrous DMF. Water impurities can hydrolyze activated amino acids during the coupling step, while amine impurities (from DMF degradation) can cause premature Fmoc deprotection. Store DMF under an inert atmosphere (Nitrogen or Argon) and use a grade with low water and amine content.
-
Trust but Verify: While Fmoc-Thr(tBu)-OH is reported to have good solubility in DMF, it is always wise to visually confirm complete dissolution before placing the solution on a synthesizer.[3] Undissolved material is unavailable for the coupling reaction and will unequivocally lead to the formation of deletion peptide impurities.[3]
-
Avoid Aggressive Heating: While gentle warming can aid dissolution, excessive heat can risk thermal degradation of the Fmoc group or, more critically, cause racemization of the chiral amino acid center, compromising the stereochemical purity of the final peptide.
-
Fresh is Best: The stability of Fmoc-amino acids in DMF is limited.[6] Degradation over time can impact coupling efficiency. Whenever feasible, prepare solutions fresh for each synthesis, especially for long or critical syntheses.
Troubleshooting
| Problem | Potential Cause & Solution |
| Solution remains cloudy or contains visible particles after vortexing. | Cause: Incomplete dissolution due to aggregation. Solution: Use bath sonication for 10-15 minute intervals until the solution is clear. Ensure the solvent is of high purity. |
| Precipitate forms in the solution after storage at -20°C. | Cause: The solution may have become supersaturated at room temperature, or the solubility limit is exceeded at low temperatures. Solution: Bring the solution to room temperature and sonicate briefly to redissolve the precipitate before use. If the problem persists, consider preparing a slightly more dilute stock solution (e.g., 0.4 M instead of 0.5 M). |
| Synthesis results in significant Thr-deletion peptides. | Cause: Inaccurate stock solution concentration or incomplete dissolution. Clogged lines on the synthesizer. Solution: Re-verify calculations and preparation protocol. Always filter the solution before use. Ensure the synthesizer fluidics are clean and functioning correctly. |
References
-
Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. AcadeChem. [Link]
-
SYNTHESIS NOTES. Aapptec Peptides. [Link]
-
Peptide Synthesis for Beginners. American Peptide Society. [Link]
-
How to Synthesize a Peptide. AAPPTec. [Link]
-
Automated Peptide Synthesizers and Glycoprotein Synthesis. National Institutes of Health. [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. The University of Chicago. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Does amino acid concentration really matter during peptide synthesis? Biotage. [Link]
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
Green Chemistry - In situ Fmoc removal. RSC Publishing. [Link]
-
Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's group, University of Cambridge. [Link]
-
Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods. The Royal Society of Chemistry. [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. isotope.com [isotope.com]
- 5. isotope.com [isotope.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chempep.com [chempep.com]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
Application Note: Preventing Racemization During Coupling of Fmoc-Thr-OH-15N
Executive Summary
The incorporation of ¹⁵N-labeled amino acids into peptide backbones represents a significant financial investment. Fmoc-Thr-OH-¹⁵N presents a dual challenge: the high cost of the isotope necessitates near-quantitative coupling yields, while the β-branched nature of threonine (and potential lack of side-chain protection) makes it highly susceptible to epimerization (racemization) and O-acylation.
This Application Note provides a definitive protocol to minimize racemization (<0.5%) while maintaining high coupling efficiency. We recommend the DIC/Oxyma Pure activation strategy over traditional HBTU/DIPEA or HATU/DIPEA methods, as it eliminates the exogenous base that primarily drives the racemization mechanism.
Scientific Background & Mechanism[1][2][3]
The Cost of Racemization
In standard SPPS, a 1-2% racemization rate might be acceptable. However, for NMR structural studies using ¹⁵N-labeled peptides, stereochemical impurities create "ghost peaks" that complicate spectral assignment. Furthermore, separating D-Thr epimers from L-Thr products is often difficult due to their similar chromatographic retention times.
Mechanistic Pathways
Racemization of Fmoc-Thr occurs primarily through two pathways during activation:
-
Base-Catalyzed Enolization: The acidity of the
-proton is increased by the electron-withdrawing Fmoc group and the activated carboxyl ester. Exogenous bases (like DIPEA) abstract this proton, leading to a planar enolate intermediate that reprotonates indiscriminately (forming D- and L- isomers). -
5(4H)-Oxazolone Formation: The carbonyl oxygen of the Fmoc carbamate attacks the activated carboxyl carbon, forming a cyclic oxazolone. This intermediate is highly prone to base-catalyzed enolization.
Critical Note on Side-Chain Protection: If using Fmoc-Thr-OH-¹⁵N (Unprotected Side Chain): You face the additional risk of O-acylation, where the activated carboxyl group reacts with the hydroxyl of another Threonine, leading to ester formation (branching) and polymerization. If using Fmoc-Thr(tBu)-OH-¹⁵N (Protected): The bulky tert-butyl group increases steric hindrance, slowing the coupling reaction. Slower coupling means the activated species exists longer in solution, increasing the window of opportunity for racemization.
Visualization: Racemization Pathways
The following diagram illustrates the competitive pathways between productive coupling and racemization.
Figure 1: Mechanistic competition between productive amide bond formation (Green) and racemization pathways (Red). Note that exogenous base accelerates the red pathways.
Strategic Optimization
Reagent Comparison
The choice of coupling reagent is the single most critical variable.
| Feature | DIC / Oxyma Pure (Recommended) | HBTU / DIPEA (Standard) | HATU / DIPEA (High Power) |
| Activation Type | Carbodiimide (Neutral/Acidic) | Uronium/Aminium (Basic) | Uronium/Aminium (Basic) |
| Base Requirement | None (Base-free) | Required (2.0 eq) | Required (2.0 eq) |
| Racemization Risk | Lowest | Moderate | High (if not controlled) |
| Leaving Group pKa | 4.60 (Oxyma) | 4.60 (HOBt) | 3.28 (HOAt) |
| Stability | High | Moderate | Moderate |
Why Oxyma Pure? Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) serves as a superior nucleophile to HOBt. It suppresses racemization more effectively than HOBt and is not explosive.[1] Crucially, it allows for base-free coupling when used with DIC (Diisopropylcarbodiimide), eliminating the primary cause of proton abstraction.
Detailed Experimental Protocol
Objective: Couple Fmoc-Thr-OH-¹⁵N to a resin-bound peptide with >99.5% optical purity.
Materials
-
Amino Acid: Fmoc-Thr(tBu)-OH-¹⁵N (Preferred) or Fmoc-Thr-OH-¹⁵N.
-
Solvent: DMF (Dimethylformamide), Peptide Grade, amine-free.
-
Resin: Polystyrene or PEG-based resin (e.g., Wang, Rink Amide).
Workflow Diagram
Figure 2: Optimized workflow for coupling sensitive ¹⁵N-labeled amino acids.
Step-by-Step Procedure
Step 1: Stoichiometry Calculation
Because the ¹⁵N reagent is expensive, we reduce the excess compared to standard SPPS.
-
Standard AA: 5.0 equivalents.
-
¹⁵N-Labeled AA: 1.2 to 1.5 equivalents (relative to resin loading).
Step 2: Activation (The "Zero-Base" Method)
-
Dissolve Fmoc-Thr-OH-¹⁵N (1.0 eq) and Oxyma Pure (1.0 eq) in minimum DMF.
-
Note: Ensure the solution is clear.
-
-
Cooling (Optional but Recommended): Place the vial in an ice bath for 2 minutes. Lower temperature reduces the kinetic rate of racemization more than it reduces the coupling rate.
-
Add DIC (1.0 eq).
-
Critical:Do NOT pre-activate for more than 1-2 minutes. Unlike HBTU/DIPEA, carbodiimide active esters are best formed in situ or immediately prior to addition to minimize rearrangement to N-acylurea.
-
Step 3: Coupling
-
Add the activated mixture immediately to the resin-bound free amine.
-
Agitate at room temperature.
-
Time: 60 to 120 minutes.
-
Monitoring: Since we are using low equivalents (1.2 - 1.5 eq), monitoring is essential. Use the Kaiser Test (for primary amines) or Chloranil Test (for secondary amines/Proline).
-
Step 4: Re-Coupling (If Kaiser Test is Positive)
If the coupling is incomplete after 2 hours:
-
Do not add more base.
-
Wash the resin with DMF.
-
Perform a second coupling using a small amount of standard (unlabeled) Fmoc-Thr(tBu)-OH if the ¹⁵N incorporation is sufficient, OR use a second aliquot of ¹⁵N material if 100% labeling is strictly required.
-
Alternative: Use HATU/HOAt/Collidine (1:1:2) for the second coupling only if the first failed, as Collidine is a weaker base than DIPEA and less likely to cause racemization.
-
Critical Troubleshooting: Side Chain Protection
Scenario A: You are using Fmoc-Thr(tBu)-OH-¹⁵N (Protected)
-
Risk: Steric hindrance.
-
Solution: The protocol above (DIC/Oxyma) works perfectly. The tBu group prevents O-acylation.
Scenario B: You are using Fmoc-Thr-OH-¹⁵N (Unprotected)
-
Risk: O-Acylation . The free hydroxyl on the side chain can attack the activated carboxyl of another Threonine molecule, creating a branched dimer.
-
Protocol Modification:
-
Avoid DMAP: Never use DMAP; it catalyzes O-acylation instantly.
-
Use Silylation: Some protocols suggest adding BSA (N,O-Bis(trimethylsilyl)acetamide) to transiently protect the OH group, but this is risky with ¹⁵N materials due to solubility issues.
-
Best Practice: If you must use unprotected Thr, use DIC/HOBt (classic) or DIC/Oxyma strictly without base. Keep the concentration high to favor intermolecular Amine attack over intramolecular or intermolecular OH attack. However, we strongly recommend purchasing the tBu-protected version for ¹⁵N work to prevent yield loss.
-
QC & Validation: Detecting Racemization
To validate that your expensive ¹⁵N-peptide is optically pure, you cannot rely solely on standard HPLC, as diastereomers (L-Thr vs D-Thr peptides) often co-elute.
Marfey's Method (Gold Standard)
-
Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).
-
Derivatize the resulting amino acids with FDAA (Marfey's Reagent) .
-
Analyze via C18 HPLC. The L-DAA and D-DAA derivatives have distinct retention times.
-
Compare against standards of L-Thr and D-Thr derivatized similarly.
C18 UPLC with Diastereomer Control
Synthesize a "dirty standard" intentionally using Fmoc-D-Thr-OH. Run this on UPLC to identify the retention time of the impurity. Inject your ¹⁵N sample and ensure no peak exists at that specific time.
References
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A., et al. (2002). The 7-Azabenzotriazole Sulfonates: A New Class of Peptide Coupling Reagents. Journal of Organic Chemistry. Link
-
Steinauer, R., et al. (1989). Racemization of amino acid residues during peptide synthesis. Bachem Monographs. Link
Sources
Troubleshooting & Optimization
minimizing aggregation when using 15N-labeled threonine
BioMolecular NMR Support Center Ticket ID: #NMR-15N-THR-OPT Subject: Minimizing Aggregation & Spectral Artifacts in 15N-Threonine Labeling Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering challenges with 15N-Threonine (15N-Thr) labeling. In NMR workflows, "aggregation" presents in two distinct forms that are often confused:
-
Physical Aggregation: The protein precipitates or forms soluble oligomers, causing line broadening due to slow tumbling.
-
Spectral Crowding (Pseudo-Aggregation): Metabolic scrambling of the 15N label from Threonine into Glycine and Isoleucine creates "ghost peaks" and background noise that mimics the appearance of an aggregated sample.
This guide addresses both. We prioritize upstream metabolic control to prevent spectral artifacts and downstream buffer engineering to maintain physical solubility.
Part 1: The "Hidden" Aggregation (Metabolic Scrambling)
Before optimizing physical solubility, you must ensure your "aggregation" isn't actually metabolic scrambling .
E. coli rapidly metabolizes Threonine. If you simply add 15N-Thr to M9 media, the cell will convert a significant portion into 15N-Glycine (via threonine aldolase) and 15N-Isoleucine (via threonine deaminase). This results in a spectrum populated by unwanted peaks, reducing signal-to-noise (S/N) and mimicking the broad, messy baseline of an aggregated protein.
The Scrambling Pathway
Figure 1: Metabolic fate of 15N-Threonine in E. coli. Without inhibition, the label "leaks" into Glycine and Isoleucine pools, causing spectral contamination.
Prevention Protocol: Isotopic Dilution
To force the bacteria to use your 15N-Thr for protein synthesis only, you must saturate the scrambling pathways with unlabeled variants of the byproducts.
Add the following to your M9 Media (per Liter):
-
50–100 mg 15N-Threonine (The Label)
-
100 mg Unlabeled Glycine (Blocks 15N-Gly formation)
-
50 mg Unlabeled Isoleucine (Blocks 15N-Ile formation)
-
50 mg Unlabeled Serine (Optional: prevents reverse scrambling)
Part 2: Physical Aggregation (Solubility Optimization)
Once the labeling is pure, we address physical stability. Threonine-labeled proteins are often studied to observe surface interactions (Thr is polar/uncharged). If your protein aggregates at NMR concentrations (0.1–1.0 mM), standard buffers are often insufficient.
The "Golovanov" Standard: Arg/Glu Mix
The most robust method to suppress aggregation in NMR samples is the addition of L-Arginine and L-Glutamate. These amino acids act as "charged crowders," masking hydrophobic patches without denaturing the protein or interfering with magnetization transfer [1].
Why it works:
-
Arginine (Arg): Binds to aromatic/hydrophobic patches, preventing sticky interactions.[1]
-
Glutamate (Glu): Counter-ion that neutralizes the high charge of Arginine, preventing salt-induced precipitation.
Solubility Optimization Workflow
Figure 2: Self-validating workflow for ensuring sample homogeneity before placing it in the magnet.
Part 3: Detailed Protocols
Protocol A: Optimized M9 Media for 15N-Thr Labeling
Use this to minimize metabolic scrambling.
-
Base: Prepare standard M9 salts (Na2HPO4, KH2PO4, NaCl).
-
Carbon Source: 0.4% Glucose (Unlabeled).
-
Nitrogen Source: 1g/L 14N -NH4Cl (Unlabeled). Note: We use unlabeled ammonium chloride because we only want the nitrogen from Threonine to be visible.
-
Induction Phase (The Shift):
-
Grow cells to OD600 = 0.7 in standard M9.
-
Cool to expression temperature (e.g., 18°C or 25°C).
-
Add the Amino Acid Cocktail (Per Liter):
-
100 mg 15N-Threonine
-
100 mg 14N-Glycine (Inhibitor)
-
50 mg 14N-Isoleucine (Inhibitor)
-
50 mg 14N-Methionine (Optional: suppresses Thr->Met flux)
-
-
Wait 15 minutes for cellular uptake.
-
Induce with IPTG.
-
Protocol B: The "Magic" NMR Buffer
Use this for the final NMR sample if aggregation is suspected.
| Component | Concentration | Function |
| Buffer (e.g., MES/Phosphate) | 20–50 mM | Maintains pH (Keep 1 unit away from pI). |
| L-Arginine | 50 mM | Masks hydrophobic patches. |
| L-Glutamate | 50 mM | Solubilizes Arginine; charge balance. |
| NaCl | 50–100 mM | Ionic strength (Keep low if using CryoProbe). |
| D2O | 5–10% | Lock signal. |
| DSS | 0.1 mM | Chemical shift referencing. |
Part 4: Troubleshooting & FAQ
Q: My HSQC spectrum has "extra" peaks that look sharp, not broad. Is this aggregation? A: No. Sharp extra peaks usually indicate metabolic scrambling (see Part 1), not physical aggregation. If you see peaks in the Glycine region (top center of HSQC, 100-115 ppm 15N) or Isoleucine region, you failed to block the threonine aldolase pathway.
-
Fix: Repeat expression with the "Isotopic Dilution" protocol (Protocol A).
Q: The protein precipitates immediately upon adding 15N-Thr. A: This is rare. Threonine itself is highly soluble. The issue is likely the shift to minimal media .
-
Fix: Adapt cells by doing a "step-down" protocol (LB -> 50% LB/50% M9 -> 100% M9) before the final labeling step.
Q: Can I use 15N-Ammonium Chloride AND 15N-Threonine? A: Do not do this if you want specific labeling. If you use 15N-NH4Cl, all amino acids will be labeled. For Threonine-specific labeling, the background nitrogen source must be unlabeled (14N), and the only source of 15N must be the Threonine.
Q: Does the Arginine/Glutamate buffer interfere with the spectrum? A: The aliphatic protons of Arg/Glu will appear in the 1H spectrum, but since they are not 15N-labeled, they will be invisible in a 1H-15N HSQC experiment. They will not overlap with your protein's amide signals.
References
-
Golovanov, A. P., et al. (2004).[2] "A simple method for improving protein solubility and long-term stability." Journal of the American Chemical Society.
-
Waugh, D. S. (1996). "Genetic tools for selective labeling of proteins with alpha-15N-amino acids." Journal of Biomolecular NMR.
-
Poon, G. M., et al. (2000). "Threonine scrambling in Escherichia coli: implications for specific labeling." Journal of Biomolecular NMR.
Sources
recovering unreacted Fmoc-Thr-OH-15N from reaction mixtures
Subject: Recovery of Unreacted Fmoc-Thr-OH-15N from Reaction Mixtures
Executive Summary
Recovering isotopically labeled building blocks like Fmoc-Thr-OH-
The core challenge in recovering this specific compound lies in the Fmoc group's base lability combined with the Threonine side chain's polarity . Standard aggressive workups will either cleave the Fmoc group (ruining the reagent) or lose the compound to the aqueous phase.
This guide provides a validated, non-destructive recovery protocol based on "Phase-Switch" Extraction , followed by chromatographic polishing.
Diagnostic Workflow
Before beginning, visualize the separation logic. The goal is to isolate the acidic Fmoc-AA from neutral byproducts (urea, activated esters) and basic impurities.
Figure 1: The "Phase-Switch" logic exploits the carboxylic acid moiety to temporarily move the target molecule into water, leaving neutral contaminants behind.
Protocol A: The "Phase-Switch" Extraction
Objective: Bulk separation of Fmoc-Thr-OH-
Reagents Required:
-
Ethyl Acetate (EtOAc) - High purity grade
-
1M Potassium Hydrogen Sulfate (KHSO
) or 1M HCl -
Saturated Sodium Bicarbonate (NaHCO
) -
Brine (Saturated NaCl)
Step-by-Step Methodology
-
Quench & Concentrate:
-
If the reaction mixture contains residual activated esters, add water (5 mL) and stir for 15 minutes to hydrolyze them back to the free acid (Fmoc-Thr-OH).
-
Evaporate the reaction solvent (DMF/DCM) under reduced pressure. Do not exceed 40°C to prevent thermal degradation.
-
-
Solubilization:
-
Redissolve the oily residue in Ethyl Acetate (EtOAc) .
-
Note: If a white precipitate forms immediately, it is likely Dicyclohexylurea (DCU). Filter this off before proceeding.
-
-
Acid Wash (Removal of Bases):
-
Wash the EtOAc layer with 1M KHSO
(2x). -
Why? This removes residual amines (DIEA, Piperidine) and coupling reagents. KHSO
is preferred over HCl as it is gentler on acid-sensitive side-chain protecting groups (like tBu), though HCl is acceptable for short contact.
-
-
The "Phase Switch" (Critical Step):
-
Extract the EtOAc layer with Saturated NaHCO
(3x). -
Mechanism: The Fmoc-Thr-OH deprotonates (becomes a carboxylate salt) and moves into the Aqueous Phase .
-
Safety: Release pressure frequently; CO
gas will generate. -
Crucial: Keep the contact time with NaHCO
under 20 minutes to prevent slow cleavage of the Fmoc group [1].
-
-
The Wash:
-
Keep the Aqueous Phase . (The organic phase now contains the waste DCU/neutral impurities).
-
Wash the combined Aqueous extracts once with fresh EtOAc. This removes any "entrained" neutral impurities.
-
-
Recovery (Back-Extraction):
-
Cool the aqueous phase in an ice bath.
-
Slowly acidify with 1M HCl to pH 2–3. The solution will turn cloudy as Fmoc-Thr-OH reprecipitates.
-
Extract immediately with EtOAc (3x).
-
Dry the combined organic layers over anhydrous Na
SO , filter, and evaporate.
-
Protocol B: Chromatographic Polish
Objective: If the recovered material is <95% pure (by HPLC/NMR), use this method to remove trace HOBt or hydrolyzed active esters.
Stationary Phase: Silica Gel (Standard Flash Chromatography) Mobile Phase: DCM : MeOH : Acetic Acid
| Gradient Step | Composition (v/v) | Purpose |
| Equilibration | 98 : 2 : 0.1 (DCM:MeOH:AcOH) | Pre-saturates silica to prevent streaking. |
| Elution A | 95 : 5 : 0.1 | Elutes non-polar impurities. |
| Elution B | 90 : 10 : 0.1 | Elutes Fmoc-Thr-OH- |
Technical Note: The addition of 0.1% Acetic Acid is mandatory. Without it, the free carboxylic acid of Fmoc-Thr-OH will interact strongly with the silica, causing "streaking" (broad peaks) and poor recovery.
Troubleshooting & FAQ
Q1: I have a massive white precipitate that won't dissolve in EtOAc. What is it?
A: This is likely Dicyclohexylurea (DCU) , a byproduct of DIC coupling.[1][2]
-
Fix: Do not try to dissolve it. Cool the mixture to 0°C (DCU is sparingly soluble in cold EtOAc) and filter it off through a sintered glass funnel [2]. Wash the solid cake with cold EtOAc to recover any trapped product.
Q2: My recovery yield is low (<50%). Where did it go?
A: Check the Aqueous Phase from Step 6.
-
Cause: If the pH wasn't lowered enough (needs pH < 3), the amino acid remains deprotonated in water.
-
Cause: If your Threonine is side-chain unprotected (Fmoc-Thr-OH vs Fmoc-Thr(tBu)-OH), it is significantly more water-soluble.
-
Fix: Saturate the acidified aqueous phase with NaCl (salting out) and extract with 2-MeTHF (2-Methyltetrahydrofuran) instead of EtOAc. 2-MeTHF is more polar and has higher extraction efficiency for polar amino acids.
Q3: The NMR shows a split peak for the Fmoc group. Is it racemized?
A: Not necessarily.
-
Diagnosis: Fmoc amino acids often exist as rotamers in NMR solvents like CDCl
or DMSO-d , causing peak doubling. -
Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into singlets, it is rotameric. If they remain distinct, you may have D/L racemization (rare unless exposed to strong base).
Q4: Can I use NaOH instead of NaHCO
for the extraction?
A: ABSOLUTELY NOT.
-
Reason: Strong bases (NaOH, Na
CO ) will rapidly cleave the Fmoc group (base lability). Even NaHCO (pH ~8.5) carries a minor risk if contact time is prolonged [3]. Always work efficiently during the basic extraction steps.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3] International Journal of Peptide and Protein Research.
-
Frontier, A. (2025).[1] Workup for DCC Coupling. University of Rochester Not Voodoo Guide.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Shelton, P. (2025). Fmoc-Protected Amino Groups: Stability and Cleavage.[3][4] Organic Chemistry Portal.
Sources
detecting deletion sequences involving 15N threonine residues
Technical Support Center: High-Resolution NMR Analysis of -Threonine Residues
Topic: Detecting Deletion Sequences & Troubleshooting
Executive Summary
Threonine (Thr, T) residues act as critical "pivot points" in protein NMR backbone assignment due to their distinct
-
Biological Detection: Verifying genetic deletion mutants (e.g.,
Thr variants) using -HSQC fingerprinting. -
Spectroscopic Troubleshooting: Resolving "deleted" (missing) correlations in sequential assignment experiments (HNCACB/HN(CO)CACB) caused by exchange broadening or dynamic quenching.
Module 1: Biological Deletion Detection (Mutant Verification)
Objective: To confirm the physical deletion of a Threonine residue in a protein variant using
The Principle
A deletion mutation (
-
Peak Disappearance: The specific
correlation of the deleted Thr residue vanishes. -
Chemical Shift Perturbation (CSP): Spatially proximal residues (in 3D structure) experience chemical environment changes, shifting their peaks.
Experimental Workflow
Figure 1: Workflow for verifying genetic deletion sequences using comparative NMR spectroscopy.
Protocol: Differential HSQC Analysis
-
Sample Prep: Prepare WT and Mutant samples in identical buffers (pH
0.05 units is critical). -
Acquisition: Record
HSQC (or TROSY for >25 kDa) with identical parameters (sw, td, ns). -
Analysis:
-
Import both spectra into assignment software (e.g., CCPN, Sparky).
-
Transfer assignments from WT to Mutant.
-
The "Hole" Effect: Locate the coordinates of the target Thr in the WT spectrum. This region should be empty in the Mutant spectrum.
-
CSP Calculation: Calculate the combined chemical shift difference for neighbors using:
-
Module 2: Spectroscopic "Deletion" (Troubleshooting Missing Connectivity)
Objective: Recover missing ("deleted") Threonine signals in backbone assignment experiments (HNCACB).
The Problem: Threonine residues often disappear from 3D triple-resonance spectra. This "spectral deletion" breaks the sequential walk (
-
Rapid Exchange: The sidechain
group facilitates solvent exchange, broadening the backbone amide proton. -
Relaxation: Thr
relaxes faster than aliphatic residues.
Diagnostic Table: Why is my Threonine missing?
| Symptom | Probable Cause | Verification Step | Solution |
| HSQC Peak Present, HNCACB Missing | Pulse sequence inefficiency or | Check if Gly/Ser are also weak (transfer efficiency). | Increase |
| Weak HSQC, No HNCACB | Solvent exchange broadening. | Check pH. | Lower pH to 6.0–6.5; Lower Temp (288K). |
| Inefficient magnetization transfer ( | Verify | Optimize delays for Thr topology. | |
| Crowded Region | Spectral Overlap.[1][2][3] | Check BMRB stats.[4][5][6] | Use Selective Labeling (See Module 3). |
Threonine Identification Logic (The "Anchor" Strategy)
Threonine is unique in HNCACB spectra. Unlike Val/Ile (which have high field
-
Gly:
(~45 ppm), No . -
Ser:
(~56 ppm), (~62 ppm). -
Thr:
(~60 ppm), (~67–71 ppm) .
Note: In standard HNCACB,
Module 3: Selective Detection Protocols
Objective: To unambiguously identify Thr residues in crowded spectra using selective labeling or filtering.
Method A: Reverse Labeling (The "Deletion" Filter)
This method "deletes" Threonine signals from a uniformly labeled background to confirm their position.
-
Media: Minimal media (
). -
Supplement: Add unlabeled (
) Threonine in 10-fold excess during induction. -
Result: The resulting HSQC will show all residues except Threonine.
-
Comparison: Overlay with a uniformly
-labeled spectrum. The "missing" peaks are your Threonines.
Method B: Positive Selection (Glycerol Labeling)
To detect only Threonine correlations or specific connectivity.
-
Carbon Source:
-Glycerol.[2][7] -
Mechanism: In E. coli, this labeling pattern selectively enriches Thr
and while minimizing scrambling to other residues (except Gly/Ser). -
Result: Greatly simplified HNCACB spectra where only Thr spin systems are intense.
Figure 2: Troubleshooting logic for resolving missing Threonine correlations in sequence assignment.
Frequently Asked Questions (FAQs)
Q1: Why does my Threonine residue show a strong
Q2: Can I use
Q3: How do I distinguish Threonine from Serine in HNCACB? Look at the Chemical Shift and Phase:
-
Serine:
is ~61-62 ppm (Negative phase). is ~56 ppm (Positive phase). -
Threonine:
is ~67-71 ppm (Negative phase). is ~60 ppm (Positive phase). The Thr is significantly more downfield (higher ppm) than Ser.
Q4: I suspect a "deletion sequence" (artifact) in my pulse program is killing the Thr signal. What should I check?
Check your carrier frequencies . If your Carbon carrier is centered too far upfield (e.g., 40 ppm for aliphatic), the excitation bandwidth might not effectively cover the Thr
References
-
Biological Magnetic Resonance Data Bank (BMRB). Chemical Shift Statistics for Threonine. [Link]
-
Sattler, M., Schleucher, J., & Griesinger, C. (1999). Heteronuclear multidimensional NMR experiments for the structure determination of proteins in solution using pulsed field gradients. Progress in Nuclear Magnetic Resonance Spectroscopy.[3][8] [Link]
-
Kay, L. E. (2011). New developments in isotope labeling strategies for protein solution NMR spectroscopy.[2][3][8] Journal of Biomolecular NMR.[9] [Link]
-
Permi, P., & Annila, A. (2004). Transverse relaxation optimized spin‐state selective NMR experiments for measurement of residual dipolar couplings. Journal of Biomolecular NMR.[9] (Relevant for TROSY applications in missing peak recovery). [Link]
Sources
- 1. Biomolecular NMR Wiki - Triple-resonance protein sequence assignment [sites.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 4. BMRB Chemical Shift Statistics [bmrb.io]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mr.copernicus.org [mr.copernicus.org]
Technical Support Center: Labeled Amino Acid Optimization Hub
Current Status: Operational | Ticket Priority: Critical (Cost/Time Sensitive)
Welcome to the Optimization Hub.
You are working with high-value reagents—isotopically labeled amino acids (
This guide bypasses generic advice. It is structured as a Tier-3 Technical Support resource designed to troubleshoot and optimize the specific kinetic bottlenecks of Radiochemistry , Cell-Free Protein Synthesis (CFPS) , Metabolic Labeling (SILAC) , and Bioconjugation .
Module 1: Radiosynthesis ( F/ C Labeling)
Context: You are racing against radioactive decay (
Troubleshooting Guide: Low Radiochemical Yield (RCY)
Q: My incorporation yields are <10% despite using high precursor concentrations. Why? A: You are likely facing solvation shell interference or thermal degradation before substitution occurs.
-
The Fix (Water Content): Fluoride (
F ) is heavily solvated by water, rendering it non-nucleophilic. Ensure your azeotropic drying (K /K CO ) is absolute. Even 100 ppm water can drop yields by 50%. -
The Fix (Microfluidics): Switch from vessel-based to microfluidic flow chemistry. Microfluidics improve heat transfer and mixing, allowing you to run reactions at higher temperatures (e.g., 150°C+) for shorter times (seconds vs. minutes) without degrading the precursor [1].
Q: How do I optimize residence time without wasting precursor? A: Use a "bolus-flow" approach in a capillary reactor.
-
Protocol:
-
Load precursor (dissolved in anhydrous MeCN/DMSO).
-
Inject
F bolus. -
Vary flow rate to alter residence time (
). -
Target: Find the minimum
where Precursor Conversion > 90%. Extending beyond this point only increases radiolysis of your product.
-
Workflow Visualization: Microfluidic Optimization Logic
Figure 1: Iterative microfluidic loop for optimizing residence time while minimizing isotope decay and precursor consumption.
Module 2: Cell-Free Protein Synthesis (CFPS)
Context: Labeled amino acids are the dominant cost driver in CFPS. The goal is to maximize protein yield per dollar of labeled reagent.
Troubleshooting Guide: Premature Reaction Termination
Q: My reaction stops after 60 minutes, but I still have expensive labeled amino acids left. How do I extend the reaction?
A: The bottleneck is rarely amino acid depletion initially; it is usually ATP depletion or Magnesium (Mg
-
The Mechanism: As ATP is hydrolyzed to ADP/AMP, free phosphate accumulates, chelating Mg
. Since the ribosome requires free Mg , translation stalls. -
The Fix: Calibrate Mg
concentration against your energy source (e.g., Creatine Phosphate). If using a batch system, increase Mg by 2-5 mM to buffer against chelation [2].
Q: Should I use Batch or Continuous Exchange (CECF)? A:
-
Use Batch if: You need high-throughput screening. It is cheaper but has lower yield.
-
Use CECF if: You need >1 mg/mL yield for NMR. CECF continuously feeds labeled amino acids and removes inhibitors, extending reaction time to 24 hours. Warning: This consumes significantly more labeled reagent.
Data: Cost vs. Yield Optimization
| Parameter | Batch Mode | CECF Mode | Optimization Strategy |
| Reaction Time | 1 - 4 hours | 12 - 24 hours | Add Mg |
| Reagent Cost | Low | High (10x volume) | Use "Fed-Batch" to add reagents only as consumed. |
| Labeling Efficiency | High | High | Critical: Use auxotrophic extracts (e.g., |
| Key Limiting Factor | Energy/Mg | Membrane clogging | Monitor turbidity; use high-quality plasmid DNA. |
Module 3: Metabolic Labeling (SILAC)
Context: You are labeling live cells. The cost risk here is "Label Scrambling" (metabolic conversion of expensive AA into other AAs) and incomplete incorporation.
Troubleshooting Guide: Incomplete Incorporation (<95%)
Q: I’ve passaged cells for 6 doublings, but incorporation is stuck at 90%. A: You have a contamination source.
-
Check 1 (Serum): Are you using standard FBS? Standard FBS contains unlabeled amino acids. Requirement: You must use Dialyzed FBS (dFBS) with a cutoff of 10 kDa to remove endogenous amino acids [3].
-
Check 2 (Proline Effect): Are you using Heavy Arginine (
C N -Arg)? Cells often convert excess Arginine to Proline via the ornithine pathway. This dilutes the Heavy Proline pool (if labeling Proline) or wastes Heavy Arginine.-
Solution: Titrate Arginine concentration down to the minimum required for growth, or add unlabeled Proline to suppress the conversion pathway [4].
-
Q: How do I validate labeling efficiency before running the full expensive MS experiment? A: Run a "Quality Control (QC) Shotgun."
-
Lyse a small aliquot of cells after Passage 5.
-
Run a short LC-MS gradient (30 min).
-
Metric: Calculate the ratio of Light (L) to Heavy (H) peptides. If
, do not proceed.
Workflow Visualization: SILAC Critical Path
Figure 2: SILAC workflow emphasizing the mandatory QC checkpoint to prevent waste of mass spectrometry time and reagents.
Module 4: Bioconjugation (NHS-Esters)
Context: You are conjugating an expensive NHS-labeled amino acid or dye to a protein. The enemy is Hydrolysis .
Troubleshooting Guide: Hydrolysis vs. Aminolysis
Q: My labeling efficiency is low, but I followed the protocol (pH 8.5, 1 hour). A: At pH 8.5, the half-life of an NHS-ester is extremely short due to hydrolysis. If your protein concentration is low, water outcompetes the amine.
-
The Fix: Lower the pH to 7.2 - 7.5 .
-
Why? While the amine reactivity is slightly lower, the NHS-ester stability (hydrolysis half-life) increases dramatically (from minutes to hours), giving the reagent more time to find the protein target [5].
-
-
The Fix: Increase protein concentration. Keep the reaction volume as small as possible to maximize the effective concentration of the amine nucleophile.
Q: Should I dissolve my NHS-label in water or DMSO? A: Never dissolve NHS-esters in water for storage.
-
Protocol: Dissolve the labeled AA in anhydrous DMSO or DMF immediately before use. Add this organic aliquot to the aqueous protein buffer. Keep organic solvent <10% final volume to prevent protein precipitation.
Data: The pH Trade-Off
| pH Condition | NHS Hydrolysis | Amine Reactivity (Speed) | Recommended For |
| pH 7.0 | ~4-5 Hours | Low | Labile proteins; long reaction times. |
| pH 8.0 | ~1 Hour | Moderate | Standard Optimization Point. |
| pH 9.0 | ~10 Minutes | High | Rapid labeling; requires large excess of label. |
References
-
Nature Protocols (2014).
F radiofluorinations using a microfluidic reaction approach.[3][4][5][Link] -
eLife (2025). A simplified and highly efficient cell-free protein synthesis system for prokaryotes.[Link]
-
PubMed Central (2012). Effective correction of experimental errors in quantitative proteomics using SILAC.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step 18F labeling of biomolecules using organotrifluoroborates | Springer Nature Experiments [experiments.springernature.com]
- 4. Optimization of nucleophilic ¹⁸F radiofluorinations using a microfluidic reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apo.ansto.gov.au [apo.ansto.gov.au]
Technical Support Center: Moisture Management for Fmoc-Thr-OH-15N
Case ID: Fmoc-Thr-15N-H2O-001 Priority Level: Critical (High-Value Reagent) Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division
Executive Summary & Immediate Action
The Issue: Moisture contamination in Fmoc-Thr-OH-15N (15N-labeled Threonine). The Risk: Unlike standard amino acids, the high cost of 15N-labeled reagents (often >100x standard cost) makes disposal of contaminated stock chemically and financially negligent. Moisture leads to stoichiometric errors, coupling failure via urea formation, and potential racemization during activation. Immediate Directive:
-
STOP all weighing and coupling procedures.
-
SEAL the container with Parafilm immediately.
-
EXECUTE the "Non-Destructive Drying Protocol" (Section 3) before use.
Diagnostic Module: Is my sample compromised?
Use this module to determine the severity of contamination.
Tier 1: Visual & Physical Inspection (Non-Invasive)
-
Symptoms:
-
Clumping: The powder forms hard aggregates instead of a free-flowing dust.
-
Adhesion: Material sticks to the spatula or glass walls due to static changes induced by hydration.
-
Glassy Appearance: Severe cases may look like a fused semi-transparent solid (indicating partial deliquescence).
-
Tier 2: Analytical Verification (Quantitative)
-
Method: Proton NMR (1H-NMR) in DMSO-d6.
-
Why DMSO? It prevents rapid exchange of the labile protons compared to MeOD or D2O, allowing you to see the water peak distinct from the solvent.
-
Target Signal: Look for a sharp singlet at ~3.33 ppm (H2O in DMSO-d6).
-
Calculation: Integrate the H2O peak relative to the Fmoc aromatic protons (7.3–7.9 ppm, 8 protons).
Impact Assessment: The Chemistry of Failure
Q: Why can't I just add more coupling reagent to compensate for the water?
A: Because water does not just "dilute" the reaction; it actively poisons the activation cycle. When you activate this compound with reagents like DIC, HATU, or HBTU in the presence of water, two irreversible parasitic pathways occur:
-
The Urea Dead-End (DIC/EDC): Water reacts with the carbodiimide to form a urea byproduct. This consumes your activator, leaving the amino acid unactivated.
-
The Hydrolysis Loop (HATU/HBTU): The activated ester (O-acylisourea) forms, but water (a smaller, faster nucleophile than your amine) attacks it, hydrolyzing it back to the starting acid. You waste the activator and risk racemization during the repeated activation cycles.
Visualizing the Failure Mode
Figure 1: The "Parasitic Cycle" of water in peptide coupling. Note that water competes for both the activator and the activated ester, often reacting faster than the bulky resin-bound amine.
Remediation Protocols (Troubleshooting)
Q: How do I dry the sample without degrading the 15N label or the Fmoc group?
Protocol A: Vacuum Desiccation (Recommended)
Best for: Mild to moderate moisture (clumping). Risk Level: Low.
-
Transfer: Place the open vial of this compound into a vacuum desiccator.
-
Desiccant: Use Phosphorus Pentoxide (P₂O₅) . It is chemically aggressive and superior to silica gel for removing trace water.
-
Note: If P₂O₅ is unavailable, KOH pellets are a secondary alternative.
-
-
Vacuum: Apply high vacuum (< 1 mbar) for 12–24 hours at room temperature.
-
Verification: Weigh the sample before and after. A mass loss of >1% confirms water removal.
Protocol B: Lyophilization (Advanced)
Best for: Severe contamination (deliquescence) or recovery from aqueous spills. Risk Level: Moderate (Requires careful solvent choice).
-
Dissolution: Dissolve the this compound in a mixture of 1,4-Dioxane and Water (1:1) .
-
Why Dioxane? It freezes well (mp 11°C) and sublimes easily, preventing the "gummy" phase separation often seen with pure water.
-
-
Freezing: Flash freeze the solution in liquid nitrogen or a dry ice/acetone bath.
-
Sublimation: Lyophilize for 24–48 hours.
-
Result: You will recover a fluffy, white powder that is highly reactive.
WARNING: Do NOT use heat (oven drying). Fmoc-Thr is susceptible to
Prevention & Storage Strategy
Q: How do I store this to prevent recurrence?
| Parameter | Specification | Reason |
| Temperature | -20°C | Slows chemical degradation (hydrolysis). |
| Container | Amber Glass + Parafilm | Protects from light; Parafilm creates a secondary moisture barrier. |
| Equilibration | Warm to RT (30 mins) | CRITICAL: Opening a cold bottle condenses atmospheric water onto the powder immediately. |
| Environment | Desiccator / Glove Box | Long-term storage should be inside a secondary container with desiccant. |
FAQ: 15N-Specific Concerns
Q: Will the water contamination affect my HSQC spectrum later? A: Indirectly, yes. If you couple with wet amino acids, the coupling efficiency drops. This leads to "deletion sequences" (peptides missing the Thr residue). In your final protein NMR, this results in:
-
Peak Splitting: You may see minor peaks near your main backbone amides due to the population of proteins missing the Threonine.
-
Broadening: Inhomogeneous samples lead to poor shimming and broad linewidths.
Q: Can I use Toluene azeotrope to dry it?
A: While effective for standard chemistry, we advise against it for small-scale labeled samples unless you have rotary evaporator experience with sensitive Fmoc derivatives. Toluene requires heating (bath ~40-50°C) to remove efficiently. If you overheat, you risk
References
Validation & Comparative
mass spectrometry analysis of 15N-labeled threonine peptides
Publish Comparison Guide: Mass Spectrometry Analysis of 15N-Labeled Threonine Peptides
Executive Summary
This technical guide evaluates the utility, performance, and limitations of 15N-Threonine (15N-Thr) Targeted Labeling in mass spectrometry-based proteomics. Unlike global metabolic labeling (e.g., 15N-salts) or standard SILAC (Lys/Arg), 15N-Thr labeling represents a specialized "Targeted Amino Acid Labeling" (TAAL) strategy.
Core Value Proposition: 15N-Thr labeling offers a cost-effective, metabolically specific tracer for monitoring threonine utilization, protein turnover, and threonine-rich signaling domains (e.g., phosphorylation sites). However, it presents unique spectral challenges—specifically the +0.997 Da mass shift —which requires high-resolution instrumentation and advanced deconvolution algorithms to distinguish from natural Carbon-13 isotopes.
Verdict: 15N-Thr is superior for metabolic flux analysis of threonine pathways but inferior to 13C/15N-Thr or Standard SILAC for general differential expression proteomics due to isotopic overlap issues.
Part 1: Technical Deep Dive – The Physics of the Shift
To analyze 15N-Thr peptides, one must understand the isotopic envelope. Threonine (
-
Natural Threonine: Monoisotopic mass based on
N. -
15N-Labeled Threonine: Substitution of
N with N results in a mass shift of +0.99703 Da per threonine residue.
The "Isotope Overlap" Challenge
In a standard proteomic experiment, a peptide labeled with a single 15N-Thr (+1 Da) will co-elute with the unlabeled peptide.
-
Unlabeled Peptide (Light): Contains a natural M+1 peak (due to
C natural abundance, ~1.1% per carbon). -
Labeled Peptide (Heavy): The monoisotopic peak (M) is shifted by +1 Da.
-
Conflict: The Heavy M peak overlaps almost perfectly with the Light M+1 peak .
Resolution Requirement:
The mass difference between the neutron mass of
-
Required Resolution:
(at m/z 400) is typically needed to physically resolve these peaks. -
Alternative: Mathematical deconvolution (subtracting the theoretical Light M+1 intensity from the observed Total M+1 intensity).
Part 2: Comparative Analysis
This section compares 15N-Thr Labeling against its primary alternatives: Global 15N Labeling and Dual-Label (13C/15N) Threonine .
Table 1: Performance Matrix
| Feature | Method A: 15N-Thr (Targeted) | Method B: Global 15N (Metabolic) | Method C: 13C4/15N-Thr (Dual) | Method D: SILAC (Lys/Arg) |
| Mass Shift | +1 Da / residue | Variable (depends on sequence) | +5 Da / residue | +6/8/10 Da (Fixed) |
| Spectral Complexity | Low (only Thr peptides shift) | High (Every peptide shifts) | Low | Low |
| Quantification Logic | Deconvolution required (M+1 overlap) | Pair matching (Light vs Heavy envelope) | Distinct Peaks (No overlap) | Distinct Peaks |
| Metabolic Scrambling | Moderate (Thr | N/A (All N is labeled) | Moderate (Thr | Low (Lys/Arg are stable) |
| Cost Efficiency | High (Single isotope) | Very High (15N salts are cheap) | Moderate | Low (Expensive reagents) |
| Best Application | Flux analysis, NMR-MS correlation | Bacterial/Plant Proteomics | Precise Thr-Turnover Quant | Differential Expression |
Critical Insight: Metabolic Scrambling
Unlike Lysine or Arginine (used in SILAC), Threonine is subject to catabolism even in mammalian cells.
-
Pathway: Threonine
Glycine + Acetyl-CoA. -
Risk: The
N label from Threonine can be transferred to the Glutamate pool and subsequently "scramble" into other amino acids (Serine, Glycine, Alanine). -
Impact: In 15N-Thr experiments, you may see "background" labeling in non-threonine peptides, reducing the signal-to-noise ratio for targeted analysis.
Part 3: Experimental Protocol
Objective: Isolate and analyze 15N-Thr labeled peptides from mammalian cell culture.
Phase 1: Cell Culture & Labeling[1]
-
Media Prep: Prepare custom DMEM deficient in Threonine.
-
Labeling: Supplement with 15N-L-Threonine (Cambridge Isotope Labs or Sigma) at standard concentration (0.8 mM for DMEM).
-
Control: Supplement separate flask with natural L-Threonine.
-
-
Adaptation: Passage cells for at least 5-6 doublings to ensure >98% incorporation (steady state).
-
Note: For flux studies (turnover), label for short windows (e.g., 0, 2, 4, 8 hours).
-
Phase 2: Sample Preparation
-
Lysis: Lyse cells in 8M Urea or SDS-buffer. Sonicate to shear DNA.
-
Digestion: Perform standard Trypsin digestion (FASP or S-Trap method).
-
Crucial Step: Alkylate Cysteines with Iodoacetamide.
-
-
Desalting: C18 StageTip purification.
Phase 3: Mass Spectrometry Acquisition
-
Instrument: Orbitrap (Exploris/Eclipse) or TIMS-TOF.
-
Resolution (MS1): Set to 120,000 or 240,000 at 200 m/z.
-
Reason: High resolution is vital to detect the mass defect between 15N and 13C if physical separation is attempted.
-
-
Fragmentation: HCD (Higher-energy Collisional Dissociation).
-
Note: Threonine is a hydroxyl-amino acid. Check for neutral loss of water (-18 Da), though less common than in Phospho-Thr.
-
Part 4: Visualization
Diagram 1: Metabolic Scrambling Pathway
Caption: Threonine catabolism pathway showing the risk of 15N label scrambling into the Glycine and Glutamate pools.
Diagram 2: MS Analysis Workflow
Caption: Workflow for 15N-Thr peptide analysis, highlighting the critical deconvolution step.
Part 5: Data Analysis & Validation
To validate your 15N-Thr experiment, you must perform a "Scramble Check" :
-
Search data for peptides containing Glycine but NO Threonine.
-
Check if these peptides show mass shifts (+1 Da).
-
Result: If Gly-only peptides are heavy, metabolic scrambling has occurred.
-
Acceptable limit: <5% scrambling for pure turnover studies.
-
Correction: Use mathematical correction factors derived from the Gly-only peptide labeling efficiency.
-
Quantification Formula (Simplified):
-
: Intensity of the 15N-labeled peptide.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - : Total intensity at the M+1 position.
-
: Theoretical abundance of the 13C isotope (approx 1.1%
number of carbons).
References
-
Zhang, Y., et al. (2009).[1] "A MS data search method for improved 15N-labeled protein identification."[2][1] Proteomics.
-
Beynon, R. J., & Pratt, J. M. (2005). "Metabolic Labeling of Proteins for Proteomics." Molecular & Cellular Proteomics.
-
McClatchy, D. B., et al. (2007). "15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover." Journal of Proteome Research.
-
Cambridge Isotope Laboratories. "L-Threonine (13C4, 97-99%; 15N, 97-99%) Product Page." [3]
-
Skirycz, A., et al. (2011).[4][5] "15N-Metabolic Labeling Quantification Workflow in Arabidopsis." Methods in Molecular Biology.
Sources
- 1. A MS data search method for improved 15N-labeled protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isotope.com [isotope.com]
- 4. escholarship.org [escholarship.org]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Interpreting NMR Spectra of Fmoc-Thr-OH-¹⁵N Incorporated Peptides
For researchers, scientists, and drug development professionals venturing into the intricate world of peptide structure and interaction analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique. The strategic incorporation of stable isotopes, such as ¹⁵N, into a peptide sequence elevates the precision and depth of NMR studies from routine to revelatory. This guide provides an in-depth technical comparison and practical workflows for interpreting NMR spectra of peptides synthesized with Fmoc-Thr-OH-¹⁵N, a critical tool for site-specific analysis. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The "Why" of ¹⁵N Labeling: Unlocking Spectral Clarity and Specificity
In the complex milieu of a peptide's NMR spectrum, signal overlap often obscures the fine details of structure and dynamics, especially in larger peptides.[1][2] Isotopic labeling, particularly with ¹⁵N, offers a powerful solution to this challenge. By replacing the natural abundance ¹⁴N (a quadrupolar nucleus which can lead to broader lines) with the spin-½ nucleus ¹⁵N, we achieve significantly sharper and more easily interpretable signals.[]
The most common and informative experiment for ¹⁵N-labeled peptides is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[1][4][5] This technique correlates the chemical shift of each amide proton directly bonded to a ¹⁵N nucleus, generating a unique peak for each labeled amino acid residue in the peptide backbone (excluding proline).[1][6] This "fingerprint" spectrum serves as a sensitive reporter of the local chemical environment of each labeled residue.
Incorporating a single ¹⁵N-labeled amino acid, such as Fmoc-Thr-OH-¹⁵N, provides a surgical approach to peptide analysis. Instead of a spectrum crowded with signals from every residue, you obtain a clean spectrum with a single peak corresponding to the ¹⁵N-labeled threonine. This site-specific labeling is invaluable for:
-
Pinpointing specific interactions: Observing changes in the chemical shift of the ¹⁵N-Thr peak upon the addition of a binding partner (ligand, protein, etc.) directly implicates the threonine residue in the interaction.[5][6][7]
-
Probing local conformational changes: Alterations in the threonine's environment due to changes in pH, temperature, or buffer conditions are reflected in its ¹H-¹⁵N HSQC peak position.[4]
-
Simplifying spectral assignment: In larger peptides, assigning each peak to its corresponding amino acid can be a laborious process.[1] Site-specific labeling with ¹⁵N-Thr provides an unambiguous starting point for assignment.
Comparing Apples to Oranges: Unlabeled vs. ¹⁵N-Labeled Peptide Spectra
The difference between the NMR spectra of an unlabeled peptide and its ¹⁵N-Thr-labeled counterpart is stark. Let's consider a hypothetical 10-amino acid peptide containing one threonine residue.
| Spectral Feature | Unlabeled Peptide (¹H-¹⁵N HSQC at Natural Abundance) | ¹⁵N-Thr Labeled Peptide (¹H-¹⁵N HSQC) | Rationale & Advantage of Labeling |
| Signal Intensity | Very weak | Strong and easily detectable | The natural abundance of ¹⁵N is only ~0.37%, requiring high concentrations and long experiment times for detection.[1][8] 100% ¹⁵N enrichment dramatically enhances sensitivity. |
| Number of Peaks | Potentially up to 9 backbone amide peaks (plus sidechain amides) | One distinct peak for the ¹⁵N-labeled Threonine | Reduces spectral overlap and simplifies interpretation, allowing for focused analysis of the labeled site.[1][2] |
| Data Interpretation | Complex, requiring extensive assignment experiments | Straightforward, the single peak directly reports on the threonine residue | Enables rapid and unambiguous identification of changes at a specific site within the peptide. |
| Application | General structural overview (for small peptides) | Site-specific interaction studies, conformational analysis at a specific residue | Provides targeted information that is often lost in the complexity of a fully unlabeled spectrum. |
Experimental Workflow: From Labeled Amino Acid to Interpretable Spectrum
This section outlines a detailed, field-proven methodology for the successful incorporation of Fmoc-Thr-OH-¹⁵N into a peptide and subsequent NMR analysis.
Caption: A streamlined workflow from peptide synthesis to NMR data interpretation.
Part 1: Peptide Synthesis with Fmoc-Thr-OH-¹⁵N
The foundation of this technique lies in the successful synthesis and purification of the ¹⁵N-labeled peptide.
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).[9] Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For the threonine position, use Fmoc-Thr-OH-¹⁵N.[10][11] Standard coupling reagents like HBTU/HOBt in the presence of a base such as DIPEA are effective.[9]
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in your peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the peptide using mass spectrometry. The mass spectrum should show the expected mass shift due to the incorporation of the ¹⁵N isotope.[12][13]
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder for NMR sample preparation.
Expert Insight: The choice of coupling reagents and reaction times can significantly impact the efficiency of incorporating the labeled amino acid. For sterically hindered couplings, extended reaction times or the use of stronger coupling agents may be necessary. Always verify the incorporation of the ¹⁵N label by mass spectrometry before proceeding to NMR analysis.
Part 2: NMR Sample Preparation and Data Acquisition
Meticulous sample preparation is paramount for obtaining high-quality NMR spectra.
Protocol:
-
Sample Dissolution: Dissolve the lyophilized ¹⁵N-labeled peptide in a suitable NMR buffer.[14] A common buffer consists of 90% H₂O and 10% D₂O, with a buffer salt (e.g., phosphate or TRIS) to maintain a stable pH.[15][16] The D₂O is necessary for the NMR instrument's lock system.
-
Concentration: The required peptide concentration will depend on the spectrometer's sensitivity. For modern spectrometers with cryoprobes, concentrations in the range of 0.1-1.0 mM are typically sufficient.[16][17][18]
-
pH Adjustment: Adjust the pH of the sample to the desired value. The pH can significantly affect the chemical shifts of amide protons.
-
Transfer to NMR Tube: Transfer the final sample to a high-quality NMR tube.
-
NMR Data Acquisition:
-
Tune and match the NMR probe for both ¹H and ¹⁵N frequencies.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum. Standard pulse sequences are available on all modern NMR spectrometers.[1]
-
Optimize acquisition parameters such as the number of scans and acquisition times to achieve a good signal-to-noise ratio.
-
Expert Insight: The stability of your peptide in the NMR buffer is crucial.[17] Before committing to a long experiment, it is advisable to run a quick 1D ¹H spectrum to check for aggregation (indicated by broad lines) and to ensure the sample remains stable over time.
Interpreting the Data: A Case Study of Ligand Binding
The true power of site-specific ¹⁵N labeling is realized when studying molecular interactions. The most common application is Chemical Shift Perturbation (CSP) mapping, also known as chemical shift mapping.[5][19][20]
Principle: When a ligand binds to a peptide, the chemical environment of the amino acid residues at the binding interface changes. This change is reflected as a shift in the position of the corresponding peaks in the ¹H-¹⁵N HSQC spectrum.[5][6]
Caption: Conceptual diagram of a Chemical Shift Perturbation (CSP) experiment.
Experimental Protocol for CSP:
-
Acquire Reference Spectrum: Record a high-quality ¹H-¹⁵N HSQC spectrum of the ¹⁵N-Thr labeled peptide alone. This is your reference spectrum.
-
Ligand Titration: Prepare a stock solution of the unlabeled ligand in the same NMR buffer. Add small aliquots of the ligand stock to the peptide sample.
-
Acquire Spectra at Each Titration Point: After each addition of the ligand, acquire another ¹H-¹⁵N HSQC spectrum.[5]
-
Overlay and Analyze Spectra: Overlay all the acquired spectra. If the threonine residue is involved in the binding, you will observe a progressive shift in its corresponding peak as the ligand concentration increases.[6][21]
Data Analysis and Interpretation:
The magnitude of the chemical shift perturbation can be quantified using the following equation:
Δδ = √[ (ΔδH)² + (α * ΔδN)² ]
where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically around 0.15-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.
By plotting the chemical shift perturbation against the ligand concentration, you can often determine the dissociation constant (Kd) of the interaction.
Conclusion: A Precision Tool for Peptide Science
The incorporation of Fmoc-Thr-OH-¹⁵N into peptides provides a highly specific and sensitive probe for investigating their structure and interactions. By moving from a complex, unlabeled spectrum to a clean, single-peak spectrum, researchers can unambiguously identify the involvement of a particular residue in a biological process. The experimental workflows and interpretive frameworks presented in this guide offer a robust foundation for leveraging this powerful technique in your research, enabling you to dissect molecular interactions with unparalleled precision.
References
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
The N HSQC: a convenient and rapid NMR tool to rapidly characterize the protein structure or protein-ligand interactions. (n.d.). RéNaFoBiS. Retrieved from [Link]
-
NMR sample preparation guidelines. (n.d.). Retrieved from [Link]
- Sahoo, B. R., et al. (2018). A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis. MethodsX, 5, 1392-1399.
-
15N-HSQC. (n.d.). University of Leicester. Retrieved from [Link]
-
Investigation of Protein Ligand Interactions by NMR. (n.d.). BioNMR Lab @ USTC. Retrieved from [Link]
- Anger, F., et al. (2013). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. ChemMedChem, 8(3), 356-373.
- Latham, M. P., & Schirf, V. (2012). Amide 15N-1H Scalar Coupling Perturbation: An Additional Probe for Measuring Structural Changes Due to Ligand Binding. Biophysical Journal, 102(3), 59a.
-
Ligand Binding by Chemical Shift Perturbation. (n.d.). Baylor College of Medicine. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
Martin, G. E., et al. (2021, September 24). 15N NMR for Structure Elucidation. [Video]. YouTube. Retrieved from [Link]
-
Chemical Shift Mapping. (2012, October 31). Protein NMR. Retrieved from [Link]
-
Protein NMR Sample Requirements. (n.d.). Michigan State University. Retrieved from [Link]
- Le, H., & Oldfield, E. (1994).
- Rienstra, C. M., et al. (2000). 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. Journal of the American Chemical Society, 122(45), 11079-11090.
- Le, H., et al. (2000). NMR Resonance Assignments of Sparsely Labeled Proteins: Amide Proton Exchange Correlations in Native and Denatured States. Journal of Magnetic Resonance, 143(1), 163-171.
- Orts, J., et al. (2023). Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR. Journal of the American Chemical Society, 145(5), 3164-3174.
- Le, H., & Oldfield, E. (1994). Correlation between 15N NMR chemical shifts in proteins and secondary structure. Journal of Biomolecular NMR, 4(3), 341-348.
-
Stable Isotope Labeled Peptide services! (n.d.). LifeTein. Retrieved from [Link]
-
Chemical shift perturbation map for U-15 N-labeled 4 F1 5 F1 on... (n.d.). ResearchGate. Retrieved from [Link]
- Munoz, V., et al. (1992). 1H and 15N NMR characterization of free and bound states of an amphiphilic peptide interacting with calmodulin. Biochemistry, 31(12), 3173-3180.
- Le, H., & Oldfield, E. (1994). Correlation between 15N NMR chemical shifts in proteins and secondary structure. Journal of Biomolecular NMR, 4(3), 341-348.
-
NMR Peptide Structure Analysis. (n.d.). Mtoz Biolabs. Retrieved from [Link]
- Mulder, F. A. A. (2021). Insights into Protein Dynamics from 15N-1H HSQC. Magnetic Resonance, 2, 79-92.
- Pintacuda, G., et al. (2004). Fast Structure-Based Assignment of 15N HSQC Spectra of Selectively 15N-Labeled Paramagnetic Proteins. Journal of the American Chemical Society, 126(1), 2963-2970.
- Chevrette, M. G., & Linington, R. G. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Molecular Biosciences, 10, 1182285.
- Parker, J. L., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1337-1347.
- Ahire, K., et al. (2018). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Biomolecular NMR, 71(3), 183-193.
- Lem-Ries, V., et al. (2014). A rapid procedure to isolate isotopically labeled peptides for NMR studies. Journal of Peptide Science, 20(3), 165-170.
- Loria, J. P., et al. (2008). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR, 41(4), 203-209.
-
15N NMR substituent effects AS-(ppm) of various amino acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR interaction experiments using 1 H- 15 N HSQC spectra of the N-NTD... (n.d.). ResearchGate. Retrieved from [Link]
-
The very basics of NMR of proteins. (n.d.). Retrieved from [Link]
-
H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Stable Isotope Labeled Peptides. (n.d.). NovoPro Bioscience. Retrieved from [Link]
-
Fmoc-Thr-OH, N-Fmoc-L-threonine; CAS 73731-37-0. (n.d.). Peptides International. Retrieved from [Link]
- Li, Y., et al. (2021). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers in Plant Science, 12, 769936.
-
Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. (n.d.). AAPPTec. Retrieved from [Link]
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- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 13. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. Sample Requirements - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 17. nmr-bio.com [nmr-bio.com]
- 18. organomation.com [organomation.com]
- 19. 15N-1H Scalar Coupling Perturbation: An Additional Probe for Measuring Structural Changes Due to Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protein-nmr.org.uk [protein-nmr.org.uk]
- 21. researchgate.net [researchgate.net]
Precision vs. Scale: A Comparative Guide to 15N Labeling Efficiency in SPPS and Recombinant Expression
Executive Summary: The "Right Tool" Thesis
In the field of biomolecular NMR and quantitative proteomics, Nitrogen-15 (
This guide moves beyond generic comparisons to analyze the causality of labeling efficiency.
-
Choose SPPS when you require absolute site-specific precision, non-canonical amino acids, or are working with sequences <50 residues where metabolic scrambling is unacceptable.
-
Choose Recombinant Expression when you need uniform labeling for global structural folding, high-yield production (>10 mg), or are working with proteins >10 kDa where SPPS yields collapse.
The Mechanistic Divide
To understand efficiency, we must first visualize the fundamental difference in how the isotope is introduced.
Diagram 1: Isotope Incorporation Workflows
This diagram contrasts the linear, stoichiometric addition of SPPS against the metabolic assimilation of recombinant expression.
Caption: Figure 1.[1] SPPS relies on direct stoichiometric addition of pre-labeled blocks, whereas Recombinant Expression relies on metabolic assimilation of a nitrogen salt.
Critical Performance Metrics
The following data synthesizes field experience with standard economic constraints in an NMR laboratory.
Table 1: Comparative Efficiency Matrix
| Metric | SPPS (Chemical) | Recombinant (Biological) |
| Isotopic Purity (Site) | 100% (Absolute control) | Variable (Scrambling affects specific sites) |
| Isotopic Purity (Uniform) | Impractical (Cost prohibitive) | >98% (Using |
| Yield vs. Length | High for <30 AA; <5% for >60 AA | High for >10 kDa; Difficult for short peptides |
| Cost Efficiency | Low (Requires 3-5x excess of expensive AA) | High (Uses cheap ammonium salts) |
| Time to Product | Fast (2-4 days automated) | Slow (1-2 weeks cloning/expression/purification) |
| Post-Translational Mods | Excellent (Glyco/Phospho building blocks) | Poor (E. coli lacks PTM machinery) |
Deep Dive: Solid-Phase Peptide Synthesis (SPPS)
The Efficiency Paradox
In SPPS, "efficiency" refers to coupling efficiency . Because the synthesis is linear, errors accumulate exponentially.
-
Formula:
[2] -
Example: A 50-mer peptide synthesized with 99% coupling efficiency results in a final theoretical yield of only
( ). If efficiency drops to 98%, yield plummets to .
Protocol: Site-Specific 15N Labeling
This protocol ensures maximum incorporation of expensive Fmoc-15N-amino acids without waste.
-
Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) to reduce aggregation (e.g., ChemMatrix or Tentagel).
-
Standard Cycles: Perform standard couplings with unlabeled amino acids using 5x molar excess.
-
The "Critical Step" (15N Incorporation):
-
Reduce Equivalents: Do not use 5x excess for the labeled residue. Use 1.2x - 1.5x equivalents of the Fmoc-15N-AA.
-
Extend Time: Increase reaction time by 2-3x (e.g., 2 hours vs 45 mins).
-
Double Coupling: Re-couple with a second aliquot of 0.5x equivalent if the Kaiser test indicates incomplete reaction.
-
-
Capping: Aggressively cap unreacted chains with acetic anhydride after the labeled step to prevent deletion sequences.
Expert Insight: For residues prone to aggregation (Val, Ile, Ala), use "pseudoproline" dipeptides or backbone amide protection (Hmb) on the residues preceding the labeled site to disrupt beta-sheet formation.
Deep Dive: Recombinant Expression
The Scrambling Challenge
While recombinant expression is the gold standard for Uniform Labeling (U-15N), it fails at Specific Labeling .
-
Mechanism: Transaminases in E. coli constantly shuttle nitrogen between amino acids (e.g., Glutamate
Aspartate Alanine). -
Consequence: If you feed E. coli only
N-Leucine, the label will "leak" into other amino acids, diluting the signal and creating background noise in NMR spectra.
Protocol: The "Marley" Method (High-Efficiency Uniform Labeling)
To maximize cost-efficiency for U-15N labeling, we use the biomass resuspension method (Marley et al., 2001). This concentrates the isotope usage only during the induction phase.
-
Growth Phase (Unlabeled): Grow cells in standard rich media (LB) or unlabeled M9 media until
. This builds biomass cheaply. -
Pellet & Wash: Centrifuge cells (4,000 x g, 15 min). Wash the pellet with M9 salts (no nitrogen) to remove rich media traces.
-
Resuspension (Labeled): Resuspend the pellet in a smaller volume (e.g., 25% of original volume) of M9 media containing
(1 g/L) as the sole nitrogen source. -
Recovery & Induction: Allow cells to recover for 30–60 mins (to deplete unlabeled intracellular nitrogen pools), then induce with IPTG.
-
Harvest: Collect cells after 4–12 hours.
Expert Insight: This method reduces isotope consumption by ~70% compared to growing in labeled media from the start, with negligible loss in final protein yield.
Decision Matrix & Advanced Hybrid Strategies
When the molecule is too long for SPPS but requires the precision of chemical labeling, Segmental Labeling is the solution. This involves expressing two halves of a protein (one labeled, one unlabeled) and ligating them chemically (Expressed Protein Ligation - EPL).
Diagram 2: Strategic Decision Tree
Use this logic flow to determine the correct experimental approach.
Caption: Figure 2. Decision logic based on sequence length and labeling specificity requirements.
References
-
Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins.[3][4][5][6][7][8] Journal of Biomolecular NMR.
-
Kent, S. B. (1988). Chemical synthesis of peptides and proteins.[9][10][11][12] Annual Review of Biochemistry.
-
Goto, N. K., & Kay, L. E. (2000). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology.
-
Muir, T. W. (2003). Semisynthesis of proteins by expressed protein ligation. Annual Review of Biochemistry.
-
Isotope Labeling in E. coli. (2024). Cambridge Isotope Laboratories Technical Guide.
Sources
- 1. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 2. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mit.edu [web.mit.edu]
- 5. isotope.com [isotope.com]
- 6. A cost-effective approach to produce 15N-labelled amino acids employing Chlamydomonas reinhardtii CC503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cost-effective approach to produce 15N-labelled amino acids employing Chlamydomonas reinhardtii CC503 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Recombinant versus synthetic peptide synthesis: the perks and drawbacks [manufacturingchemist.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
A Comparative Guide to Fmoc-Thr-OH-15N and Fmoc-Thr(tBu)-OH-15N in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of peptide synthesis, the selection of appropriate building blocks is a critical determinant of success. This is particularly true for amino acids with reactive side chains, such as threonine. This guide provides an in-depth, objective comparison of two commonly used 15N-labeled threonine derivatives in Fmoc-based solid-phase peptide synthesis (SPPS): the side-chain unprotected Fmoc-Thr-OH-15N and the side-chain protected Fmoc-Thr(tBu)-OH-15N . The strategic choice between these two reagents has profound implications for coupling efficiency, final peptide purity, and the overall reliability of the synthetic process.
At the heart of this comparison lies the tert-butyl (tBu) protecting group on the hydroxyl side chain of threonine. Its presence or absence dictates the potential for side reactions and influences the strategic approach to peptide assembly. This guide will delve into the core chemical principles, present available comparative data, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific synthetic challenges.
Core Principles: The Imperative of Side-Chain Protection
The foundational principle of modern peptide synthesis, particularly the widely adopted Fmoc/tBu strategy, is orthogonality. This refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of the synthesis. The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, typically removed with piperidine, while side-chain protecting groups like tert-butyl (tBu) are acid-labile, cleaved during the final trifluoroacetic acid (TFA) treatment.[1]
The hydroxyl group of threonine is a nucleophile that, if left unprotected, can engage in undesirable side reactions during peptide bond formation. This compromises the integrity of the target peptide, leading to a heterogeneous mixture of products that are often difficult to separate.
Head-to-Head Comparison: Performance in Peptide Synthesis
The decision to use Fmoc-Thr(tBu)-OH-15N over its unprotected counterpart is primarily driven by the mitigation of side reactions and the pursuit of higher purity and yield. While the initial cost of the unprotected amino acid may be lower, the downstream consequences often lead to increased costs associated with complex purification and potential synthesis failure.[2]
| Feature | Fmoc-Thr(tBu)-OH-15N | This compound |
| Chemical Structure | N-α-Fmoc protected, O-tert-butyl protected L-threonine, 15N labeled | N-α-Fmoc protected L-threonine, 15N labeled |
| Side-Chain Reactivity | Hydroxyl group is protected, preventing side reactions. | Free hydroxyl group is nucleophilic and can lead to O-acylation and dehydration. |
| Coupling Efficiency | Generally high and predictable. | Can be lower and sequence-dependent due to side reactions. |
| Risk of Side Reactions | Low. The tBu group is stable to the basic conditions of Fmoc deprotection. | High. Prone to O-acylation and subsequent β-elimination (dehydration). |
| Final Peptide Purity | Typically results in higher purity of the crude peptide. | Often leads to a mixture of the target peptide and side-products, complicating purification. |
| Cost-Effectiveness | Higher initial cost but generally more cost-effective due to higher success rates and simpler purification. | Lower initial cost but can lead to higher overall costs due to failed syntheses and extensive purification. |
The Perils of an Unprotected Hydroxyl Group: Common Side Reactions
When this compound is used in SPPS, its unprotected hydroxyl side chain can lead to two primary side reactions:
-
O-acylation: The hydroxyl group can act as a nucleophile and attack the activated carboxyl group of the incoming amino acid. This results in the formation of an ester linkage to the threonine side chain, creating a branched peptide. This side reaction is particularly pronounced in the presence of histidine residues.[3]
-
Dehydration (β-elimination): The O-acylated intermediate is susceptible to β-elimination under basic conditions, such as during the Fmoc deprotection step with piperidine. This results in the formation of a dehydroamino acid residue, an irreversible modification to the peptide backbone.[4]
These side reactions not only consume the desired reagents but also introduce impurities that can be challenging to remove during purification, ultimately lowering the yield of the target peptide.
The Role of 15N Isotopic Labeling
The incorporation of the stable isotope 15N into the threonine residue serves as a powerful tool for the detailed analysis of the final peptide or protein. 15N labeling is indispensable for:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 15N nucleus is NMR-active, and its incorporation allows for a wide range of multidimensional NMR experiments to determine the three-dimensional structure and dynamics of peptides and proteins in solution and the solid state.[5][6]
-
Mass Spectrometry (MS): 15N-labeled peptides serve as ideal internal standards for quantitative proteomics. By comparing the mass spectra of the labeled and unlabeled peptides, researchers can accurately quantify the amount of a specific peptide in a complex biological sample.[7]
The choice between this compound and Fmoc-Thr(tBu)-OH-15N does not impact the utility of the 15N label itself, but the purity of the final labeled peptide is paramount for accurate and unambiguous interpretation of NMR and MS data.
Experimental Protocols
The following are detailed, step-by-step methodologies for the incorporation of both threonine derivatives into a peptide chain during manual SPPS on a 0.1 mmol scale.
Protocol 1: Coupling of Fmoc-Thr(tBu)-OH-15N (Recommended)
This protocol utilizes HBTU/DIPEA activation, a standard and efficient method in Fmoc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Thr(tBu)-OH-15N
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF twice (5 minutes and then 10 minutes).
-
Wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine.
-
-
Activation of Fmoc-Thr(tBu)-OH-15N:
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH-15N (4 equivalents, ~0.4 mmol) and HBTU (3.9 equivalents, ~0.39 mmol) in DMF.
-
Add DIPEA (8 equivalents, ~0.8 mmol) to the amino acid solution and allow the mixture to pre-activate for a few minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Thr(tBu)-OH-15N solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin extensively with DMF (5-6 times) to remove unreacted reagents and by-products. A final wash with DCM can be performed.
-
-
Monitoring (Optional):
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates the successful consumption of all free primary amines and a complete coupling reaction.
-
Protocol 2: Coupling of this compound (Not Recommended for Routine Synthesis)
While not the preferred method, this protocol outlines the procedure for coupling the unprotected threonine. Extra care must be taken to minimize side reactions.
Materials:
-
Same as Protocol 1, with this compound instead of the tBu-protected version.
Procedure:
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (4 equivalents, ~0.4 mmol) and HBTU (3.9 equivalents, ~0.39 mmol) in DMF.
-
Add DIPEA (8 equivalents, ~0.8 mmol) and allow for a very short pre-activation time (e.g., 1-2 minutes) before adding to the resin to minimize potential side reactions in solution.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Follow the same procedure as in Protocol 1.
-
-
Monitoring:
-
A Kaiser test is highly recommended to assess the completeness of the coupling. Incomplete coupling may necessitate a second coupling step.
-
Visualizing the Workflow and Chemical Rationale
To further clarify the concepts discussed, the following diagrams illustrate the SPPS workflow and the chemical structures of the molecules involved.
Caption: Chemical structures of this compound and Fmoc-Thr(tBu)-OH-15N.
Conclusion and Recommendations
The evidence overwhelmingly supports the use of Fmoc-Thr(tBu)-OH-15N as the superior choice for the incorporation of 15N-labeled threonine in Fmoc-based solid-phase peptide synthesis. The tert-butyl side-chain protection effectively prevents O-acylation and subsequent dehydration, leading to a cleaner crude product, higher overall yield, and a more predictable and reliable synthetic outcome.
While the unprotected This compound may present a lower upfront cost, the potential for significant side reactions introduces a high risk of synthesis failure and necessitates complex and costly purification procedures. For researchers, scientists, and drug development professionals who prioritize the integrity and purity of their synthetic peptides, particularly those intended for sensitive applications such as NMR structural studies or as quantitative standards in mass spectrometry, the investment in the side-chain protected derivative is a scientifically sound and ultimately more economical decision. The use of Fmoc-Thr(tBu)-OH-15N is a cornerstone of a robust and efficient peptide synthesis strategy.
References
-
Barlos, K., Gatos, D., Koutsogianni, S., et al. (1998). Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of Peptide Research, 51(3), 194-200. Available at: [Link].
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link].
-
Yin, H., et al. (2024). Threonine-rich carboxyl-terminal extension drives aggregation of stalled polypeptides. Molecular Cell, 84(22), 4334-4349.e7. Available at: [Link].
-
Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. CBL Patras. Available at: [Link].
-
Controlled aggregation properties of threonine modified by protecting groups to unusual self‐assembled structures. ResearchGate. Available at: [Link].
-
Wünsch, E., Moroder, L., & Jaeger, E. (1981). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 362(10), 1285-1288. Available at: [Link].
-
G. T. T. T. L. S. T. W. I. P. P. D. P. X. T. G. T. W. I.-N. U. S. F. I.-F.-A.-P., & H-Ile-Phe-Asp-Pro-Xaa-Thr-Gly-Thr-Trp-Ile-NH2 using SPF. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development. Available at: [Link].
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Available at: [Link].
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link].
-
General methods. The Royal Society of Chemistry. Available at: [Link].
-
Gorshkov, V., et al. (2016). Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(11), 1383-1388. Available at: [Link].
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link].
-
Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Available at: [Link].
-
Pop-Georgievski, O., et al. (2023). Label-Free Imaging of Solid-Phase Peptide Synthesis Products and Their Modifications Tethered in Microspots Using Time-of-Flight Secondary Ion Mass Spectrometry. International Journal of Molecular Sciences, 24(21), 15926. Available at: [Link].
-
Neta, P., et al. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of The American Society for Mass Spectrometry, 28(11), 2443-2451. Available at: [Link].
-
G. T. T. L. S. T. W. I. P. P. D. P. X. T. G. T. W. I.-N. U. S. F. I.-F.-A.-P., & H-Ile-Phe-Asp-Pro-Xaa-Thr-Gly-Thr-Trp-Ile-NH2 using SPF. (2023). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Organic Process Research & Development. Available at: [Link].
-
Meyer, H. E., et al. (1998). Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimination and subsequent side effects: intramolecular linkage and/or racemisation. Biological chemistry, 379(8-9), 927-932. Available at: [Link].
-
Fang, G. M., et al. (2011). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Angewandte Chemie International Edition, 50(33), 7645-7649. Available at: [Link].
-
de la Torre, B. G., & Andreu, D. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International journal of peptide research and therapeutics, 20(1), 53-69. Available at: [Link].
-
β-Elimination Side Reactions. ResearchGate. Available at: [Link].
-
Reuther, J. F., et al. (2022). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. Available at: [Link].
-
1 Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link].
-
Vachet, R. W., et al. (2007). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of the American Society for Mass Spectrometry, 18(3), 465-472. Available at: [Link].
-
Ozawa, K., Dixon, N. E., & Otting, G. (2005). Cell-free synthesis of 15N-labeled proteins for NMR studies. IUBMB life, 57(9), 615-622. Available at: [Link].
-
di Fenza, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7183. Available at: [Link].
-
T. M. W. J. G. R. A. M. B. G. A. (2022). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Available at: [Link].
-
HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link].
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link].
-
Peptides labelled with stable isotopes 13C or 15N. Innovagen AB. Available at: [Link].
-
The very basics of NMR of proteins. Available at: [Link].
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cell-free synthesis of 15N-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Purity of Fmoc-Thr-OH-¹⁵N Post-Coupling
Introduction: The Imperative of Stereochemical Fidelity in Peptide Synthesis
In the precise world of solid-phase peptide synthesis (SPPS), the stereochemical integrity of the amino acid building blocks is paramount. The introduction of even minute quantities of an undesired enantiomer can lead to the formation of diastereomeric peptide impurities. These impurities are often challenging to separate from the target peptide and can drastically alter its biological activity, immunogenicity, and therapeutic efficacy. Therefore, the expected enantiomeric purity for commercially available Fmoc protected α-amino acids is typically greater than 99.0% enantiomeric excess (ee), with requirements sometimes reaching ≥99.8% ee.[1]
This guide focuses on a particularly important building block, Fmoc-Threonine-¹⁵N (Fmoc-Thr-OH-¹⁵N). Threonine possesses two chiral centers, making it susceptible to both racemization at the α-carbon and epimerization. The ¹⁵N label, while crucial for NMR-based structural studies and metabolic tracking, does not alter the chemistry of racemization but necessitates analytical methods capable of confirming purity without isotopic interference.
Post-coupling assessment is a critical quality control step. It verifies not only the purity of the starting material but also the fidelity of the activation and coupling steps, which are primary sources of racemization.[2] This document provides a comparative analysis of the principal analytical techniques used for this purpose, offering field-proven insights and detailed protocols to guide researchers in selecting the most appropriate method for their needs.
The Specter of Racemization: Mechanism and Mitigation
During peptide synthesis, the carboxyl group of the incoming Fmoc-amino acid is activated to facilitate amide bond formation. This activation, however, increases the acidity of the α-proton. Under the basic conditions often present during coupling, this proton can be abstracted, leading to the formation of a planar enolate or a 5(4H)-oxazolone intermediate. This intermediate is achiral at the α-position, and its subsequent reaction can yield both the L- and D-enantiomers, resulting in racemization.[3][4]
While amino acids like histidine and cysteine are notoriously prone to this side reaction, all amino acids can be affected to some degree.[3][5] The extent of racemization is influenced by several factors, including the choice of coupling reagents, additives (HOBt and HOAt are known to suppress racemization), solvent, and the specific amino acid side chain.[3][6]
Caption: Mechanism of amino acid racemization during peptide coupling.
Comparative Analysis of Analytical Techniques
The choice of analytical method is a critical decision based on required sensitivity, available equipment, sample throughput, and the specific nature of the amino acid. Chiral High-Performance Liquid Chromatography (HPLC) is often considered the gold standard, but Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer powerful alternatives.[7][8]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[7] | Separation of volatile, derivatized enantiomers on a chiral stationary phase.[9] | Chemical shift non-equivalence of enantiomers induced by a chiral resolving agent (e.g., solvating or derivatizing agent).[10][11] |
| Sample Prep | Direct analysis of Fmoc-AA possible. May require hydrolysis of the peptide bond for post-coupling analysis. | Requires hydrolysis followed by derivatization to create volatile esters/amides.[9][12] | Can analyze underivatized samples, but often requires a chiral derivatizing or solvating agent.[8] |
| Sensitivity (LOD) | High. Can routinely detect D-isomers down to 0.1%, with limits of detection as low as 0.05%.[7][13] | Very High. Excellent resolution and sensitivity, especially with Mass Spec (MS) detection. | Lower. Typically requires >1-2% of the minor enantiomer for accurate integration. |
| Analysis Time | 10-30 minutes per sample is typical.[1] | 20-40 minutes per sample, plus derivatization time. | Rapid data acquisition (<15 min), but sample preparation can vary. |
| Key Advantages | Robust, highly accurate, and a wide variety of commercial CSPs are available.[1][7] Considered the industry standard.[8] | Exceptional resolving power for complex mixtures of amino acids. High sensitivity with MS detection.[12] | Non-destructive, provides structural information, and avoids potential racemization from derivatization. |
| Key Limitations | Cost of chiral columns. Method development can be time-consuming. | Derivatization step must be carefully controlled to prevent racemization.[14] Not suitable for non-volatile compounds. | Lower sensitivity for trace-level impurities. Peak overlap can be an issue. Chiral agents can be expensive. |
Experimental Protocols: A Practical Guide
Here we provide validated, step-by-step protocols for the two most common chromatographic techniques. These protocols should be adapted and optimized for your specific instrumentation and sample matrix.
Protocol 1: Chiral HPLC for Fmoc-Thr-OH Purity
This method allows for the direct analysis of the Fmoc-protected amino acid after cleavage from the peptide resin, or for the analysis of the free amino acid after complete peptide hydrolysis. Chiral HPLC is the most widely used technique due to its accuracy and the availability of diverse chiral stationary phases (CSPs).[1][7] Polysaccharide-based CSPs are particularly versatile.[1][8]
Caption: Experimental workflow for chiral HPLC analysis.
Methodology:
-
Sample Preparation (Cleavage):
-
Take a small sample (5-10 mg) of the peptide-resin immediately after the Fmoc-Thr-OH-¹⁵N coupling step.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes at room temperature to cleave the terminal Fmoc-Thr-OH.[14][15] Note: This is a mild cleavage of the specific amino acid, not a full peptide cleavage from the resin.
-
Filter the solution to remove the resin.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[7]
-
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Lux Cellulose-2 or CHIRALPAK IC, is highly effective for Fmoc-amino acids.[1][16]
-
Mobile Phase: A reversed-phase mobile phase is common. A typical starting point is a mixture of Acetonitrile and Water (e.g., 50:50 v/v) with an acidic additive like 0.1% Trifluoroacetic Acid (TFA).[1][7]
-
Flow Rate: 0.5 - 1.0 mL/min.[17]
-
Column Temperature: 25-30°C.
-
Detection: UV detector set to a wavelength appropriate for the Fmoc group (e.g., 265 nm or 301 nm).
-
-
Data Analysis:
-
Inject a racemic standard of Fmoc-DL-Thr-OH to determine the retention times of both the D- and L-enantiomers.
-
Inject the prepared sample.
-
Integrate the peak areas of the L- and D-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100[7]
-
Protocol 2: Chiral Gas Chromatography (GC-MS)
This technique offers outstanding resolution but requires derivatization to make the amino acid volatile.[9] This protocol involves hydrolysis to the free amino acid, followed by a two-step derivatization. Caution is paramount, as the derivatization steps themselves can induce racemization if not performed under optimized conditions.
Methodology:
-
Sample Preparation (Hydrolysis):
-
Take a sample of the peptide-resin and perform a total acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to cleave all peptide bonds and protecting groups.[14]
-
Note: To accurately quantify racemization that occurred during synthesis versus during hydrolysis, an advanced method using deuterated HCl (DCl) can be employed. Any amino acid that racemizes during hydrolysis will incorporate a deuterium label at the α-position, allowing it to be distinguished by mass spectrometry.[12]
-
Thoroughly dry the hydrolysate under vacuum to remove all traces of acid and water.
-
-
Derivatization:
-
Esterification: Add acidified alcohol (e.g., 3N HCl in 2-propanol) and heat (e.g., 100°C for 1 hour) to convert the carboxylic acid to its isopropyl ester. Evaporate the reagent under nitrogen.
-
Acylation: Add an acylating agent such as Pentafluoropropionic Anhydride (PFPA) in an appropriate solvent (e.g., ethyl acetate) and heat (e.g., 110°C for 10 min) to derivatize the amino and hydroxyl groups.[18] Evaporate the excess reagent.
-
Reconstitute the final derivative in a suitable solvent (e.g., hexane or ethyl acetate) for GC injection.
-
-
GC-MS Conditions:
-
Column: A chiral capillary column such as Chirasil-Val is the standard for this application.[9][12]
-
Carrier Gas: Helium.
-
Injection: Split/splitless injector at ~250°C.
-
Oven Program: A temperature gradient is typically used, for example, starting at 80°C and ramping up to 200°C at 4-5°C/min.
-
Detection: Mass Spectrometer in either full scan or Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
-
Data Analysis:
-
Analyze a derivatized racemic standard of DL-Threonine to identify the elution order and confirm peak separation.
-
Analyze the prepared sample.
-
Calculate the enantiomeric purity based on the integrated peak areas of the D- and L-threonine derivatives.
-
Conclusion and Recommendations
Ensuring the enantiomeric purity of Fmoc-Thr-OH-¹⁵N after coupling is a non-negotiable step for the synthesis of high-quality peptides.
-
For routine quality control, high throughput, and robust analysis, Chiral HPLC is the recommended method. Its ability to directly analyze the Fmoc-protected amino acid under mild conditions minimizes the risk of analysis-induced racemization and provides a clear, reliable assessment of purity.[1][7]
-
For applications requiring the absolute highest sensitivity and resolution, or for analyzing the purity of multiple amino acids simultaneously from a full peptide hydrolysate, Chiral GC-MS is an exceptionally powerful technique. However, it requires significant expertise in derivatization chemistry to ensure that the results accurately reflect the state of the peptide and are not an artifact of the sample preparation.[9][12]
-
NMR spectroscopy serves as a valuable orthogonal technique. While less sensitive for quantifying minor enantiomers, it is useful for a quick purity check without chromatographic separation and can provide definitive structural confirmation.[10][11]
Ultimately, the implementation of a rigorous analytical strategy is a cornerstone of successful peptide development. By understanding the principles and practical considerations of each technique, researchers can confidently ensure the stereochemical integrity of their synthetic peptides, from the first coupling to the final product.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Determination of DL-Threonine by Gas Chromatography.
- Benchchem. (n.d.). Application Notes and Protocols for Chiral Separation of DL-Threonine Enantiomers.
-
Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., ... & Hill, J. P. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature communications, 4(1), 1-8. [Link]
-
Zhang, Y., Chen, Y., & Zhang, R. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4163-4170. [Link]
- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
-
Plesničar, B., Wrischer, M., & Šoštarič, M. (2001). New, and Accurate Method To Determine the Enantiomeric Purity of Amino Acids Based on Deuterium NMR in a Cholesteric Lyotropic Liquid Crystal. Journal of the American Chemical Society, 123(34), 8438-8439. [Link]
-
ResearchGate. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Request PDF. [Link]
-
Kumar, A., Venkatesu, P., & Ram, S. (2014). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature protocols, 9(6), 1397-1405. [Link]
- CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Chen, F. H., & Lu, Y. A. (2021). Suppression of Simultaneous Fmoc-His (Trt)-OH Racemization and N α-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 25(5), 1162-1172. [Link]
-
Eagner, J., E-M-Gassner, C., & Arlt, R. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of chromatography A, 828(1-2), 441-451. [Link]
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
-
Goolsby, B., & Brodbelt, J. S. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D, L-amino acids. Analytical chemistry, 71(19), 4389-4395. [Link]
-
Kumar, V. S., Zhang, T., & Korfmacher, W. A. (2013). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC advances, 3(45), 23398-23410. [Link]
-
Nazir, A., & Taha, M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
ResearchGate. (n.d.). 1.1.3. Chiral separation of amino acids by gas chromatography. Request PDF. [Link]
-
Wang, Y., Li, X., & Pu, L. (2019). Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Analytical Methods, 11(36), 4668-4672. [Link]
-
Husek, P., & Simek, P. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Amino Acid Analysis (pp. 165-181). Humana, New York, NY. [Link]
-
Strege, M. A., Oman, T. J., Risley, D. S., Muehlbauer, L. K., Jalan, A., & Lian, Z. J. (2023). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Available at SSRN 4327795. [Link]
- CAT GmbH. (n.d.). Enantiomer labelling, a method for the quantitative analysis of amino acids.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Benchchem. (n.d.). A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids.
-
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Sources
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- 2. papers.ssrn.com [papers.ssrn.com]
- 3. peptide.com [peptide.com]
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- 5. scite.ai [scite.ai]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cat-online.com [cat-online.com]
Safety Operating Guide
Navigating the Final Step: A Complete Guide to the Proper Disposal of Fmoc-Thr-OH-¹⁵N
For the researcher dedicated to the precision of peptide synthesis, every detail matters—from the first coupling to the final cleavage. This same meticulous attention is paramount when handling the disposal of laboratory chemicals. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Fmoc-Thr-OH-¹⁵N, ensuring safety, compliance, and environmental stewardship. While the ¹⁵N stable isotope label is a powerful tool in metabolic studies and drug development, its presence does not alter the fundamental chemical disposal procedure for the parent molecule.[1][2][3][]
The Science of Safe Disposal: Understanding the Compound
Fmoc-L-Threonine (Fmoc-Thr-OH) and its isotopically labeled variants are foundational building blocks in solid-phase peptide synthesis (SPPS). A thorough understanding of this compound's properties, as detailed in its Safety Data Sheet (SDS), is the first principle of safe handling and disposal.
Key Compound Characteristics:
| Property | Assessment | Implication for Disposal |
| Hazard Classification | Not a hazardous substance or mixture.[5] | Does not typically require management as hazardous waste, simplifying the disposal process. |
| Physical Form | Solid (powder). | Disposal methods will focus on solid waste streams, preventing dust generation.[6] |
| Isotopic Label | Enriched with stable, non-radioactive ¹⁵N. | No special precautions for radioactivity are needed.[1][2] The disposal protocol is identical to the unlabeled compound.[3] |
| Environmental Impact | No specific data on ecotoxicity is listed in the SDS, but general best practices dictate preventing chemical release into the environment.[6] | Disposal should not involve drains or waterways.[6][7] |
The core takeaway from the SDS is that Fmoc-Thr-OH is classified as a non-hazardous solid.[5] This classification is the primary determinant of its disposal pathway. The ¹⁵N label, being a stable, non-radioactive isotope, does not impart any additional hazards that would necessitate specialized radiological waste handling.[1][2]
Disposal Decision Workflow
Before proceeding to the step-by-step protocol, it is crucial to follow a clear decision-making process. This workflow ensures that all institutional and regulatory requirements are met.
Caption: Decision workflow for Fmoc-Thr-OH-¹⁵N disposal.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable plan for the disposal of pure, unused, or expired Fmoc-Thr-OH-¹⁵N.
Objective: To safely and compliantly dispose of solid, non-hazardous Fmoc-Thr-OH-¹⁵N.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves.
-
Original product container with Fmoc-Thr-OH-¹⁵N.
-
Waste disposal labels (as required by your institution).
-
Access to your institution's Environmental Health & Safety (EHS) guidelines.
Procedure:
-
Consult Your Institutional Policy: Before initiating any disposal, the first and most critical step is to consult your organization's specific EHS procedures. Local regulations and institutional policies always supersede general guidance.
-
Personal Protective Equipment (PPE): Don your required PPE, including safety glasses, a lab coat, and gloves. Although not classified as hazardous, proper PPE prevents accidental contact and maintains good laboratory practice.[5][6]
-
Prepare the Container for Disposal:
-
Keep in Original Container: The safest and most compliant method is to leave the chemical in its original, clearly labeled container. Do not mix it with any other waste. This prevents accidental chemical reactions and ensures clear identification for waste handlers.
-
Ensure Secure Closure: Verify that the container cap is tightly sealed to prevent any spillage or dust generation during transport.
-
-
Labeling for Disposal:
-
If the original label is clear and intact, no further labeling may be needed for a non-hazardous substance.
-
However, if your institution requires it, affix a "Non-Hazardous Waste" label.[8] Clearly write the full chemical name: "Fmoc-L-Threonine-¹⁵N". Do not use abbreviations.
-
-
Segregation and Storage:
-
Store the container in a designated area for waste pickup, away from incompatible materials.
-
Do not place the container in a general laboratory trash can intended for municipal waste.[9] This is to prevent custodial staff, who are not trained in chemical handling, from unknowingly managing chemical waste.[9]
-
-
Final Disposal:
-
EHS Collection: The preferred method for most institutions is to arrange for pickup by the EHS department. Follow your institution's procedure for requesting a waste collection.[10]
-
Direct Disposal (If Permitted): Some institutions may permit the direct disposal of clearly identified, non-hazardous solid chemicals into a designated dumpster.[9] This action should only be performed by laboratory personnel and only if explicitly allowed by your EHS guidelines.[9]
-
Disposal of Contaminated Materials
For items such as gloves, weighing paper, or pipette tips that are contaminated with Fmoc-Thr-OH-¹⁵N, the disposal path follows that of the parent compound.
-
Classification: These materials are considered non-hazardous solid waste.
-
Procedure: Collect these items in a designated, labeled container or bag. This container should be clearly marked with the chemical name ("Contaminated with Fmoc-Thr-OH-¹⁵N") and managed as non-hazardous solid laboratory waste according to your institutional policy.[11]
The Broader Context: Greening Peptide Synthesis
The disposal of a single vial is one part of a larger picture. The SPPS process is notoriously solvent-intensive, often utilizing hazardous chemicals and generating significant waste.[12] As scientists, we have a responsibility to consider the environmental impact of our work. The scientific community is actively developing "greener" methods for peptide synthesis that reduce solvent use, replace hazardous reagents, and improve overall process efficiency, thereby minimizing the waste that requires disposal in the first place.[13][14][15]
By adhering to proper disposal protocols and championing greener chemistry, we uphold our commitment to safety, scientific integrity, and environmental responsibility.
References
-
Safety Data Sheet - Fmoc-Thr(tBu)-Thr(ΨMe,Me pro)-OH. AAPPTec, LLC.[Link]
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University.[Link]
-
In-Lab Disposal Methods - Waste Management. Indiana University Environmental Health and Safety.[Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments.[Link]
-
Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University.[Link]
-
Total wash elimination for solid phase peptide synthesis. IDEAS/RePEc.[Link]
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.[Link]
-
Greening the Solid-Phase Peptide Synthesis Process. Semantic Scholar.[Link]
-
GLP-1s Are an Environmental Catastrophe. (2026). Futurism.[Link]
-
Reducing Costs, Making Peptide Synthesis Greener. (2025). YouTube.[Link]
-
Green Transformation of Solid-Phase Peptide Synthesis. Semantic Scholar.[Link]
-
Determination of the δ15N of Total Nitrogen in Solids. USGS Publications Warehouse.[Link]
-
Hazardous Materials Management Manual. Ohio University.[Link]
-
Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety.[Link]
Sources
- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 2. moravek.com [moravek.com]
- 3. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Total wash elimination for solid phase peptide synthesis [ideas.repec.org]
- 14. youtube.com [youtube.com]
- 15. semanticscholar.org [semanticscholar.org]
Personal protective equipment for handling Fmoc-thr-OH-15N
Topic: Personal protective equipment for handling Fmoc-Thr-OH-15N Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Dual-Safety Mandate
Handling This compound (N-alpha-(9-Fluorenylmethyloxycarbonyl)-[15N]-L-threonine) requires a paradigm shift from standard laboratory safety to Asset Integrity Management . While the chemical toxicity profile of this reagent is relatively benign (comparable to standard Fmoc-amino acids), its status as an isotopically labeled precursor for NMR and high-fidelity SPPS (Solid Phase Peptide Synthesis) makes loss prevention and isotopic purity preservation the primary operational directives.
This guide synthesizes personnel protection (PPE) with protocol safeguards designed to prevent hydrolysis, static dispersion, and cross-contamination.
Part 1: Risk Assessment & Hazard Identification
1.1 Chemical Hazards (Personnel Safety)
-
Classification: Generally classified as Non-Hazardous or Irritant (Category 2) depending on the specific derivative (e.g., tBu protection).
-
Primary Routes: Inhalation of fine dust; contact with eyes/skin.
-
GHS H-Codes: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]
1.2 Asset Hazards (Reagent Safety)
-
Hygroscopicity: The Fmoc group is stable, but the free carboxylic acid and side-chain protection (if present) are susceptible to hydrolysis if exposed to ambient moisture, leading to deprotection or racemization.
-
Static Charge: Lyophilized Fmoc-amino acid powders are prone to static buildup, leading to "flying powder" during weighing—a critical financial loss for 15N reagents.
-
Isotopic Dilution: Contact with non-labeled threonine sources (dust, contaminated spatulas) renders the material useless for quantitative NMR.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection criteria prioritize barrier integrity to protect both the operator from irritation and the sample from nuclease/protease/isotopic contamination.
| PPE Category | Standard Requirement | Technical Justification & Selection Criteria |
| Hand Protection | Nitrile Gloves (Min.[2] 0.11 mm thickness) | Why: Latex contains proteins that can contaminate sensitive biological assays. Nitrile offers superior chemical resistance to DMF/Piperidine (used in SPPS). Protocol: Double-gloving recommended during solubilization to allow outer-glove removal if contaminated, preserving the clean inner environment. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Why: Fine powders can bypass standard safety glasses. Goggles provide a seal against airborne dust and accidental splashes during solvation.[3] |
| Respiratory | N95 Respirator (or Fume Hood) | Why: While not acutely toxic, inhaling 15N dust is a financial loss and a respiratory irritant. Mandatory: All open-vial manipulation must occur inside a certified Chemical Fume Hood. |
| Body Defense | Tyvek® Lab Coat or Cotton w/ Apron | Why: Synthetic fibers (polyester) generate static electricity, which attracts the Fmoc-powder. Cotton or anti-static Tyvek minimizes the "jumping powder" phenomenon. |
Part 3: Operational Protocol – The "Zero-Loss" Workflow
This protocol utilizes a Self-Validating System : every step includes a check to ensure the reagent is protected before moving to the next.
Phase A: Preparation & Equilibration
-
Thermal Equilibration: Remove the this compound vial from storage (-20°C) and place it in a desiccator. Allow it to reach room temperature (30–60 minutes ) before opening.
-
Causality: Opening a cold vial introduces condensation, causing immediate hydrolysis and clumping.
-
-
Static Neutralization: Pass an anti-static gun (e.g., Zerostat) over the vial and the weighing boat/spatula.
-
Validation: Powder should settle at the bottom of the vial and not adhere to the glass walls.
-
Phase B: Precision Weighing (Difference Method)
Goal: Avoid transferring powder to a weigh boat where residue is lost.
-
Place the capped source vial on the analytical balance. Tare the balance.
-
Remove the vial, transfer the estimated amount to the reaction vessel, and recap the vial.
-
Place the source vial back on the balance. The negative mass reading is the exact amount transferred.
-
Validation: If the reading drifts, re-tare and check for static interference.
Phase C: Solubilization
-
Solvent Choice: Use anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
-
Sequence: Add solvent to the powder, not powder to the solvent, to prevent splashing and ensure complete wetting.
-
Visual Check: Solution should be clear. Cloudiness indicates moisture contamination or incomplete solubility.
Part 4: Visualization – The "Zero-Loss" Logic Flow
The following diagram illustrates the decision-making process for handling high-value isotopic reagents.
Figure 1: Logic flow for the safe handling and solubilization of isotopically labeled Fmoc-amino acids, prioritizing moisture control and static elimination.
Part 5: Storage & Disposal
5.1 Storage Hierarchy
-
Long-Term (>1 month): -20°C, desiccated, protected from light.
-
Short-Term (Active Use): 4°C, desiccated.
-
Critical Rule: Always purge headspace with inert gas (Argon or Nitrogen) before resealing to prevent oxidation of the 15N-amine linkage or side-chain degradation.
5.2 Disposal (RCRA Compliance) Do not dispose of 15N compounds in general trash.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in Hazardous Solid Waste containers (often labeled for "Solid Debris with Chemical Contamination").
-
Liquid Waste: Reaction mixtures (containing DMF/Piperidine) must go into Organic Solvent Waste (Non-Halogenated, unless DCM is used).
-
Rinsate: Rinse empty vials with a small amount of solvent and add to the liquid waste stream. Deface the label before recycling the glass.
References
-
American Peptide Society. (2024). Peptide Synthesis for Beginners - Peptide Primers. Retrieved from [Link]
-
University of California, Irvine (Nowick Lab). (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
